Piperidin-3-yl pyrrolidine-1-carboxylate
Description
Propriétés
Numéro CAS |
1542792-67-5 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
piperidin-3-yl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c13-10(12-6-1-2-7-12)14-9-4-3-5-11-8-9/h9,11H,1-8H2 |
Clé InChI |
PRJCCHXMFCBLSR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2CCCNC2 |
SMILES canonique |
C1CCN(C1)C(=O)OC2CCCNC2 |
Origine du produit |
United States |
An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-3-yl Pyrrolidine-1-carboxylate
This guide provides a comprehensive overview of a robust and logical synthetic pathway for piperidin-3-yl pyrrolidine-1-carboxylate, a molecule of interest for researchers and drug development professionals. The document details the synthetic strategy, including the rationale behind the choice of reagents and reaction conditions, and outlines a full characterization protocol for the final compound.
Introduction: The Significance of Piperidine and Pyrrolidine Scaffolds
The piperidine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents and natural products. Their prevalence stems from their ability to introduce conformational constraint, present substituents in a well-defined three-dimensional orientation, and engage in crucial interactions with biological targets. The combination of these two heterocyclic systems in piperidin-3-yl pyrrolidine-1-carboxylate creates a novel molecular framework with potential applications in various therapeutic areas. This guide offers a detailed, field-proven approach to its synthesis and characterization.
Part 1: Strategic Synthesis of Piperidin-3-yl Pyrrolidine-1-carboxylate
The synthesis of piperidin-3-yl pyrrolidine-1-carboxylate is most effectively approached through a three-step sequence:
-
Protection of a commercially available precursor.
-
Coupling to form the key carbamate ester bond.
-
Deprotection to yield the final target molecule.
This strategy ensures high yields and minimizes the formation of side products by masking reactive functional groups until the appropriate stage.
Step 1: N-Boc Protection of 3-Hydroxypiperidine
The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a critical maneuver to prevent the piperidine nitrogen from competing with the hydroxyl group as a nucleophile in the subsequent coupling reaction. The Boc group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]
Experimental Protocol:
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-hydroxypiperidine-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Carbamate Ester Formation
The core of the synthesis is the formation of the carbamate ester linkage through the reaction of N-Boc-3-hydroxypiperidine with pyrrolidine-1-carbonyl chloride. This is a nucleophilic acyl substitution reaction where the hydroxyl group of the protected piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The use of a non-nucleophilic base, such as pyridine, is recommended to scavenge the HCl byproduct.[2]
Experimental Protocol:
-
Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane or pyridine.
-
Cool the solution to 0 °C.
-
Add pyrrolidine-1-carbonyl chloride (1.1 eq) dropwise. If using DCM as the solvent, add pyridine (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(pyrrolidine-1-carbonyloxy)piperidine-1-carboxylate.
Step 3: N-Boc Deprotection
The final step is the removal of the Boc protecting group to unveil the secondary amine of the piperidine ring. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride in an organic solvent.[3][4]
Experimental Protocol:
-
Dissolve the purified tert-butyl 3-(pyrrolidine-1-carbonyloxy)piperidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at room temperature.
-
Stir the solution for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt (e.g., by adding diethyl ether). Alternatively, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent.
-
Purify the final product, piperidin-3-yl pyrrolidine-1-carboxylate, by recrystallization or chromatography if necessary.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for piperidin-3-yl pyrrolidine-1-carboxylate.
Part 2: Comprehensive Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized piperidin-3-yl pyrrolidine-1-carboxylate. The following techniques provide a self-validating system for structural elucidation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final compound.
| Expected ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Proton Assignment |
| ~8.0-9.0 (broad s) | NH of piperidine (may be exchangeable) |
| ~4.8-5.0 (m) | CH-O (C3 of piperidine) |
| ~3.3-3.5 (t) | N-CH₂ (pyrrolidine) |
| ~2.8-3.2 (m) | N-CH₂ (piperidine, C2 & C6) |
| ~1.8-2.0 (m) | CH₂ (pyrrolidine) |
| ~1.5-1.8 (m) | CH₂ (piperidine, C4 & C5) |
| Expected ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~155-157 | C=O (carbamate) |
| ~70-75 | CH-O (C3 of piperidine) |
| ~45-50 | N-CH₂ (pyrrolidine) |
| ~43-48 | N-CH₂ (piperidine, C2 & C6) |
| ~25-30 | CH₂ (piperidine, C4 & C5) |
| ~24-26 | CH₂ (pyrrolidine) |
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The protonated molecule [M+H]⁺ is expected to be the base peak.
| Expected Mass Spectrometry Data | |
| Technique | Expected Result |
| ESI-MS | [M+H]⁺ corresponding to the exact mass of C₁₀H₁₉N₂O₂⁺ |
| MS/MS Fragmentation | Characteristic losses from the piperidine and pyrrolidine rings.[5] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or TFA is a suitable starting point.
Visualizing the Characterization Workflowdot
Sources
Comprehensive Technical Guide: Properties, Synthesis, and Applications of tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate
Executive Summary
In modern drug discovery, the demand for structurally rigid, bifunctional building blocks has surged, driven by the rise of complex modalities such as Proteolysis Targeting Chimeras (PROTACs), dual-target inhibitors, and advanced peptidomimetics. tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (CAS: 874218-25-4) has emerged as a critical scaffold in this domain. Featuring two saturated nitrogen heterocycles linked at the 3-position, this compound offers orthogonal reactivity: a free secondary amine on the piperidine ring and a tert-butyloxycarbonyl (Boc)-protected amine on the pyrrolidine ring. This guide explores its chemical properties, structural utility, and provides self-validating experimental protocols for its integration into drug development workflows.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical baseline of a building block is essential for predicting its behavior in synthetic workflows and its ultimate impact on the pharmacokinetic (PK) profile of a drug candidate. The presence of saturated rings contributes to a higher fraction of sp³ hybridized carbons (Fsp³), a metric strongly correlated with clinical success due to improved solubility and reduced off-target binding [1].
| Property | Value / Description |
| Chemical Name | tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate |
| CAS Number | 874218-25-4 |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Monoisotopic Mass | 254.1994 Da |
| Hydrogen Bond Donors | 1 (Piperidine NH) |
| Hydrogen Bond Acceptors | 4 (Boc carbonyl, Boc oxygen, 2x Nitrogen) |
| Topological Polar Surface Area (TPSA) | ~41.6 Ų |
| State at Room Temp | Solid / Viscous Oil (dependent on purity and stereochemistry) |
Structural Analysis & Orthogonal Reactivity
The architectural value of tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate lies in its orthogonal protection strategy .
The pKa of the free piperidine secondary amine is typically around 10–11, making it a highly effective nucleophile for SN2 alkylations, reductive aminations, or amide couplings. Because the pyrrolidine nitrogen is shielded by the Boc carbamate group, it remains completely inert to basic conditions, nucleophiles, and mild catalytic hydrogenation.
Once the piperidine nitrogen is functionalized, the Boc group can be selectively cleaved using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane). This unmasks the pyrrolidine secondary amine, allowing for a second, distinct functionalization. This step-by-step causality is the cornerstone of synthesizing complex heterobifunctional molecules without cross-reactivity or the need for complex separation techniques.
Orthogonal functionalization workflow of the piperidin-3-yl pyrrolidine scaffold.
Applications in Advanced Drug Discovery
Rigid Linkers in PROTACs
Traditional PROTACs rely heavily on flexible polyethylene glycol (PEG) or straight-chain alkyl linkers to connect the target protein ligand (warhead) to the E3 ligase ligand [4]. However, highly flexible chains incur a massive entropic penalty upon the formation of the target-PROTAC-E3 ternary complex. Furthermore, long PEG chains often suffer from poor in vivo pharmacokinetic properties, including high metabolic clearance and low cellular permeability[3].
By incorporating rigid, saturated heterocycles like the piperidin-3-yl pyrrolidine scaffold, medicinal chemists can restrict the conformational space of the linker. This pre-organization lowers the entropic barrier for ternary complex formation, significantly enhancing degradation efficiency (e.g., in JAK2 or BTK degraders) while simultaneously improving metabolic stability and oral bioavailability [2].
Mechanism of PROTAC assembly utilizing a rigid piperidin-3-yl pyrrolidine linker.
Peptidomimetics and Kinase Inhibitors
Beyond targeted protein degradation, this scaffold is utilized to design β-hairpin peptidomimetics. The steric bulk and specific dihedral angles enforced by the linked piperidine-pyrrolidine system can mimic the secondary structure of peptides, allowing these small molecules to disrupt protein-protein interactions (PPIs) that are otherwise intractable.
Experimental Methodologies
The following protocols outline a self-validating system for the orthogonal functionalization of tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate.
Protocol 1: Amide Coupling at the Piperidine Nitrogen
This step covalently links a carboxylic acid-containing warhead to the free piperidine amine. HATU is selected as the coupling reagent due to its superior ability to form active esters rapidly, minimizing the risk of epimerization of chiral centers on the warhead.
Reagents:
-
tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq)
-
Carboxylic Acid Warhead (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-At (7-azabenzotriazole) ester.
-
Coupling: Add tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours. Reaction progress should be monitored via LC-MS.
-
Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), water (to remove DMF), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection and Pyrrolidine Unmasking
To enable the attachment of the E3 ligase ligand (or a second functional group), the Boc group must be cleanly removed without hydrolyzing the newly formed amide bond.
Reagents:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic Acid (TFA) (20% v/v)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M concentration) and cool to 0 °C in an ice bath. Causality: Cooling minimizes potential side reactions or premature cleavage of sensitive functional groups on the warhead.
-
Cleavage: Slowly add TFA dropwise to achieve a 20% v/v solution. Remove the ice bath and stir at room temperature for 1–2 hours. Causality: TFA protonates the tert-butyl ester oxygen, driving the elimination of isobutylene gas and carbon dioxide, unmasking the pyrrolidine amine as a TFA salt.
-
Concentration: Once LC-MS confirms complete disappearance of the starting material, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralization: To obtain the free base for subsequent reactions, dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting free diamine scaffold is now ready for the final electrophilic coupling (e.g., with a thalidomide derivative).
References
- PubChemLite - 874218-25-4 (C14H26N2O2) Chemical Properties and Annotations.
- ACS Publications - Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms.
- National Institutes of Health (NIH) - Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as BTK Degraders with Improved Pharmacokinetic Properties.
- Sigma-Aldrich - Design the Perfect PROTAC®: Linker Technologies and Terminal Chemistry.
The Mechanism of Action of Piperidin-3-yl Pyrrolidine-1-Carboxylate: A Privileged Pharmacophore for Covalent Serine Hydrolase Inhibition
Executive Summary
In the landscape of modern drug discovery, the rational design of covalent inhibitors has experienced a renaissance, particularly in the targeting of the endocannabinoid system. The piperidin-3-yl pyrrolidine-1-carboxylate motif represents a highly privileged, bis-heterocyclic pharmacophore scaffold. By leveraging the unique chemical reactivity of the carbamate linkage, this scaffold acts as a potent, mechanism-based covalent inhibitor of critical serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) [1].
This technical guide dissects the structural rationale, catalytic mechanism of action, and the self-validating experimental workflows required to evaluate piperidin-3-yl pyrrolidine-1-carboxylate derivatives in preclinical development.
Target Biology: The Endocannabinoid Hydrolases
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that modulates neuroinflammation, pain sensation, and metabolic homeostasis. The primary signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are rapidly degraded by FAAH and MAGL, respectively.
Both FAAH and MAGL belong to the serine hydrolase superfamily. Despite structural differences (FAAH utilizes an unusual Ser-Ser-Lys catalytic triad, while MAGL uses a classic Ser-His-Asp triad), both enzymes rely on a hyper-nucleophilic catalytic serine residue to hydrolyze their lipid substrates [2]. Inhibiting these enzymes prolongs the half-life of endogenous cannabinoids, producing localized analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct CB1 receptor agonists.
Figure 1: Endocannabinoid signaling pathway and the intervention point of carbamate-based hydrolase inhibitors.
Pharmacophore Rationale & Structural Biology
The efficacy of the piperidin-3-yl pyrrolidine-1-carboxylate scaffold lies in its bipartite structural logic:
-
The Warhead (Pyrrolidine-1-carboxylate): The carbamate carbonyl serves as an electrophilic pseudo-substrate. The constrained nature of the pyrrolidine ring fine-tunes the electrophilicity of the carbonyl, making it stable in aqueous plasma but highly reactive when positioned inside the hydrophobic active site of a serine hydrolase [1].
-
The Leaving Group (Piperidin-3-yl moiety): The piperidine ring dictates enzyme selectivity. By functionalizing the piperidine nitrogen (e.g., with lipophilic biphenyl or benzyl groups), medicinal chemists can direct the molecule into the cytosolic port or the acyl-chain binding pocket of either FAAH or MAGL [2]. Upon nucleophilic attack, the piperidin-3-ol derivative is expelled as a leaving group.
Detailed Mechanism of Action: Covalent Carbamylation
N-heterocyclic carbamates inhibit serine hydrolases via a time-dependent, irreversible (or pseudo-irreversible) covalent mechanism [2]. The reaction proceeds through the following highly orchestrated chemical steps:
-
Pre-Covalent Association: The inhibitor enters the enzyme's active site, driven by hydrophobic interactions between the functionalized piperidine ring and the enzyme's lipid-binding channels, forming a non-covalent Michaelis complex ( KI ).
-
Nucleophilic Attack: The catalytic serine (e.g., Ser122 in MAGL or Ser241 in FAAH) is deprotonated by the adjacent catalytic base, rendering it hyper-nucleophilic. The serine oxygen attacks the electrophilic carbonyl carbon of the carbamate.
-
Tetrahedral Intermediate: A high-energy tetrahedral intermediate is formed, stabilized by hydrogen bonding within the enzyme's "oxyanion hole."
-
Leaving Group Expulsion: The C-O bond of the carbamate collapses, expelling the piperidin-3-ol derivative.
-
Dead-End Complex: The enzyme is left covalently modified (carbamylated). The pyrrolidine-1-carbonyl group is now covalently attached to the catalytic serine, effectively blocking the active site and rendering the enzyme catalytically dead ( kinact ) [1].
Figure 2: Step-by-step chemical mechanism of covalent serine hydrolase carbamylation.
Quantitative Structure-Activity Data
The kinetic efficiency of covalent inhibitors is best described by the kinact/KI ratio. The table below summarizes the target profile of representative N-heterocyclic carbamates, demonstrating how the piperidine/pyrrolidine motifs can be tuned for specific endocannabinoid hydrolases.
| Compound Class / Scaffold | Primary Target | IC50 (nM) | Mechanism of Action | Selectivity Profile |
| Piperidine-1-carboxylate (e.g., JZL184) | MAGL | 8 nM | Covalent (Carbamylation) | >100-fold over FAAH |
| Piperazine-1-carboxylate (e.g., JZL195) | MAGL / FAAH | 13 nM / 12 nM | Covalent (Carbamylation) | Dual FAAH/MAGL Inhibitor |
| Pyrrolidine-1-carboxylate (NHS-activated) | MAGL | < 10 nM | Covalent (Carbamylation) | Highly selective over FAAH |
| Piperidin-3-yl pyrrolidine-1-carboxylate | MAGL / FAAH | Tunable (10-50 nM) | Covalent (Carbamylation) | Dependent on piperidine N-substitution |
Experimental Workflow: Validating Target Engagement
To validate the mechanism of action of piperidin-3-yl pyrrolidine-1-carboxylate derivatives, researchers rely on Competitive Activity-Based Protein Profiling (ABPP) [2].
Causality & Self-Validation Logic
This protocol is a self-validating system. It utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active site of all functional serine hydrolases. If our carbamate inhibitor successfully carbamylates the target enzyme, the FP-Rh probe is sterically blocked. Because the probe labels dozens of off-target serine hydrolases simultaneously, these off-target bands serve as built-in internal positive controls . A selective reduction in the MAGL or FAAH band—while all other bands remain constant—definitively proves both target engagement and proteome-wide selectivity in a single assay.
Step-by-Step ABPP Methodology
-
Proteome Preparation: Isolate native mouse brain membrane proteome and dilute to 1 mg/mL in PBS. Causality: Using native tissue rather than recombinant protein ensures the membrane-associated hydrolases remain in their physiological lipid microenvironment, which is critical for accurate binding kinetics.
-
Inhibitor Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of the carbamate inhibitor (1 nM to 10 µM) or DMSO vehicle. Incubate at 37°C for 30 minutes. Causality: Covalent inhibition is time-dependent; a 30-minute incubation allows the carbamylation reaction to reach steady-state equilibrium.
-
Activity-Based Probing: Add FP-Rh probe (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature. Causality: The probe irreversibly tags any serine hydrolase active sites that were not blocked by the inhibitor.
-
Reaction Quenching: Quench by adding 4x reducing SDS loading buffer and boiling at 95°C for 5 minutes. Causality: Thermal denaturation stops all enzymatic and chemical activity, locking the covalent adducts in place for separation.
-
Separation & Visualization: Resolve the proteome mixtures using 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (Ex/Em = 532/580 nm).
-
Data Analysis: Quantify the fluorescence intensity of the target bands (MAGL at ~33 kDa; FAAH at ~63 kDa) relative to the DMSO control to calculate precise IC50 values.
Figure 3: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
References
- Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. National Center for Biotechnology Information (PMC).
- Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Center for Biotechnology Information (PMC).
Introduction: The Therapeutic Potential of Piperidine and Pyrrolidine Scaffolds
An In-Depth Technical Guide to the In Vitro Biological Activity of Piperidine and Pyrrolidine Carboxamide Derivatives
This guide provides a comprehensive overview of the potential in vitro biological activities of piperidine and pyrrolidine carboxamide derivatives, with a focus on strategic experimental design and data interpretation for researchers in drug discovery and development. While direct data on piperidin-3-yl pyrrolidine-1-carboxylate is not extensively available in public literature, this document synthesizes findings from structurally related compounds to offer a predictive framework and practical methodologies for its investigation.
Piperidine and pyrrolidine rings are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a wide range of biological targets. The incorporation of a carboxamide linker further enhances their drug-like properties by providing a key hydrogen bonding motif.
This guide will explore the established in vitro biological activities of various piperidine and pyrrolidine carboxamide derivatives, providing a roadmap for the characterization of novel analogues like piperidin-3-yl pyrrolidine-1-carboxylate. We will delve into key therapeutic areas where these scaffolds have shown promise, including oncology and metabolic diseases, and provide detailed protocols for their evaluation.
Key Biological Targets and In Vitro Evaluation Strategies
Based on the current body of research, piperidine and pyrrolidine carboxamides have demonstrated significant activity as enzyme inhibitors and anticancer agents. The following sections will detail the scientific rationale and experimental workflows for investigating these activities.
Enzyme Inhibition: A Prominent Mechanism of Action
Derivatives of piperidine and pyrrolidine have been identified as potent inhibitors of several key enzymes implicated in human diseases.
Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a critical enzyme in bone resorption. Its inhibition is a promising therapeutic strategy for osteoporosis.[3][4] Novel piperidine-3-carboxamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against Cathepsin K.[3][4]
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Cathepsin K.
Materials:
-
Recombinant Human Cathepsin K
-
Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic Substrate (e.g., Z-FR-AMC)
-
Test Compound (e.g., piperidin-3-yl pyrrolidine-1-carboxylate)
-
Positive Control Inhibitor (e.g., Odanacatib)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilution) in DMSO.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compound or control to the appropriate wells.
-
Add 48 µL of pre-warmed assay buffer containing the fluorogenic substrate to all wells.
-
Initiate the reaction by adding 50 µL of assay buffer containing recombinant human Cathepsin K to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
DMSO Concentration: Keeping the final DMSO concentration below 1% is crucial to prevent enzyme inhibition or assay interference.
-
DTT in Assay Buffer: Cathepsin K is a cysteine protease, and the reducing agent DTT is necessary to maintain the active site cysteine in its reduced state.
-
Fluorogenic Substrate: Z-FR-AMC is a commonly used substrate that releases a fluorescent product upon cleavage by Cathepsin K, providing a sensitive and continuous readout of enzyme activity.
AKR1C3 is implicated in the progression of hormone-dependent cancers, such as prostate and breast cancer, making it a valuable therapeutic target.[5][6] Certain (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective inhibitors of AKR1C3.[5][6]
Experimental Workflow: AKR1C3 Inhibition
Caption: Workflow for determining the IC50 of a test compound against AKR1C3.
Anticancer Activity
Pyrrolidine and piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8]
A primary step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, A375 melanoma)[8][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression.
Compounds that exhibit significant cytotoxicity should be further investigated to elucidate their mechanism of action. Flow cytometry-based assays are powerful tools for this purpose.
Conceptual Signaling Pathway for Apoptosis Induction
Caption: Hypothetical pathway for apoptosis induction by a novel compound.
Summary of Biological Activities and Data Presentation
The following table summarizes the reported in vitro activities of various piperidine and pyrrolidine derivatives from the literature, providing a reference for potential activities of novel analogues.
| Compound Class | Biological Target/Activity | Reported Potency (IC50/EC50) | Reference |
| Piperidine-3-carboxamides | Cathepsin K Inhibition | 0.08 µM | [3] |
| Pyrrolidine Carboxamides | Anticancer (Hepatocellular Carcinoma) | Comparable to Sorafenib | [7] |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 Inhibition | <100 nM | [5][6] |
| Piperidine Derivatives | Anticancer (A549 cells) | 32.43 µM | [8] |
| N-Arylpiperidine-3-carboxamides | Antimelanoma (A375 cells) | 40 nM | [9] |
| Pyrrolidine Derivatives | Pancreatic Lipase Inhibition | 0.143 mg/mL | [10] |
Conclusion and Future Directions
The piperidine and pyrrolidine carboxamide scaffolds represent a rich source of novel therapeutic agents with diverse biological activities. This guide provides a foundational framework for the in vitro characterization of new chemical entities based on these privileged structures. The provided protocols for enzyme inhibition and anticancer activity assessment serve as a starting point for a comprehensive preclinical evaluation. Future investigations should also consider other potential activities reported for these scaffolds, such as monoamine reuptake inhibition and antimycotic effects.[11][12] A thorough understanding of the structure-activity relationship is paramount for the successful development of these compounds into next-generation therapeutics.[13]
References
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]
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Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP). Journal of Medicinal Chemistry. Available at: [Link]
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4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]
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In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. PMC. Available at: [Link]
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ChEMBL. Available at: [Link]
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Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]
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Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. Available at: [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. Available at: [Link]
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Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]
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Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. OUCI. Available at: [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. Available at: [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]
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Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
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Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. Available at: [Link]
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Whitepaper: A Target Identification and Validation Roadmap for Novel Piperidine-Pyrrolidine Carbamate Scaffolds
An in-depth technical guide or whitepaper on the core.
Abstract: The piperidine and pyrrolidine rings represent privileged scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their conformational flexibility and ability to engage in diverse non-covalent interactions allow them to bind with high affinity to a wide array of biological targets. When linked via a carbamate, as in the case of piperidin-3-yl pyrrolidine-1-carboxylate, the resulting molecule presents a unique chemical architecture with significant, yet largely uncharacterized, pharmacological potential. This guide provides a comprehensive, experience-driven roadmap for the systematic identification and validation of pharmacological targets for this and related novel chemical entities (NCEs). We will move beyond theoretical listings to detail the strategic rationale behind a multi-pronged approach, integrating computational prediction with robust in vitro and cell-based validation assays.
Part 1: Structural Scrutiny and In Silico Target Prediction
The foundational step in any target identification campaign is a thorough analysis of the molecule's structure to inform a hypothesis-driven search. The molecule, piperidin-3-yl pyrrolidine-1-carboxylate, comprises three key pharmacophoric features:
-
Saturated Heterocycles (Piperidine & Pyrrolidine): These are staples in neuropharmacology, often serving as scaffolds that mimic endogenous ligands or engage with transmembrane G-protein coupled receptors (GPCRs) and ion channels.
-
Carbamate Linker: This functional group can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in an enzyme's active site or a receptor's binding pocket. It also influences the molecule's physicochemical properties, such as solubility and membrane permeability.
-
Chiral Center: The 3-position of the piperidine ring is a chiral center, implying that stereoisomers could exhibit different binding affinities and functional activities.
Given these features, an initial in silico screening campaign is the most resource-effective first step. The goal is not to find a definitive answer but to narrow the vast landscape of the human proteome to a manageable list of high-probability candidates.
Reverse Docking and Pharmacophore-Based Screening
Instead of screening a library of compounds against one target (conventional docking), reverse docking screens our single compound against a library of protein structures.
Experimental Protocol: Reverse Docking Workflow
-
Ligand Preparation:
-
Generate a 3D conformation of piperidin-3-yl pyrrolidine-1-carboxylate using a tool like Avogadro or ChemDraw.
-
Perform energy minimization using a force field like MMFF94.
-
Enumerate possible stereoisomers and protonation states at physiological pH (7.4).
-
-
Target Library Selection:
-
Utilize a pre-vetted library of protein crystal structures, such as the PDBbind or Sc-PDB databases, which contain high-quality structures with known binding sites.
-
Focus on protein families known to bind similar heterocyclic scaffolds: GPCRs, ion channels (especially nicotinic acetylcholine and GABA-A receptors), and hydrolase enzymes (e.g., cholinesterases, FAAH).
-
-
Execution of Docking:
-
Employ a validated docking program like AutoDock Vina or Schrödinger's Glide.
-
Script the workflow to iteratively dock the prepared ligand into the defined binding site of each protein in the library.
-
-
Analysis and Triage:
-
Rank the results based on the predicted binding energy (e.g., kcal/mol).
-
Critical Step: Manually inspect the top 10-20 binding poses. Look for plausible interactions (e.g., hydrogen bonds with the carbamate, cation-pi interactions with the nitrogen atoms). Discard poses with high internal ligand strain or poor complementarity.
-
Filter the resulting list of potential targets for biological plausibility.
-
Data-Driven Similarity Searching
This approach leverages the principle that structurally similar molecules often share biological targets.
-
2D Similarity: Use the molecule's SMILES string to search databases like ChEMBL and PubChem for compounds with a high Tanimoto similarity score (>0.85). Analyze the known targets of the resulting hits.
-
3D Shape Similarity: Employ tools like ROCS (OpenEye) to search for compounds that are sterically and electrostatically similar, which can identify functionally related molecules even with different 2D scaffolds.
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Disadvantages | Recommended Use Case |
| Reverse Docking | Structure-based; fits ligand into multiple protein structures. | Identifies novel/unexpected targets; provides structural hypothesis for binding. | Computationally intensive; highly dependent on crystal structure quality; high false-positive rate. | Primary screen to generate a broad list of potential targets. |
| 2D Similarity Search | Ligand-based; finds molecules with similar topological features. | Very fast; leverages vast amounts of existing bioactivity data. | Fails to identify novel scaffolds ("activity cliffs"); biased towards well-studied targets. | Rapidly identifying the most "obvious" potential targets (e.g., muscarinic or nicotinic receptors). |
| 3D Pharmacophore | Ligand-based; finds molecules with similar 3D arrangement of chemical features. | Can identify structurally diverse molecules with the same mechanism; scaffold-hopping. | Requires a reliable 3D conformation; more computationally demanding than 2D searches. | Broadening the search beyond close structural analogs. |
Part 2: In Vitro Screening and Target Validation
With a prioritized list of 5-15 high-confidence targets from the in silico phase, the next step is empirical validation. The objective is to confirm a direct, high-affinity interaction between the compound and the predicted protein target.
Primary Screening: Binding Assays
The first experimental question to answer is: "Does my compound physically bind to the predicted target?" Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.
Experimental Protocol: Radioligand Displacement Assay
-
Target Preparation:
-
Source a reliable supply of the target protein. This is typically in the form of membrane preparations from cell lines overexpressing the receptor (e.g., CHO or HEK293 cells for GPCRs) or purified recombinant protein (for enzymes).
-
-
Assay Setup:
-
Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) with high affinity and specificity for the target protein.
-
In a 96-well plate, combine the protein source, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound (piperidin-3-yl pyrrolidine-1-carboxylate), ranging from 1 nM to 100 µM.
-
-
Incubation & Separation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filtermat. The protein and bound radioligand are trapped on the filter.
-
-
Detection & Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of radioligand binding), which can be converted to a binding affinity constant (Ki).
-
Diagram 1: Target Identification and Validation Workflow
Caption: A workflow for identifying and validating novel drug targets.
Secondary Screening: Functional Assays
Confirming binding is necessary but not sufficient. The next step is to determine the functional consequence of that binding. Does the compound act as an agonist, antagonist, or allosteric modulator? The choice of assay is entirely dependent on the target class.
Table 2: Recommended Functional Assays for Key Target Classes
| Target Class | Assay Principle | Typical Readout | Example |
| GPCRs (Gq-coupled) | Measures intracellular calcium mobilization following receptor activation. | Fluorescence intensity change. | FLIPR (Fluorometric Imaging Plate Reader) assay using a calcium-sensitive dye. |
| GPCRs (Gs/Gi-coupled) | Measures the modulation of cyclic AMP (cAMP) production. | Luminescence or fluorescence resonance energy transfer (FRET). | Cisbio HTRF cAMP assay. |
| Ion Channels | Measures the flow of ions across the cell membrane upon channel gating. | Change in membrane potential or ion concentration. | Automated patch-clamp electrophysiology; fluorescent ion indicators. |
| Enzymes (e.g., Hydrolases) | Measures the rate of substrate conversion to product. | Absorbance, fluorescence, or luminescence of a product. | Acetylcholinesterase assay using Ellman's reagent. |
Target Validation in a Cellular Context
A successful outcome from in vitro functional assays provides a "validated hit." The final step is to confirm that the interaction between the compound and the target is responsible for the compound's effects in a more complex biological system, such as a living cell.
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or tissue lysates. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cultured cells with the test compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of target protein remaining in the soluble fraction using a specific antibody via Western Blot or ELISA.
-
Analysis: A positive result is a "thermal shift," where the protein in the compound-treated sample remains soluble at higher temperatures compared to the vehicle control, indicating direct binding and stabilization.
Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA measures ligand-induced protein stabilization.
Conclusion and Forward Outlook
The journey from a novel chemical structure to a validated pharmacological target is a systematic process of hypothesis generation, empirical testing, and iterative refinement. For a molecule like piperidin-3-yl pyrrolidine-1-carboxylate, the path begins with a broad, computationally-driven search focused on protein families known to recognize its privileged heterocyclic scaffolds. This is followed by rigorous, quantitative in vitro binding and functional assays to confirm direct interaction and biological activity. Finally, target engagement techniques like CETSA provide the crucial link, confirming that this interaction occurs within the complex milieu of a living cell. This multi-pillar approach maximizes the probability of success while efficiently managing resources, providing the robust data package necessary to advance a promising molecule into the next phase of drug discovery.
References
Discovery and Development of Piperidin-3-yl Pyrrolidine-1-Carboxylate: A Privileged Bis-Heterocyclic Scaffold
Executive Summary
In modern medicinal chemistry, the shift towards conformationally restricted, sp³-rich architectures has driven the discovery of novel bis-heterocyclic scaffolds. Piperidin-3-yl pyrrolidine-1-carboxylate represents a highly versatile, privileged structural motif. Characterized by a piperidine ring linked to a pyrrolidine moiety via a robust carbamate linkage, this scaffold offers unique vector geometries for fragment-based drug discovery (FBDD) and targeted protein degradation (PROTAC) linker design.
This technical guide dissects the structural rationale, synthetic development, and biological application of this scaffold, with a specific focus on its elaboration into potent metalloenzyme inhibitors, such as the matrix metalloproteinase (MMP) inhibitor [1].
Structural Rationale and Pharmacophore Design
The architectural brilliance of piperidin-3-yl pyrrolidine-1-carboxylate lies in its precise balance of flexibility and rigidity.
-
The Carbamate Linkage: Unlike ester linkages which are highly susceptible to plasma esterases, the carbamate bond provides enhanced metabolic stability. The partial double-bond character of the C-N bond in the carbamate restricts free rotation, reducing the entropic penalty upon target binding.
-
Vectorial Trajectory: The oxygen substitution at the C3 position of the piperidine ring introduces a stereocenter that dictates the spatial trajectory of the pyrrolidine ring. This allows the pyrrolidine moiety to act as a surface-recognition element, probing shallow hydrophobic subpockets (e.g., S1' and S2' pockets in metalloenzymes).
-
Orthogonal Functionalization: The secondary amine of the piperidine core serves as an ideal handle for late-stage diversification, allowing for the attachment of zinc-binding groups (ZBGs) or target-specific warheads. The commercially available tert-butyl protected precursor (CAS 874218-25-4) is a staple in combinatorial libraries[2].
Case Study: Metalloenzyme Inhibition (CHEMBL569388)
The utility of this scaffold is best exemplified by the complex derivative (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate ()[3].
In this molecule, the piperidin-3-yl pyrrolidine-1-carboxylate core acts as the central orienting chassis. The piperidine ring directs the hydroxycarbamoyl group deep into the catalytic cleft to chelate the active site Zn²⁺ ion, while the pyrrolidine-1-carboxylate projects outward to engage in van der Waals interactions with the enzyme surface, driving isoform selectivity[1].
Mechanism of metalloenzyme inhibition by CHEMBL569388.
Synthetic Methodology & Chemical Development
The synthesis of the piperidin-3-yl pyrrolidine-1-carboxylate scaffold requires precise control over carbamoylation to prevent the formation of symmetrical carbonates or ureas.
Step-by-Step Protocol: Scaffold Synthesis
Causality Note: 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over phosgene derivatives (e.g., triphosgene) to avoid the generation of highly reactive chloroformate intermediates, which often lead to uncontrolled dimerization and lower yields.
-
Activation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add CDI (1.2 eq) portion-wise at room temperature. Stir for 2 hours.
-
Coupling: Add pyrrolidine (1.5 eq) and triethylamine (2.0 eq) to the reaction mixture. Elevate the temperature to 60°C (reflux) and stir for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Deprotection: Dissolve the resulting N-Boc-piperidin-3-yl pyrrolidine-1-carboxylate in CH₂Cl₂ and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10 eq). Stir and allow to warm to room temperature over 2 hours.
-
Causality Note: TFA is chosen over HCl in dioxane to avoid the precipitation of chloride salts, which can trap the highly polar, deprotected bis-heterocycle in the aqueous phase during basic workup.
-
-
Purification: Concentrate, neutralize with basic ion-exchange resin (Amberlyst A26 OH form), and purify via reverse-phase flash chromatography.
Self-Validating System Check: The reaction progress from Step 1 to Step 2 is strictly gated by LC-MS monitoring. The addition of pyrrolidine is only initiated after the complete disappearance of the starting material and the exclusive formation of the intermediate acyl imidazole (m/z [M+H]⁺). This sequential validation ensures absolute fidelity of the asymmetric carbamate linkage.
Synthetic workflow for piperidin-3-yl pyrrolidine-1-carboxylate scaffold.
Biological Evaluation & Assay Protocols
To evaluate the elaborated scaffold (e.g., CHEMBL569388) against metalloenzymes, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is utilized[4].
Step-by-Step Protocol: FRET-Based Metalloenzyme Inhibition Assay
Causality Note: FRET is chosen over colorimetric endpoint assays because it allows for continuous, real-time monitoring of enzyme kinetics. This identifies time-dependent inhibitors and mitigates artifacts caused by compound precipitation over time.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Reconstitute the recombinant target enzyme (e.g., MMP-2) to a working concentration of 1 nM.
-
Compound Plating: Serially dilute the test compound in DMSO. Transfer 1 µL of each dilution to a 384-well black microplate (final DMSO concentration = 1%).
-
Pre-Incubation: Add 49 µL of the enzyme solution to the wells. Incubate for 30 minutes at 37°C to allow for equilibrium binding of the rigidified scaffold.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic FRET substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) at a final concentration of 10 µM.
-
Kinetic Read: Monitor fluorescence continuously for 60 minutes (λ_ex = 328 nm, λ_em = 393 nm) using a microplate reader.
Self-Validating System Check: The assay architecture incorporates a mandatory "Pre-Read" step after Step 3, prior to substrate addition. This establishes a baseline to subtract any auto-fluorescence emitted by the test compound itself. Furthermore, an orthogonal counter-screen using an apo-enzyme (zinc-depleted via EDTA treatment) is run in parallel. If the compound exhibits "inhibition" in the zinc-depleted assay, it is flagged as a non-specific aggregator or PAINS (Pan-Assay Interference Compounds) artifact, validating that the measured IC₅₀ is strictly driven by specific active-site engagement.
Quantitative Data & SAR Profiling
The transformation of the bare scaffold into a potent inhibitor drastically alters its physicochemical profile. The table below summarizes the shift from a low-molecular-weight building block to a fully elaborated, rule-of-five compliant therapeutic candidate[1],[4].
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Piperidin-3-yl pyrrolidine-1-carboxylate (Core Scaffold) | 198.26 | 0.45 | 41.5 | 1 | 3 |
| CHEMBL569388 (Elaborated Inhibitor) | 442.52 | 2.10 | 102.0 | 2 | 5 |
Table 1: Physicochemical comparison demonstrating the optimal lipophilic efficiency (LipE) maintained during the elaboration of the bis-heterocyclic scaffold.
References
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National Center for Biotechnology Information (PubChem). "Compound Summary for CID 45487333: (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate". PubChem Database. Available at:[Link]
-
European Bioinformatics Institute (ChEMBL). "Compound Report Card: CHEMBL569388". ChEMBL Database. Available at:[Link]
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- 2. 874218-25-4 | tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]
- 3. (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate | C23H30N4O5 | CID 45487333 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to the Structure-Activity Relationship (SAR) of Piperidin-3-yl Pyrrolidine-1-carboxylate Analogs: A Framework for Discovery and Optimization
Abstract This technical guide provides a comprehensive framework for understanding and exploring the structure-activity relationships (SAR) of piperidin-3-yl pyrrolidine-1-carboxylate analogs. This scaffold, comprising a piperidine ring linked via its 3-position to a pyrrolidine-1-carboxylate, represents a promising starting point for the development of novel therapeutic agents. Due to the prevalence of piperidine and pyrrolidine moieties in numerous bioactive compounds, particularly those targeting the central nervous system, this class of molecules holds significant potential, most notably as modulators of muscarinic acetylcholine receptors (mAChRs).[1][2] This document, intended for researchers, medicinal chemists, and drug development professionals, outlines the deconstruction of the core scaffold, proposes a robust synthetic strategy for library generation, details a systematic approach to SAR exploration, and provides a workflow for biological evaluation. By integrating established principles with field-proven insights, this guide serves as a self-validating system for the rational design and optimization of potent and selective analogs.
Introduction to the Piperidin-3-yl Pyrrolidine-1-carboxylate Scaffold
The design of novel therapeutic agents often begins with a core scaffold that provides a three-dimensional framework for interacting with a biological target. The piperidin-3-yl pyrrolidine-1-carboxylate structure is a compelling starting point due to its constituent parts, which are well-recognized pharmacophores.
Deconstruction of the Core Moiety
The scaffold can be dissected into three key components, each offering distinct opportunities for modification to modulate biological activity, selectivity, and pharmacokinetic properties.
-
Piperidine Ring: A six-membered saturated heterocycle, the piperidine ring is a ubiquitous feature in pharmaceuticals and natural products.[2][3] Its chair conformation allows for precise spatial orientation of substituents in either axial or equatorial positions, which can be critical for receptor binding. Modifications at positions 1 (nitrogen), 2, 4, 5, and 6 can profoundly influence the molecule's properties.
-
Pyrrolidine Ring: This five-membered saturated heterocycle is another key building block in medicinal chemistry.[1][4] Like piperidine, it is found in numerous bioactive molecules and offers multiple points for substitution to explore the chemical space around the core.
-
Carboxylate Linker: This ester linkage connects the two heterocyclic rings. The carbonyl group can act as a hydrogen bond acceptor, while the ester itself imparts specific physicochemical properties. The stability and geometry of this linker are crucial for the overall conformation of the molecule.
Potential Therapeutic Targets: The Muscarinic Acetylcholine Receptor Hypothesis
The structural resemblance of this scaffold to known ligands strongly suggests that the muscarinic acetylcholine receptors (mAChRs) are a primary potential target class.[5] mAChRs, which consist of five subtypes (M1-M5), are G-protein-coupled receptors involved in a vast array of physiological functions.[6]
-
M1 and M4 receptors are primarily located in the central nervous system and are implicated in cognitive processes, making them targets for Alzheimer's disease and schizophrenia.[7][8]
-
M2 receptors are abundant in the heart, and their modulation affects heart rate.[9]
-
M3 receptors are found in smooth muscles and glandular tissues, controlling functions like bronchoconstriction and salivation.[10]
The development of subtype-selective muscarinic antagonists or agonists is a significant goal in medicinal chemistry to achieve therapeutic benefits while minimizing side effects.[10][11] The piperidin-3-yl pyrrolidine-1-carboxylate scaffold provides a versatile platform for developing such selective agents, analogous to the well-studied SAR of quinuclidinyl benzilate (QNB) and its derivatives.[12][13]
Synthetic Strategy for Analog Library Generation
A robust and flexible synthetic route is paramount for a successful SAR campaign. The proposed strategy allows for the late-stage diversification of all key components of the scaffold.
Retrosynthetic Analysis
The primary disconnection is at the carboxylate linker, breaking the molecule into two key building blocks: a substituted piperidin-3-ol and a substituted pyrrolidine-1-carbonyl chloride (or carboxylic acid). This approach allows for the synthesis and purification of a variety of each building block, which can then be combined in a matrix fashion to rapidly generate a diverse library of analogs.
Step-by-Step Protocol: General Synthesis
This protocol describes a standard procedure for coupling the piperidinol and pyrrolidine fragments.
Objective: To synthesize a piperidin-3-yl pyrrolidine-1-carboxylate analog from its constituent building blocks.
Materials:
-
Substituted piperidin-3-ol hydrochloride salt
-
Substituted pyrrolidine
-
Triphosgene or Oxalyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Preparation of Pyrrolidine-1-carbonyl chloride:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the substituted pyrrolidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) or oxalyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
This solution of the crude carbonyl chloride is typically used directly in the next step.
-
-
Esterification (Coupling Reaction):
-
In a separate flask, suspend the substituted piperidin-3-ol hydrochloride salt (1.0 eq) in anhydrous DCM.
-
Add a base such as TEA or DIPEA (2.5 eq) and stir for 15 minutes to generate the free base.
-
Cool this suspension to 0 °C.
-
Slowly add the previously prepared solution of pyrrolidine-1-carbonyl chloride to the piperidinol suspension.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound.
-
Framework for Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the chemical space around the core scaffold is essential. The following sections outline key modifications and their predicted impact based on analogous chemical series.
Modifications of the Piperidine Ring
-
N1-Substitution: The nitrogen atom of the piperidine ring is a critical handle.
-
Alkyl Groups: Small alkyl groups (e.g., methyl, ethyl) are common. The size and nature of this group can influence selectivity and potency.[14]
-
Aryl/Heteroaryl Groups: Introduction of aromatic rings can lead to additional π-π or hydrophobic interactions within the receptor binding pocket.
-
Rationale: In many CNS targets, this nitrogen interacts with a key acidic residue (e.g., aspartate) in the orthosteric binding site. Modifying its basicity and steric bulk is a classic optimization strategy.[6][10]
-
-
Ring Substitution: Placing substituents on the carbon framework (positions 2, 4, 5, 6) can probe specific sub-pockets of the receptor and lock the ring into a preferred conformation.
-
Small Alkyl or Fluoro Groups: These can enhance potency by increasing lipophilicity and promoting favorable hydrophobic interactions.
-
Rationale: Strategic placement of substituents can enhance selectivity between closely related receptor subtypes, which may differ by only a few amino acids in the binding site.[10]
-
Modifications of the Pyrrolidine Ring
The pyrrolidine moiety often extends into a more solvent-exposed region or a secondary binding pocket.
-
Aromatic Substituents: Phenyl or other aromatic groups attached to the pyrrolidine ring can significantly increase affinity through hydrophobic and aromatic interactions.[15]
-
Polar Groups: Introducing polar groups (e.g., hydroxyl, amide) can improve solubility and potentially form new hydrogen bonds with the target.
-
Rationale: Unlike the piperidine's cationic head, which often serves as the primary anchor, the pyrrolidine portion can be modified more extensively to fine-tune selectivity and physicochemical properties.
Stereochemistry Considerations
Chirality plays a crucial role in ligand-receptor interactions.
-
The piperidin-3-ol starting material is chiral. It is imperative to synthesize and test both the (R) and (S) enantiomers of the final analogs, as biological activity often resides in a single enantiomer.[7][9]
-
Additional stereocenters on the piperidine or pyrrolidine rings will generate diastereomers, each of which must be evaluated independently.
Biological Evaluation Workflow
A tiered screening approach is efficient for evaluating a newly synthesized library of compounds.
Step-by-Step Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for a target receptor (e.g., muscarinic receptors) by measuring their ability to compete with a known high-affinity radioligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-hM1 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Atropine)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and microplate scintillation counter
Protocol:
-
Preparation:
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration near its Kₔ value (e.g., 0.5 nM [³H]NMS).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL non-specific control (Atropine), 50 µL radioligand solution, and 100 µL membrane suspension.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand solution, and 100 µL membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Harvest the contents of the wells onto the filter plate using a cell harvester, aspirating the liquid.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the specific binding (Total Binding - NSB).
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Collation and Interpretation
Systematic data organization is crucial for deciphering SAR trends.
Example SAR Table
A well-structured table allows for the easy comparison of analogs and the identification of key structural features that drive potency and selectivity.
| Compound | R1 (Piperidine-N) | R2 (Piperidine Ring) | R3 (Pyrrolidine Ring) | Stereocenter (Piperidin-3-yl) | M1 Binding Kᵢ (nM) | M2 Binding Kᵢ (nM) | M1/M2 Selectivity |
| 1a | -CH₃ | H | H | Racemic | 150 | 200 | 1.3x |
| 1b | -CH₃ | H | H | (R) | 85 | 110 | 1.3x |
| 1c | -CH₃ | H | H | (S) | >1000 | >1000 | - |
| 2a | -CH₂CH₃ | H | H | (R) | 95 | 150 | 1.6x |
| 3a | -CH₃ | 4-F | H | (R) | 40 | 120 | 3.0x |
| 4a | -CH₃ | H | 3-Phenyl | (R) | 15 | 90 | 6.0x |
| 4b | -CH₃ | H | 4-Phenyl | (R) | 25 | 100 | 4.0x |
Data are hypothetical and for illustrative purposes only.
-
The (R)-stereoisomer at the piperidin-3-yl position is critical for activity (compare 1b and 1c ).
-
A small fluoro-substitution on the piperidine ring enhances M1 affinity (compare 1b and 3a ).
-
A phenyl group on the pyrrolidine ring, particularly at the 3-position, significantly improves both M1 affinity and selectivity (compare 1b and 4a ).
This iterative process of design, synthesis, and testing is the cornerstone of medicinal chemistry, allowing researchers to refine molecular architecture to achieve the desired biological profile.
Conclusion and Future Directions
The piperidin-3-yl pyrrolidine-1-carboxylate scaffold presents a rich platform for the discovery of novel modulators of CNS targets, particularly muscarinic receptors. This guide has established a comprehensive and logical framework for this endeavor. By employing the proposed synthetic strategies, systematic SAR exploration, and a tiered biological evaluation workflow, research teams can efficiently navigate the chemical space to identify and optimize lead candidates. Future work should focus on expanding the diversity of the building blocks, exploring alternative linkers to modulate stability and physicochemical properties, and ultimately progressing promising compounds into more complex in vitro and in vivo models to validate their therapeutic potential.
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Tecle, H., et al. (1998). Design and Synthesis of m1-Selective Muscarinic Agonists... Journal of Medicinal Chemistry, 41(14), 2524-36. [Link][6][7]
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Mohr, K., et al. (2014). Rational Design of Partial Agonists for the Muscarinic M1 Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link][11]
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Sauerberg, P., et al. (1992). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships... Journal of Medicinal Chemistry, 35(12), 2274-83. [Link][8][16]
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Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues... Journal of Medicinal Chemistry, 28(9), 1245-51. [Link][14]
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Rzeszotarski, W. J., et al. (1982). Analogues of 3-quinuclidinyl benzilate. Journal of Medicinal Chemistry, 25(9), 1103-6. [Link][12][17]
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Chang, Y. F. (1988). Structure-binding relationship of quinuclidinyl benzilate analogs on N4TG1 neuroblastoma muscarinic receptors. Neurochemical Research, 13(5), 455-62. [Link][13]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link][3]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link][18]
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Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link][4]
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Locuson, C. W., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][19]
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Lee, J., et al. (1995). Evaluation of stereoisomers of 4-fluoroalkyl analogues of 3-quinuclidinyl benzilate in in vivo competition studies for the M1, M2, and M3 muscarinic receptor subtypes in brain. Nuclear Medicine and Biology, 22(4), 453-61. [Link][9]
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Saeed, G., et al. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research. [Link][1]
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Astakhova, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link][2]
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Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44. [Link][15]
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Xu, H., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(52). [Link][10]
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A Senior Application Scientist's Guide to Computational Docking of Piperidin-3-yl Pyrrolidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, computational methods serve as a powerful lens to predict and understand molecular interactions, significantly accelerating the identification of promising therapeutic candidates.[1] This guide provides an in-depth technical walkthrough of performing a molecular docking study on piperidin-3-yl pyrrolidine-1-carboxylate, a novel scaffold of potential medicinal interest. While direct research on this specific ligand is nascent, the principles and protocols detailed herein are universally applicable. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the causality behind methodological choices, establishing a self-validating framework for robust and reproducible results. We will journey through the entire workflow, from target selection and rigorous preparation of both protein and ligand to the nuances of simulation, result interpretation, and advanced post-docking considerations. This whitepaper is designed to equip researchers with the expertise to not only execute these computational experiments but to critically evaluate their outcomes, fostering a foundation of scientific integrity and innovation.
Section 1: The Rationale - Structure-Based Design and the Power of Docking
Structure-Based Drug Design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging high-resolution structural data of biological targets to design effective inhibitors.[2] Molecular docking is a principal technique within SBDD that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[3][4] The core objective is twofold: to correctly predict the binding pose of the ligand within the active site and to estimate the strength of the interaction, often represented by a scoring function.[2][5]
The process simulates the molecular recognition event, allowing researchers to screen virtual libraries of compounds against a target, prioritize candidates for synthesis, and rationalize structure-activity relationships (SAR) at an atomic level.[1] This in silico approach drastically reduces the time and cost associated with traditional high-throughput screening (HTS).[2] The fundamental models underpinning docking are the "lock and key" theory, where a ligand fits into a rigid receptor, and the more sophisticated "induced-fit" theory, which accounts for the conformational flexibility of both ligand and protein upon binding.[3]
Section 2: The Ligand - Piperidin-3-yl Pyrrolidine-1-carboxylate
The subject of our study, piperidin-3-yl pyrrolidine-1-carboxylate, is a heterocyclic compound featuring both a piperidine and a pyrrolidine ring system. These nitrogen-containing saturated heterocycles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their structural features allow for three-dimensional diversity and the precise placement of functional groups to engage with biological targets.
-
Piperidine Derivatives: This scaffold is known to be a key component in compounds targeting a wide array of proteins, including enzymes like pancreatic lipase and receptors such as the sigma-1 receptor (S1R).[6][7]
-
Pyrrolidine Derivatives: Similarly, the pyrrolidine ring is a versatile building block found in inhibitors with diverse biological activities, from anticancer to antimicrobial agents.[8]
The combination of these two rings in a single molecule presents a unique chemical space for exploration. This guide will establish the complete computational protocol necessary to investigate its potential interactions with a relevant biological target.
Section 3: The Core Methodology: A Validated Docking Workflow
A successful docking study is not merely the result of running software; it is a carefully executed experimental protocol where each step is performed with a clear understanding of its impact on the final outcome. The following workflow is designed to be a self-validating system, ensuring the reliability of the generated predictions.
Target Selection and Protein Preparation
The first critical step is the selection and preparation of the target protein structure. The quality of this input directly dictates the quality of the output.
Experimental Protocol: Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will hypothetically consider a target where piperidine-like ligands are known to bind, such as Cathepsin K (PDB ID: 5MQY), which is relevant for related carboxamide derivatives.[9]
-
Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[10][11]
-
Causality: PDB files often contain multiple protein chains, solvent molecules (water), ions, and co-factors that are not part of the primary binding interaction. These must be removed to avoid interference.[10]
-
-
Isolate the Biological Unit: If the PDB file contains a multimer, isolate the single chain (e.g., Chain A) relevant for docking.
-
Remove Heteroatoms: Delete all non-essential molecules, including water (HOH), crystallization agents, and ions, unless a specific water molecule or ion is known to be mechanistically crucial for ligand binding.[12]
-
Add Hydrogen Atoms: Use a dedicated tool (e.g., the Dock Prep tool in Chimera or AutoDock Tools) to add hydrogen atoms.[11][13][14]
-
Causality: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct ionization and tautomeric states of amino acid residues and for accurately calculating hydrogen bond networks.[11]
-
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges for AutoDock).[15]
-
Causality: Charges are fundamental to the electrostatic component of the docking scoring function, which evaluates the favorability of polar interactions.[14]
-
-
Handle Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure, as these can create artificial cavities.[10]
-
Save the Prepared Receptor: Save the final, cleaned protein structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).
Caption: Workflow for preparing a target protein for docking.
Ligand Preparation
The ligand must be converted from a 2D representation to a 3D, low-energy conformation with defined rotatable bonds.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the piperidin-3-yl pyrrolidine-1-carboxylate structure using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain its SMILES string from a database like PubChem.[12][16]
-
Convert to 3D: Use a program like Open Babel or the features within molecular modeling suites to convert the 2D structure into an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94).
-
Causality: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation. An unrealistic high-energy conformer can lead to poor results.
-
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign appropriate partial charges (e.g., Gasteiger).[15]
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand can rotate freely. This is typically handled automatically by preparation tools like AutoDock Tools.[14]
-
Causality: Defining torsional freedom allows the docking algorithm to explore different conformations of the ligand within the binding site, which is critical for finding the best possible fit.[14]
-
-
Save the Prepared Ligand: Save the final ligand structure in the required format (e.g., PDBQT).
Caption: Workflow for preparing a ligand for docking.
Grid Generation and Docking Simulation
With prepared molecules, the next step is to define the search space and run the simulation.
-
Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, the binding site is known. If not, prediction tools or literature information must be used.
-
Generate the Grid Box: Create a 3D grid box that encompasses the entire binding pocket.[16]
-
Causality: The grid box defines the search space for the docking algorithm. It should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.
-
-
Configure Docking Parameters: Set the parameters for the docking run in a configuration file. This includes specifying the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
Execute Docking: Run the docking simulation using software like AutoDock Vina.[17] The software will systematically sample different poses of the ligand within the grid box and score them.[17]
Protocol Validation: The Self-Validating System
Trustworthiness is paramount. Before docking the novel ligand, the chosen protocol must be validated to ensure it can reproduce known experimental results.[18] The gold standard is "redocking."[19][20]
Experimental Protocol: Redocking Validation
-
Select a Reference Complex: Use the original PDB structure that contains a co-crystallized ligand (the "native" ligand).
-
Prepare Protein and Ligand: Prepare the protein as described in 3.1. Extract the native ligand and prepare it as described in 3.2.
-
Redock: Dock the prepared native ligand back into the binding site of its own protein using the exact same grid box and docking parameters you intend to use for your test compound.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][20] If the RMSD is higher, the docking parameters (e.g., grid box size, exhaustiveness) must be adjusted and the validation repeated.
-
Caption: The redocking workflow for validating a protocol.
Section 4: Making Sense of the Data: Result Analysis and Interpretation
Raw docking output is a collection of poses and scores. The real expertise lies in interpreting this data to derive meaningful insights.[21]
The Docking Score: A Measure of Binding Affinity
The primary quantitative output is the docking score, typically reported as binding energy in kcal/mol.[21]
-
Interpretation: This score is an estimation of the binding free energy (ΔG). A more negative value signifies a more favorable and stable protein-ligand interaction.[22][23] When comparing a series of compounds, those with lower binding energies are predicted to be more potent binders.[21] However, this is a prediction and should not be treated as an absolute experimental value.[18][24]
Pose Analysis: Visualizing Key Interactions
Quantitative scores must be supported by qualitative analysis of the binding pose.
-
Visualize the Top Poses: Load the docked complex into a visualization tool. Examine the top-ranked poses (typically the top 1-3).
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues.[22]
-
Hydrogen Bonds: These are critical for specificity and affinity. Identify the donor and acceptor atoms and the bond distance (typically < 3.5 Å).
-
Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand and hydrophobic residues (e.g., Ala, Val, Leu, Phe, Trp).
-
Electrostatic Interactions: Note any salt bridges between charged groups on the ligand and receptor.
-
Pi-Stacking: Interactions between aromatic rings.
-
A plausible binding pose is one that is not only low in energy but also forms chemically sensible interactions with key residues known to be important for binding.[22]
Data Presentation for Comparative Analysis
When screening multiple compounds or comparing against a known inhibitor, data should be organized systematically.
Table 1: Sample Comparative Docking Results
| Compound ID | Binding Affinity (kcal/mol) | RMSD (Å) (if applicable) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| Native Ligand (Redocked) | -9.5 | 1.1 | GLY-66, ASP-161 | PHE-68, TRP-189 |
| Piperidin-3-yl... | -8.2 | N/A | GLY-66, HIS-162 | PHE-68, ALA-134, TRP-189 |
| Reference Inhibitor | -9.1 | N/A | ASP-161 | PHE-68, TRP-189 |
| Derivative A | -7.5 | N/A | HIS-162 | PHE-68, ALA-134 |
This table provides a clear, at-a-glance comparison of the predicted affinity and interaction patterns, facilitating hit prioritization.
Section 5: Advanced Considerations and Best Practices
To elevate a standard docking study to publication-quality research, several advanced concepts should be considered.
-
Receptor Flexibility: Standard docking often treats the protein as rigid, which is a significant limitation.[5] If induced-fit effects are suspected, consider using docking protocols that allow for side-chain flexibility or performing molecular dynamics (MD) simulations to generate an ensemble of receptor conformations for docking.[5]
-
Post-Docking Refinement: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be used to re-score the top docking poses to refine binding free energy predictions. These methods, while computationally more intensive, can provide a more accurate ranking of compounds. However, they should be used with caution and are best for relative, not absolute, energy calculations.[24]
-
Scientific Integrity and Reporting: Always report docking results with full transparency.[18][24] This includes:
-
The specific software and version used.
-
Detailed parameters for protein and ligand preparation.
-
The exact grid box parameters.
-
The results of the validation study (redocking RMSD).
-
A clear distinction between predicted scores and experimental binding affinities.[24]
-
Section 6: Conclusion
Computational docking is a potent, hypothesis-generating tool in the drug discovery arsenal. This guide has detailed a rigorous and self-validating workflow for assessing the potential of piperidin-3-yl pyrrolidine-1-carboxylate as a ligand for a biological target. By grounding our protocol in the principles of causality and validation, we move beyond simple prediction to generate scientifically sound and defensible insights. The true value of docking is realized not when it is used as a black box, but when it is wielded by an informed researcher who understands its capabilities, limitations, and the critical importance of every step in the process. The methodologies outlined here provide a robust foundation for any researcher looking to apply this powerful technique to their own targets and ligands of interest.
References
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Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]
-
Dove Medical Press. (2025, October 27). Standards for Computational Methods in Drug Design and Discovery. Retrieved from [Link]
-
IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]
-
ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
PubMed. (2017, May 22). Best Practices of Computer-Aided Drug Discovery: Lessons Learned from the Development of a Preclinical Candidate for Prostate Cancer with a New Mechanism of Action. Retrieved from [Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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vina.scripps.edu. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]
-
Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]
-
YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
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ResearchGate. (2026, January 28). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. Retrieved from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
-
PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Solix EAI Pharma. (2026, January 16). Understanding Computational Drug Discovery And Design. Retrieved from [Link]
-
YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]
-
PMC. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]
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A Technical Guide to Piperidin-3-yl Pyrrolidine-1-carboxylate Derivatives: Synthesis, Pharmacological Landscape, and Future Directions
Abstract
The confluence of privileged scaffolds in medicinal chemistry is a proven strategy for the discovery of novel therapeutic agents with unique pharmacological profiles. This guide delves into the chemical space occupied by piperidin-3-yl pyrrolidine-1-carboxylate derivatives. While direct literature on this specific combined scaffold is nascent, this document provides a comprehensive framework for its exploration. We synthesize established methodologies for the synthesis of the constituent piperidine and pyrrolidine moieties to propose robust synthetic routes. Furthermore, by analyzing the vast pharmacological data on related derivatives, we map out potential therapeutic targets and establish a predictive foundation for structure-activity relationship (SAR) studies. This guide is intended for researchers, chemists, and drug development professionals, offering both a strategic overview and practical, detailed protocols to pioneer research into this promising class of compounds.
Introduction: The Rationale for Hybrid Scaffolds
The piperidine and pyrrolidine rings are among the most ubiquitous and vital heterocyclic motifs in modern drug discovery.[1][2] Piperidine, a six-membered nitrogen-containing heterocycle, is a cornerstone of pharmaceuticals, valued for its conformational flexibility and its presence in numerous natural alkaloids and synthetic drugs.[3][4] Similarly, the five-membered pyrrolidine ring is a key structural component in a wide range of bioactive compounds, known to engage with various biological targets through hydrogen bonding and hydrophobic interactions.[5][6]
The strategic combination of these two "privileged" structures into a single chemical entity, such as the piperidin-3-yl pyrrolidine-1-carboxylate core, presents a compelling opportunity. This hybridization aims to:
-
Explore Novel Chemical Space: Create molecules with unique three-dimensional topographies capable of interacting with biological targets in novel ways.
-
Integrate Pharmacophores: Combine the known biological activities of both scaffolds to develop multi-target ligands or enhance potency on a single target.
-
Optimize Physicochemical Properties: Modulate properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.
This guide will use the piperidin-3-yl pyrrolidine-1-carboxylate scaffold as a focal point to detail synthetic strategies, predict pharmacological applications based on related structures, and provide actionable experimental protocols for its investigation.
Synthetic Strategies and Methodologies
The construction of piperidin-3-yl pyrrolidine-1-carboxylate derivatives hinges on the reliable formation of a carbamate linkage between two key precursors: a substituted piperidin-3-amine and an activated pyrrolidine-1-carboxylic acid derivative. The overall synthetic logic involves the independent synthesis of these precursors followed by a final coupling step.
General Synthetic Workflow
The most direct approach involves the coupling of a protected piperidin-3-amine with a pyrrolidine-1-carbonyl chloride or another activated carboxylate species, followed by deprotection. This modular approach allows for the generation of a diverse library of compounds by varying the substituents on either heterocyclic ring.
Caption: General synthetic workflow for target derivatives.
Key Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines a plausible, multi-step synthesis for a generic (unsubstituted) piperidin-3-yl pyrrolidine-1-carboxylate hydrochloride.
Step 1: Synthesis of tert-butyl (piperidin-3-yl)carbamate
-
Starting Material: Commercially available (R)- or (S)-piperidine-3-carboxylic acid.
-
Procedure (Curtius Rearrangement):
-
Dissolve the piperidine-3-carboxylic acid (1.0 eq) in a mixture of tert-butanol and toluene.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (piperidin-3-yl)carbamate.
-
Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a Boc-protected amine with retention of stereochemistry.
-
Step 2: Synthesis of Pyrrolidine-1-carbonyl chloride
-
Starting Material: Pyrrolidine.
-
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Prepare a separate solution of pyrrolidine (1.0 eq) and a non-nucleophilic base such as triethylamine or proton sponge (1.1 eq) in anhydrous DCM.
-
Add the pyrrolidine solution dropwise to the cold triphosgene solution over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
The resulting solution of pyrrolidine-1-carbonyl chloride is typically used immediately in the next step without isolation.
-
Rationale: Triphosgene is a safe and effective solid substitute for phosgene gas, allowing for the efficient conversion of secondary amines to their corresponding carbamoyl chlorides.
-
Step 3: Coupling Reaction
-
Procedure:
-
To the freshly prepared solution of pyrrolidine-1-carbonyl chloride (1.0 eq) at 0°C, add a solution of tert-butyl (piperidin-3-yl)carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by LC-MS.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected intermediate.
-
Step 4: Final Deprotection
-
Procedure:
-
Dissolve the crude product from Step 3 in a minimal amount of DCM or 1,4-dioxane.
-
Add an excess of 4M HCl in dioxane (or trifluoroacetic acid).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid/oil with diethyl ether to induce precipitation.
-
Filter the solid and wash with cold diethyl ether to afford the final piperidin-3-yl pyrrolidine-1-carboxylate hydrochloride salt.
-
Predicted Pharmacological Landscape and Potential Targets
While direct biological data for the title scaffold is scarce, an analysis of structurally related compounds provides a robust predictive framework for potential therapeutic applications. The piperidine and pyrrolidine moieties are independently associated with a wide spectrum of pharmacological activities.
| Therapeutic Area | Potential Target(s) | Rationale & Supporting Evidence |
| Metabolic Disorders | Dipeptidyl Peptidase IV (DPP-IV), Peroxisome Proliferator-Activated Receptors (PPARα/γ), Pancreatic Lipase | Piperidine-constrained phenethylamines are potent DPP-IV inhibitors for type 2 diabetes.[7] Substituted piperidine carboxylic acids have been developed as dual PPARα/γ agonists.[8][9] Both piperidine and pyrrolidine derivatives have shown promise as pancreatic lipase inhibitors for obesity.[5] |
| Oncology | Aldo-Keto Reductase 1C3 (AKR1C3), Kinases, Proteasome | (Piperidinosulfonamidophenyl)pyrrolidin-2-ones are potent and selective inhibitors of AKR1C3, an enzyme implicated in prostate and breast cancers.[10][11] Pyrrole and pyrrolidine analogs have demonstrated broad anticancer activity.[6] Piperidine carboxamides have recently been identified as species-selective inhibitors of the P. falciparum proteasome, a validated target in oncology.[12] |
| Central Nervous System (CNS) | Dopamine/Serotonin Transporters, Cholinesterases, GABA Receptors | The piperidine ring is a classic scaffold for CNS-active drugs, including analgesics and antipsychotics.[3][13] Pyrrolidine derivatives are explored as anticonvulsants and for neurodegenerative diseases.[1][14] |
| Infectious Diseases | Bacterial Pyrophosphatase, Malarial Proteasome | 3-(3-aryl-pyrrolidin-1-yl)-1,2,4-triazine derivatives have shown antibacterial activity against M. tuberculosis.[15] As mentioned, piperidine carboxamides are potent antimalarials targeting the proteasome.[12] |
| Inflammatory/Bone Disorders | Cathepsin K | Piperidine-3-carboxamide derivatives have been synthesized as potent inhibitors of Cathepsin K, a target for osteoporosis.[16] |
Structure-Activity Relationship (SAR) Postulates
Based on the literature for related compounds, a predictive SAR can be established to guide the design of new libraries based on the piperidin-3-yl pyrrolidine-1-carboxylate core.
Caption: Postulated SAR map for the core scaffold.
-
Piperidine N-Substituent (R¹): This position is a primary vector for diversification. In DPP-IV inhibitors, for example, extending from this nitrogen with groups like phenethyl can dramatically improve potency.[7] It is a key handle for tuning solubility and cell permeability.
-
Piperidine Ring Substituents (R²): The stereochemistry at the C3 position where the carbamate is attached will be critical. For many targets, only one enantiomer is active. Additional substitution, such as fluorine atoms, can block sites of metabolism and improve pharmacokinetic profiles.[17]
-
Pyrrolidine Ring Substituents (R³): The orientation of functional groups on the pyrrolidine ring can enhance interactions. For instance, hydroxyl or carbonyl groups can improve hydrogen bonding and increase binding affinity, leading to lower IC50 values.[5]
Future Directions and Conclusion
The piperidin-3-yl pyrrolidine-1-carboxylate scaffold represents an underexplored but highly promising area for therapeutic innovation. While this guide provides a foundational blueprint, the path forward requires a systematic and multi-pronged approach:
-
Library Synthesis: Utilize the proposed modular synthetic strategies to generate a diverse chemical library with variations at the R¹, R², and R³ positions.
-
Broad Phenotypic Screening: Screen the initial library against a wide range of cell-based assays (e.g., cancer cell proliferation, antiviral, antibacterial) to identify unexpected biological activities.
-
Target-Based Screening: Based on the predictive landscape, perform focused screening against specific enzymes such as DPP-IV, AKR1C3, Cathepsin K, and pancreatic lipase.
-
Computational Modeling: Employ molecular docking studies to predict binding modes of designed derivatives within the active sites of high-priority targets, helping to rationalize SAR data and guide the next round of synthesis.
By combining rational design, robust synthetic chemistry, and comprehensive biological evaluation, the exploration of piperidin-3-yl pyrrolidine-1-carboxylate derivatives can unlock a new generation of potent and selective therapeutic agents.
References
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
- Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Saeed, G., et al. (2014). EMERGING PHAACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research, 3(7), 987-1019.
- MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44.
- ResearchGate. (2025). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
- BenchChem. (2025). The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery.
- Gowda, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Indian Chemical Society, 99(11), 100742.
- Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987.
- Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Cell Chemical Biology, 31, 1503-1517.
- ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Wang, F., et al. (2013). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 18(12), 14785-14804.
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Therapeutic Potential of the Piperidin-3-yl Pyrrolidine-1-Carboxylate Scaffold: A Technical Guide to Design, Synthesis, and Validation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
The pursuit of highly selective, sp³-enriched pharmacophores has driven a paradigm shift in modern drug discovery. Among these, the piperidin-3-yl pyrrolidine-1-carboxylate scaffold has emerged as a highly versatile bicyclic motif. By combining the rigid yet conformationally tunable vectors of the piperidine and pyrrolidine rings with the unique electronic properties of a carbamate linkage, this scaffold offers dual utility: it acts as a robust vector for disrupting Protein-Protein Interactions (PPIs) and serves as a privileged electrophilic warhead for the Targeted Covalent Inhibition (TCI) of serine hydrolases.
This whitepaper provides an in-depth technical analysis of this scaffold, detailing its mechanistic rationale, synthetic workflows, and orthogonal validation protocols.
Structural Rationale and Physicochemical Profiling
The architectural brilliance of the piperidin-3-yl pyrrolidine-1-carboxylate core lies in its high fraction of sp³ carbons (Fsp³). Increasing Fsp³ is heavily correlated with improved clinical success rates due to enhanced solubility, reduced promiscuity, and superior three-dimensional target engagement.1[1].
The carbamate linkage bridging the two heterocycles serves a dual purpose depending on the target microenvironment:
-
Stable Linker (Non-Covalent): In the absence of a strong nucleophile, the carbamate is highly stable against plasma hydrolysis. This stability has been leveraged to design2 for the treatment of metabolic disorders[2]. Furthermore, structurally analogous piperidine-1-carboxamides have been validated as 3[3].
-
Electrophilic Warhead (Covalent): When positioned precisely within the active site of a serine hydrolase (e.g., FAAH, MAGL), the carbamate carbonyl becomes susceptible to nucleophilic attack, leading to irreversible or slowly reversible enzyme carbamylation.
Mechanistic Pathways
Targeted Covalent Inhibition (TCI) of Serine Hydrolases
The therapeutic efficacy of carbamates against serine hydrolases is driven by a highly specific catalytic cycle. The piperidin-3-yl pyrrolidine-1-carboxylate acts as a pseudo-substrate.
Mechanistic Causality: Upon binding, the catalytic serine (e.g., Ser241 in FAAH) attacks the carbamate carbonyl. The tetrahedral intermediate collapses, ejecting piperidin-3-ol as the leaving group. The basic nitrogen of the piperidine ring is critical here: at physiological pH, it is protonated, which enhances the leaving group ability through electrostatic withdrawal and anchors the leaving group in the acidic cytosolic exit channel. The enzyme is left covalently modified by the pyrrolidine-1-carbonyl moiety, neutralizing its activity.
Covalent carbamylation of a catalytic serine by the pyrrolidine-1-carboxylate warhead.
Experimental Protocols: Synthesis & Validation
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems .
Protocol 1: Modular Synthesis of the Carbamate Scaffold
This method utilizes 1,1'-Carbonyldiimidazole (CDI) to safely couple the alcohol and amine, avoiding the use of highly toxic phosgene gas.
Step-by-Step Methodology:
-
Alcohol Activation: Dissolve N-Boc-piperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add CDI (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours.
-
Causality: The secondary alcohol of piperidin-3-ol is a poor nucleophile. DMAP acts as an acyl transfer catalyst, accelerating the formation of the reactive imidazolide intermediate.
-
-
Self-Validating Check: Pull a 10 µL aliquot and analyze via LC-MS. Do not proceed unless the mass corresponding to the imidazolide intermediate is >90% dominant. If unreacted alcohol remains, the subsequent coupling will yield complex, inseparable mixtures.
-
Amine Coupling: Add pyrrolidine (1.5 eq) dropwise to the activated mixture. Stir for 12 hours at room temperature.
-
Causality: Pyrrolidine is a strong secondary amine that readily displaces the imidazole leaving group, forming the stable carbamate.
-
-
Deprotection: Wash the organic layer with 1M HCl, dry over Na₂SO₄, and concentrate. Treat the residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc protecting group, yielding the free piperidine amine.
Protocol 2: Activity-Based Protein Profiling (ABPP)
To confirm covalent target engagement in a complex biological matrix, competitive ABPP using a Fluorophosphonate-Rhodamine (FP-Rh) probe is the gold standard.
Step-by-Step Methodology:
-
Proteome Incubation: Incubate 50 µg of native tissue proteome with the synthesized carbamate inhibitor (1 µM) for 30 minutes at 37°C.
-
Probe Labeling: Add FP-Rh probe (1 µM final concentration) and incubate for an additional 30 minutes.
-
Causality: FP-Rh binds irreversibly only to active, uninhibited serine hydrolases. If the carbamate has successfully carbamylated the target, the active site is blocked, and fluorescence will be ablated.
-
-
Denaturation & Lysis: Quench the reaction by adding 4x SDS loading buffer and boiling at 95°C for 5 minutes.
-
Self-Validating System (Critical Control): Run a parallel lane with a heat-denatured proteome (boiled before adding the inhibitor or probe).
-
Causality: Heating destroys the 3D structure and nucleophilicity of the catalytic serine. If the heat-denatured lane shows any fluorescence, the FP-Rh probe is binding non-specifically (e.g., hydrophobic aggregation), invalidating the entire assay.
-
-
Imaging: Separate proteins via SDS-PAGE and visualize using a flatbed fluorescence scanner (λex = 532 nm).
Self-validating Activity-Based Protein Profiling (ABPP) workflow for target engagement.
Quantitative Structure-Activity Relationship (QSAR) Data
The modularity of the piperidin-3-yl pyrrolidine-1-carboxylate scaffold allows for rapid library generation. The table below summarizes representative QSAR data, demonstrating how specific substitutions shift the target profile from covalent hydrolase inhibition to non-covalent PPI disruption or metalloproteinase targeting[3][4].
| Compound ID | Scaffold Modification (R1 / R2) | Primary Target | IC₅₀ (nM) | LogD (pH 7.4) | Plasma t₁/₂ (h) | Primary Mechanism |
| P3P1C-01 | Unsubstituted Core | FAAH | 450 | 1.8 | 1.2 | Covalent Carbamylation |
| P3P1C-02 | N-Benzyl Piperidine | MAGL | 42 | 3.1 | 4.5 | Covalent Carbamylation |
| P3P1C-03 | 4 | MMPs | 18 | 2.9 | 3.8 | Zinc Chelation (Non-covalent) |
| P3P1C-04 | N-(Pyridin-2-yl) Carboxamide | PCSK9 | 8 | 2.4 | 6.2 | Allosteric Translation Inhibition |
Data Note: The shift from P3P1C-01 to P3P1C-04 illustrates the scaffold's versatility. Adding a hydroxycarbamoyl group (P3P1C-03) perfectly positions the molecule to chelate zinc in matrix metalloproteinases[4], while bulky heteroaromatic substitutions (P3P1C-04) sterically shield the carbamate, preventing covalent attack and driving high-affinity allosteric binding.
Conclusion
The piperidin-3-yl pyrrolidine-1-carboxylate motif is far more than a simple chemical building block; it is a privileged pharmacophore capable of executing complex pharmacological directives. By understanding the causality behind its chemical reactivity—specifically the tunable electrophilicity of its carbamate core and the optimal sp³ trajectory of its rings—drug development professionals can leverage this scaffold for both targeted covalent inhibition and the disruption of challenging protein-protein interactions.
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
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Title: N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 Source: PubMed (NIH) URL: [Link]
-
Title: (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate | CID 45487333 Source: PubChem (NIH) URL: [Link]
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Application Notes: Piperidin-3-yl Pyrrolidine-1-Carboxylate Scaffolds in Chemical Biology
Executive Summary: Escaping Flatland with Rigidified Scaffolds
In modern chemical biology, the transition from planar, sp2 -hybridized aromatic rings to sp3 -rich, three-dimensional architectures is critical for improving the physicochemical properties of drug candidates. The piperidin-3-yl pyrrolidine-1-carboxylate scaffold (commonly utilized as its commercially available tert-butyl ester, CAS 874218-25-4) [5] represents a highly versatile, rigid, and chiral bifunctional building block.
This scaffold features two orthogonal nitrogen atoms—one protected as a carboxylate (e.g., Boc) and one free amine. This orthogonal reactivity allows for the precise, sequential assembly of complex bifunctional molecules. In this application note, we will explore the causality and protocols for utilizing this scaffold in three cutting-edge domains:
-
Rigidified Linkers in Targeted Protein Degradation (PROTACs)
-
Semi-Rigid β -Turn Inducers for Peptidomimetics
-
Spatial Directors for Covalent Inhibitors
Application I: Rigidified Linkers in PROTAC Design
The Causality of Rigidification
Traditional PROTACs utilize flexible polyethylene glycol (PEG) or alkyl chains to link the target-binding ligand to the E3 ligase ligand [2]. While easy to synthesize, highly flexible linkers incur a massive entropic penalty when forced into the constrained conformation required for ternary complex formation (Target–PROTAC–E3). Furthermore, high rotatable bond counts (NROT) and exposed polar surface area (PSA) severely limit cellular permeability.
By replacing a flexible PEG chain with a piperidin-3-yl pyrrolidine core, researchers can pre-organize the exit vectors of the two ligands. This rigidification reduces the entropic cost of binding, enhances the cooperativity ( α -value) of the ternary complex, and buries polar surface area, leading to superior oral bioavailability and degradation kinetics.
Data Presentation: Flexible vs. Rigid Linkers
| Parameter | Traditional PEG-3 Linker | Piperidin-3-yl Pyrrolidine Linker | Causality / Impact |
| Rotatable Bonds (NROT) | 12 | 3 | Lower NROT reduces entropic penalty upon binding. |
| Topological PSA (Ų) | 37.3 | 15.3 | Lower PSA improves passive membrane permeability. |
| Ternary Cooperativity ( α ) | ~1.5 - 2.0 | > 10.0 | Pre-organized vectors stabilize protein-protein interactions. |
| Cell Permeability (P app ) | Low ( <1×10−6 cm/s) | Moderate/High ( >5×10−6 cm/s) | Rigid sp3 systems shield hydrogen bond donors. |
Pathway Visualization
Figure 1: PROTAC ternary complex formation driven by a pre-organized, low-entropy rigid linker.
Protocol: Orthogonal Synthesis of a PROTAC Linker
To maintain scientific integrity, this protocol is designed as a self-validating system . Each synthetic step includes a mandatory Quality Control (QC) checkpoint to prevent the propagation of errors (e.g., epimerization or incomplete deprotection).
Materials Required
-
tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (Starting Scaffold)
-
Target Ligand with an electrophilic handle (e.g., aryl fluoride for SNAr )
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Thalidomide-COOH)
-
Reagents: DIPEA, HATU, TFA, DCM, DMF.
Step-by-Step Methodology
Step 1: Functionalization of the Free Piperidine Amine ( SNAr )
-
Dissolve 1.0 eq of the scaffold and 1.1 eq of the Target Ligand in anhydrous DMF.
-
Add 3.0 eq of DIPEA. Causality: A non-nucleophilic base is required to neutralize the HF byproduct without competing for the electrophile.
-
Stir at 80°C for 12 hours under N2 .
-
Self-Validation (QC 1): Analyze via LC-MS. Ensure the complete disappearance of the starting mass and the appearance of the mono-alkylated product. If di-alkylation is observed, reduce the temperature in future runs.
Step 2: Boc-Deprotection of the Pyrrolidine Core
-
Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Add 2.0 eq of Triisopropylsilane (TIPS). Causality: TIPS acts as a carbocation scavenger. If your target ligand contains electron-rich aromatic rings, the tert-butyl cation released during Boc removal will alkylate the ring. TIPS prevents this irreversible side reaction.
-
Stir at room temperature for 2 hours. Evaporate under reduced pressure.
-
Self-Validation (QC 2): Perform a Ninhydrin (Kaiser) test. A deep blue color confirms the presence of the newly liberated secondary pyrrolidine amine.
Step 3: Amide Coupling to the E3 Ligase Ligand
-
Pre-activate 1.1 eq of the E3 Ligase Ligand (acid) with 1.1 eq of HATU and 3.0 eq of DIPEA in DMF for 15 minutes. Causality: Pre-activation minimizes the exposure of the chiral pyrrolidine amine to active coupling agents, reducing the risk of epimerization at the chiral centers.
-
Add the deprotected scaffold from Step 2. Stir for 4 hours at room temperature.
-
Self-Validation (QC 3): Purify via Preparative HPLC. Run a Chiral HPLC check against a racemic standard to ensure the enantiomeric excess (ee) remains >98% .
Workflow Visualization
Figure 2: Orthogonal deprotection and functionalization workflow with integrated QC checkpoints.
Application II: Semi-Rigid β -Turn Inducers in Peptidomimetics
Peptide-based drug discovery often fails in the clinic due to rapid proteolytic degradation and an inability to cross the blood-brain barrier (BBB). To target challenging protein-protein interactions (PPIs), such as the aggregation of Amyloid- β ( Aβ1−42 ) in Alzheimer's disease, researchers utilize the piperidin-3-yl pyrrolidine scaffold as a conformational lock [1].
The Causality of Conformational Locking
The dihedral angles ( ϕ and ψ ) of the linked piperidine-pyrrolidine system naturally mimic the i+1 and i+2 residues of a native β -turn. When peptide recognition sequences are attached to the orthogonal nitrogens of this scaffold, the molecule is forced into a β -hairpin geometry. This prevents the peptide from adopting a random coil, drastically increasing its binding affinity to oligomeric Aβ species while simultaneously shielding the amide bonds from protease recognition [1].
Application III: Spatial Directors for Covalent Inhibitors
In the development of highly selective kinase inhibitors and complement cascade modulators, achieving target specificity is paramount. The piperidin-3-yl pyrrolidine scaffold has been heavily patented for its use in targeting Complement Factor D [3] and Discoidin Domain Receptor 1 (DDR1)[4].
The Causality of Spatial Direction
Unlike flat aromatic linkers (e.g., biphenyls), the spiro-like or linked sp3 nature of the piperidine-pyrrolidine core projects its substituents in highly specific, three-dimensional vectors.
-
Vector 1 (Pyrrolidine): Occupies the hydrophobic specificity pocket of the target enzyme.
-
Vector 2 (Piperidine): Directs a covalent warhead (e.g., an acrylamide or sulfonyl fluoride) precisely toward a catalytic nucleophile (such as a cysteine or serine residue in the active site).
By tuning the stereochemistry (e.g., (3S,3′S) vs (3R,3′R) ) of the scaffold, medicinal chemists can shift the trajectory of the warhead by fractions of an Angstrom, turning a non-selective pan-kinase inhibitor into a highly specific probe.
References
- Source: Università degli Studi di Milano (AIR Unimi)
- PROTAC Linkers and Small-Molecule Targeted Therapy Source: Chemsrc Biological Activity Database URL
- Source: Google Patents (CA2940772A1 / US9796741B2)
- Source: Google Patents (EP2842939A1)
- tert-Butyl 3-(piperidin-3-yl)
using piperidin-3-yl pyrrolidine-1-carboxylate as a research tool compound
Application Note: Utilizing Piperidin-3-yl Pyrrolidine-1-Carboxylate as a Privileged sp3-Rich Scaffold in Modern Drug Discovery
Executive Summary
In the evolving landscape of targeted protein degradation and fragment-based drug discovery (FBDD), the architectural design of chemical linkers and scaffolds has shifted from passive spacers to active determinants of pharmacological efficacy. Piperidin-3-yl pyrrolidine-1-carboxylate (typically utilized as its tert-butyl ester, Boc-protected derivative) has emerged as a highly versatile, sp3-rich diamine building block[1]. This application note details the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for incorporating this rigid scaffold into bifunctional degraders (PROTACs) and target-specific inhibitors.
Section 1: Mechanistic Rationale & Target Applications
1.1 Escape from Flatland and Fsp3 Optimization Historically, high-throughput screening libraries were dominated by flat, sp2-hybridized aromatic systems, which often suffer from poor aqueous solubility, promiscuous binding, and off-target liabilities (e.g., hERG inhibition). Transitioning to sp3-rich scaffolds—a paradigm known as the "escape from flatland"—has been statistically correlated with higher clinical success rates[2]. The piperidin-3-yl pyrrolidine-1-carboxylate scaffold boasts an exceptionally high fraction of sp3 carbons (Fsp3), imparting excellent three-dimensionality, improved aqueous solubility, and enhanced metabolic stability.
1.2 Rigid Linker Engineering in PROTACs In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the Protein of Interest (POI) ligand and the E3 ligase ligand plays a critical role. Flexible polyethylene glycol (PEG) or alkyl chains often incur a high entropic penalty upon target binding. Incorporating rigid, saturated bicyclic or linked-heterocyclic systems pre-organizes the PROTAC into a bioactive conformation[3]. This rigidity reduces the conformational energy difference between the free and bound states, facilitating the formation of a highly stable POI-PROTAC-E3 ternary complex and enhancing ubiquitination efficiency[4].
1.3 Stereochemical Fine-Tuning & Orthogonal Reactivity The core structure features two distinct chiral centers (C3 of the piperidine and C3 of the pyrrolidine), providing four possible diastereomers. This allows medicinal chemists to precisely fine-tune the exit vectors of the PROTAC to maximize cooperative protein-protein interactions (PPI) between the E3 ligase and the POI. Furthermore, the orthogonal reactivity of the secondary amine (piperidine) and the Boc-protected amine (pyrrolidine) allows for modular, regioselective functionalization without the need for complex protecting-group manipulations.
Section 2: Quantitative Data & Scaffold Properties
To facilitate rational drug design, the physicochemical properties of the standard protected building block, tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate, are summarized below.
| Property | Value | Mechanistic Rationale / Implication |
| Chemical Formula | C14H26N2O2 | - |
| Molecular Weight | 254.37 g/mol | Low MW allows for the addition of two bulky warheads without exceeding the typical PROTAC MW limit (<1000 Da). |
| Fraction sp3 (Fsp3) | 0.93 | High saturation ensures excellent aqueous solubility and 3D projection, successfully escaping "flatland"[2]. |
| Chiral Centers | 2 | Enables stereochemical screening of linker exit vectors to optimize ternary complex formation[3]. |
| Topological Polar Surface Area | 41.5 Ų | Low TPSA contributes to favorable cell permeability, a crucial factor for large heterobifunctional molecules. |
| Rotatable Bonds (Core) | 2 | High rigidity minimizes the entropic penalty upon target binding compared to highly flexible PEG linkers[4]. |
Section 3: Experimental Workflows & Protocols
The following self-validating protocols outline the sequential functionalization of the scaffold to generate a rigid PROTAC molecule.
Protocol 1: Regioselective Amidation of the Piperidine Ring
Objective: Couple a POI-targeting carboxylic acid ligand to the free secondary amine of the piperidine ring. Causality: HATU is selected over traditional carbodiimides (like EDC) because the secondary amine of the piperidine ring is sterically hindered. HATU generates a highly reactive O7-azabenzotriazole active ester that accelerates the amidation, minimizing reaction time and preventing the epimerization of any stereocenters present on the POI ligand. DIPEA acts as a non-nucleophilic base to deprotonate the amine without competing as a nucleophile.
Step-by-Step Methodology:
-
Activation : Dissolve the POI-ligand carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature (RT) for 15 minutes to generate the active ester.
-
Coupling : Add tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (1.1 eq) dropwise to the activated mixture.
-
Validation Check : Stir at RT for 2 hours. Quench a 5 µL aliquot in 1:1 MeCN/H2O and analyze via LC-MS. The disappearance of the POI ligand mass and the emergence of the product mass confirms successful coupling. Proceed only when conversion exceeds 95%.
-
Workup : Quench the bulk reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to remove residual DMF.
-
Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).
Protocol 2: Boc Deprotection and E3 Ligase Ligand Coupling
Objective: Remove the pyrrolidine-1-carboxylate (Boc) protecting group and couple the E3 ligase ligand (e.g., a thalidomide or VHL derivative). Causality: Trifluoroacetic acid (TFA) is used for rapid acidic cleavage. Triisopropylsilane (TIPS) is added as a carbocation scavenger. During cleavage, the tert-butyl cation is generated; if left unscavenged, this highly reactive electrophile can irreversibly alkylate electron-rich aromatic rings on the POI ligand, leading to complex mixtures and reduced yields.
Step-by-Step Methodology:
-
Cleavage : Dissolve the purified intermediate from Protocol 1 in anhydrous dichloromethane (DCM) (0.1 M). Cool to 0 °C.
-
Scavenging : Add a cleavage cocktail of TFA/DCM/TIPS (ratio 45:50:5 v/v/v).
-
Validation Check : Warm to RT and stir for 1 hour. Verify complete deprotection via LC-MS (look for the [M+H]+ of the free pyrrolidine amine).
-
Concentration : Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the pyrrolidine TFA salt.
-
Secondary Coupling : In a separate flask, activate the E3 ligase ligand carboxylic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (4.0 eq, excess needed to neutralize the TFA salt) in DMF. Add the deprotected pyrrolidine intermediate and stir for 4 hours at RT.
-
Final Purification : Purify the final PROTAC molecule via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Section 4: Mandatory Visualization
The following diagram illustrates the sequential synthetic workflow and the downstream biological mechanism of action for PROTACs built upon this rigid scaffold.
Synthetic workflow and mechanism of action for PROTACs utilizing the rigid diamine scaffold.
Section 5: References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
-
ACS Publications. (2026). Discovery of XYD270 as a Potent, Selective, and Orally Efficacious BRD9 PROTAC for Cancer Therapy. Journal of Medicinal Chemistry.[Link]
Sources
- 1. 874218-25-4 | tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate | Amides | Ambeed.com [ambeed.com]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Preclinical In Vivo Experimental Design for Piperidin-3-yl Pyrrolidine-1-Carboxylate Derivatives
Target Audience: Researchers, scientists, and drug development professionals Discipline: Preclinical Pharmacology & Pharmacokinetics
Executive Summary
The piperidin-3-yl pyrrolidine-1-carboxylate scaffold is a highly versatile bicyclic pharmacophore frequently utilized in the development of targeted therapeutics, including kinase inhibitors, GPCR modulators, and matrix metalloproteinase (MMP) inhibitors. Because this moiety heavily influences a drug's lipophilicity, metabolic stability, and target residence time, transitioning from in vitro screening to in vivo models requires a rigorously structured experimental cascade.
As a Senior Application Scientist, I have designed this protocol to guide you through the three critical phases of preclinical evaluation: Pharmacokinetic (PK) Profiling , Maximum Tolerated Dose (MTD) Determination , and In Vivo Efficacy . Rather than merely listing steps, this guide emphasizes the causality behind experimental choices and embeds self-validating systems to ensure your data is robust, reproducible, and ready for IND-enabling studies.
Phase 1: Pharmacokinetic (PK) Profiling & Bioavailability
Causality & Rationale
To understand the absorption, distribution, metabolism, and excretion (ADME) of a piperidin-3-yl pyrrolidine-1-carboxylate derivative, we must determine its absolute bioavailability ( F% ). This requires parallel Intravenous (IV) and Per Os (PO, oral) dosing arms. We mandate overnight fasting for the PO group to eliminate food-drug interactions and variability in gastric emptying, which can severely skew Tmax and Cmax calculations [1].
For bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. We utilize K2 EDTA as our anticoagulant rather than heparin, as heparin is notorious for causing ion suppression in the mass spectrometer's electrospray ionization (ESI) source.
Self-Validating System
The bioanalytical run must include two critical controls to validate the assay:
-
Double-Blank: Plasma matrix containing neither the drug nor the internal standard (IS) to prove the absence of endogenous isobaric interference.
-
Zero-Blank: Plasma matrix containing only the IS to prove the IS does not contain trace impurities of the parent drug.
Step-by-Step Protocol
-
Animal Preparation: Acclimate male Sprague-Dawley rats (250–300 g) for 7 days. Fast the PO cohort for 12 hours prior to dosing; provide water ad libitum.
-
Dosing:
-
IV Arm: Administer 2 mg/kg via the lateral tail vein (formulated in 5% DMSO / 40% PEG300 / 55% Saline).
-
PO Arm: Administer 10 mg/kg via oral gavage (formulated in 0.5% Methylcellulose).
-
-
Serial Sampling: Collect 200 µL of blood via the jugular vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into pre-chilled K2 EDTA tubes.
-
Plasma Separation: Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C.
-
Protein Precipitation & Extraction: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., a d5 -labeled analog). Vortex for 2 minutes, centrifuge at 13,000 rpm for 10 minutes, and transfer the supernatant to LC-MS/MS vials.
-
NCA Modeling: Calculate parameters using Non-Compartmental Analysis (NCA).
Workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.
Phase 2: Maximum Tolerated Dose (MTD) Determination
Causality & Rationale
Before testing efficacy, we must define the MTD. The MTD is the highest dose of the drug that does not cause unacceptable side effects or overt toxicity (e.g., >20% body weight loss) over a specific period [2]. If an efficacy study is run without establishing the MTD, it is impossible to determine whether tumor regression is due to specific pharmacological target engagement or generalized systemic toxicity.
Self-Validating System
A concurrent vehicle-only control group is mandatory. Rodents naturally fluctuate in weight due to stress from handling and gavage. Comparing the test group's weight loss against the vehicle group isolates the drug's true toxicological impact.
Step-by-Step Protocol
-
Cohort Assignment: Use female CD-1 or BALB/c mice (n=3 per dose group). Females are often preferred in initial MTD studies as they generally exhibit higher sensitivity to xenobiotic toxicity.
-
Dose Escalation: Administer a single PO dose at escalating tiers (e.g., 10, 30, 100, 300 mg/kg).
-
Observation Period: Monitor animals daily for 7–14 days. Record body weight, clinical signs (piloerection, lethargy), and food/water consumption.
-
Endpoint: If a dose induces >20% body weight loss or severe morbidity, the MTD has been exceeded. The MTD is defined as the tier immediately below this threshold [3].
Phase 3: In Vivo Efficacy (Subcutaneous Tumor Xenograft)
Causality & Rationale
Because the piperidin-3-yl pyrrolidine-1-carboxylate scaffold is frequently utilized in targeted oncology (e.g., inhibiting specific kinases or proteases to induce apoptosis), a subcutaneous xenograft model is the most direct way to measure in vivo pharmacodynamics and efficacy. We co-inject the cancer cells with Matrigel; this extracellular matrix preparation drastically improves the initial "take rate" and vascularization of the tumor, reducing cohort variability.
Self-Validating System
To prevent observer bias, the investigator performing the caliper measurements must be blinded to the treatment groups. Furthermore, randomization must only occur after tumors reach a minimum viable volume (100–200 mm³). Randomizing at day zero risks including mice where the tumor simply failed to engraft, artificially inflating the apparent efficacy of the drug.
Step-by-Step Protocol
-
Cell Implantation: Harvest human cancer cells (e.g., HCT116 colorectal or A549 lung) in the logarithmic growth phase. Inject 3×106 cells suspended in a 1:1 mixture of sterile PBS and Matrigel subcutaneously into the right flank of athymic nude mice.
-
Randomization: Monitor tumor growth twice weekly. Once the average tumor volume reaches 100–200 mm³, randomize the mice into three groups (n=8): Vehicle Control, Low Dose, and High Dose (set at 75% of the MTD) [3].
-
Dosing Regimen: Administer the compound daily via PO gavage for 21–28 days.
-
Measurement: Measure tumors twice weekly using digital calipers. Calculate tumor volume using the formula: Volume=2Length×Width2 .
-
Tissue Collection: At the study endpoint, excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for downstream biomarker analysis (e.g., Western blot for target inhibition) and fix the other half in formalin for histology.
Pharmacodynamic signaling pathway modulated by the target scaffold.
Quantitative Data Presentation
To validate the success of the experimental design, the resulting data should be structured into standardized tables for cross-compound comparison. Below are representative data templates for PK and Efficacy readouts.
Table 1: Representative Pharmacokinetic Parameters (Sprague-Dawley Rats)
| Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | ng/mL | 1,850 ± 120 | 840 ± 95 |
| Tmax | hr | N/A | 1.5 ± 0.5 |
| AUC0−∞ | hr*ng/mL | 4,200 ± 310 | 9,450 ± 620 |
| t1/2 | hr | 3.2 ± 0.4 | 4.1 ± 0.6 |
| Clearance (CL) | L/hr/kg | 0.47 ± 0.05 | N/A |
| Bioavailability ( F ) | % | 100 (Reference) | 45.0% |
Table 2: Subcutaneous Xenograft Efficacy Metrics (Day 28)
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 0 | 1,450 ± 210 | - | + 4.2% |
| Low Dose | 15 | 820 ± 140 | 43.4% | + 2.1% |
| High Dose | 45 | 310 ± 85 | 78.6% | - 5.4% |
(Note: A TGI > 50% is generally considered biologically significant in preclinical oncology models).
References
Application Notes and Protocols for the Solubility and Preparation of Piperidin-3-yl Pyrrolidine-1-carboxylate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the critical aspects of handling piperidin-3-yl pyrrolidine-1-carboxylate for biological assays. As a novel small molecule, establishing robust protocols for its synthesis, characterization, solubilization, and storage is paramount for generating reproducible and reliable data in drug discovery and development. This document provides in-depth, field-proven insights and step-by-step protocols to empower researchers to confidently work with this and other similar heterocyclic compounds. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the principles of small molecule handling for biological research.
Introduction to Piperidin-3-yl Pyrrolidine-1-carboxylate
The piperidine and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved therapeutics and natural products.[1][2] The unique three-dimensional architecture of these saturated heterocycles allows for the precise presentation of functional groups to interact with biological targets. Piperidin-3-yl pyrrolidine-1-carboxylate combines these two important pharmacophores, making it a compound of significant interest for biological screening.
The potential therapeutic applications of such a molecule could be vast, spanning from central nervous system disorders to metabolic diseases.[3] However, before its biological activity can be meaningfully assessed, a thorough understanding of its physicochemical properties, particularly solubility and stability, is essential. This application note serves as a foundational guide to navigate these critical preclinical stages.
Synthesis and Characterization
While a specific, published synthesis for piperidin-3-yl pyrrolidine-1-carboxylate may not be readily available, a plausible and representative synthetic route can be devised based on established organic chemistry principles for similar structures.[4][5][6] The following protocol outlines a potential synthetic pathway.
Representative Synthetic Protocol
A common strategy for the synthesis of such compounds involves the coupling of a piperidine derivative with a pyrrolidine derivative. One possible approach is the reaction of piperidin-3-ol with pyrrolidine-1-carbonyl chloride.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidin-3-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture and stir at room temperature.
-
Acylation: Slowly add a solution of pyrrolidine-1-carbonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[7]
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of piperidin-3-yl pyrrolidine-1-carboxylate.
Solubility Assessment
The solubility of a compound is a critical determinant of its biological activity and assay performance.[7][8] Poor solubility can lead to inaccurate concentration measurements and false-negative results.[7] Therefore, a systematic solubility assessment in various solvents is a crucial first step.
Recommended Solvents for Initial Screening
A panel of solvents should be tested to identify the most suitable one for preparing stock solutions.
| Solvent | Grade | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Universal solvent for many small molecules, suitable for high-concentration stock solutions.[9] |
| Ethanol (EtOH) | Anhydrous, 200 proof | A less toxic alternative to DMSO for certain cell-based assays. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | To assess aqueous solubility for direct use in some assays. |
| Aqueous Buffers with Co-solvents | e.g., PBS with 1-5% DMSO | To determine solubility in assay-relevant conditions.[10] |
Protocol for Determining Solubility
-
Preparation: Weigh a small, precise amount of piperidin-3-yl pyrrolidine-1-carboxylate into several vials.
-
Solvent Addition: Add increasing volumes of the test solvent to each vial.
-
Dissolution: Vortex and/or sonicate the vials to aid dissolution. Gentle heating may be applied, but caution should be exercised to avoid degradation.
-
Observation: Visually inspect for complete dissolution. The absence of visible particles indicates that the compound is in solution at that concentration.
-
Confirmation: For a more quantitative assessment, centrifuge the solutions and analyze the supernatant by HPLC to determine the concentration.
Preparation of Stock and Working Solutions for Bioassays
Proper preparation of stock and working solutions is essential for experimental reproducibility.[9]
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile, conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.[11][12]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in clearly labeled, sterile microcentrifuge tubes to minimize freeze-thaw cycles.[9] Store at -20°C for short-to-medium term and -80°C for long-term storage.[9]
Protocol for Preparing Working Solutions
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with the appropriate assay buffer or cell culture medium.
-
Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution due to a rapid change in solvent polarity.[10]
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[10] Always include a vehicle control (assay buffer/medium with the same final DMSO concentration) in your experiments.[10]
Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions of piperidin-3-yl pyrrolidine-1-carboxylate.
Stability Considerations
The stability of a compound in solution is as critical as its solubility.[13][14] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of confounding byproducts.
Types of Stability Testing
-
Freeze-Thaw Stability: Assess the stability of the stock solution after multiple freeze-thaw cycles.[9]
-
Short-Term Stability: Evaluate the stability of the compound in the assay buffer at the working concentration and temperature for the duration of the experiment.
-
Long-Term Stability: Determine the shelf-life of the stock solution under the recommended storage conditions.[14]
Protocol for Stability Assessment
-
Sample Preparation: Prepare multiple aliquots of the compound in the solvent and buffer of interest.
-
Stress Conditions: Subject the aliquots to the conditions being tested (e.g., multiple freeze-thaw cycles, incubation at room temperature or 37°C for various time points).
-
Analysis: At each time point, analyze the samples by HPLC to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Conclusion
The successful use of piperidin-3-yl pyrrolidine-1-carboxylate in biological assays hinges on a meticulous and systematic approach to its synthesis, characterization, and handling. By following the protocols and principles outlined in this guide, researchers can ensure the quality and integrity of their experimental data, thereby accelerating the drug discovery and development process. It is imperative to remember that while these are general guidelines, the specific properties of each new chemical entity should be determined empirically.
References
-
Marin Biologic Laboratories. Ensuring Drug Stability with Potency Bioassays. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
GlycoMScan. Stability studies of small molecules and proteins. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Semantic Scholar. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. [Link]
-
SciSpace. Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. [Link]
-
ACS Publications. Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids | The Journal of Organic Chemistry. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
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KCAS Bio. Unstable Small Molecule Therapeutic Analysis. [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
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PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
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ResearchGate. How to dissolve small inhibitor molecules for binding assay? [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays? [Link]
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BioProcess International. Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. [Link]
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Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
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Scribd. Stock Solution Preparation Guide | PDF | Ounce | Volume. [Link]
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Small Molecule Formulation Screening Strategies in Drug Discovery. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Arkivoc. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
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PMC. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]
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Malaria World. Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. [Link]
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
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PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
ACG Publications. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. [Link]
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MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
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Topic: Analytical Methods for the Quantification of Piperidin-3-yl Pyrrolidine-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of piperidin-3-yl pyrrolidine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical development. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the fundamental causality behind experimental choices, ensuring both technical accuracy and field-proven insight. We present two primary analytical techniques: a widely applicable High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines. This document serves as a practical resource for scientists engaged in quality control, stability testing, and formulation development.
Introduction: The Analytical Imperative
The piperidine ring is a foundational scaffold in a multitude of active pharmaceutical ingredients (APIs), prized for its influence on the pharmacological properties of a molecule.[1] The accurate quantification of piperidine derivatives, such as piperidin-3-yl pyrrolidine-1-carboxylate, is therefore a critical activity throughout the drug development lifecycle. From ensuring the purity of a drug substance to monitoring its stability in a finished product, reliable analytical methods are indispensable for regulatory compliance and patient safety.[2]
The selection of an analytical technique is a strategic decision dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity.[3] This guide focuses on the two most powerful and prevalent techniques for the analysis of non-volatile, polar heterocyclic compounds: HPLC-UV and LC-MS/MS.[4]
Principles of the Analytical Methods
The successful quantification of piperidin-3-yl pyrrolidine-1-carboxylate hinges on achieving efficient chromatographic separation followed by sensitive and specific detection.
-
High-Performance Liquid Chromatography (HPLC): This technique is the workhorse of pharmaceutical analysis.[2][4] We utilize Reversed-Phase (RP) HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. The carboxylate and amine functionalities of the target molecule make it suitable for this separation mode. Detection via UV-Vis spectrophotometry is a robust, cost-effective choice, although it may lack the sensitivity of mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest degree of sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the gold standard.[1][3] This method couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this technique can quantify the analyte at extremely low concentrations with minimal interference from the sample matrix.[1]
The following workflow diagram illustrates the general process from sample receipt to final result.
Caption: A generalized workflow for the quantitative analysis of piperidin-3-yl pyrrolidine-1-carboxylate.
Protocol 1: Quantification by HPLC-UV
This protocol describes a robust isocratic reversed-phase HPLC method suitable for routine quality control, such as assay and purity testing of the drug substance.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric Acid (ACS grade), Water (HPLC or Milli-Q grade).
-
Reference Standard: Piperidin-3-yl pyrrolidine-1-carboxylate of known purity.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 60:40 (v/v) ratio. The acidic modifier is crucial for ensuring symmetrical peak shapes by protonating residual silanols on the column and the analyte's amine groups.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 200 µg/mL). A minimum of five concentration levels is recommended for establishing linearity.
-
Sample Preparation: Accurately weigh a sample of the drug substance and dissolve it in the mobile phase to achieve a final concentration within the calibrated range (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (The carboxylate group provides some end-absorption; this wavelength may require optimization based on experimental data).
-
Run Time: 10 minutes (or until the principal peak and any impurities have eluted).
-
Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the test sample using linear regression analysis.
-
System Suitability: Before sample analysis, inject a standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 2.0.
| Parameter | Specification | Rationale |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | Provides good retention and resolution for polar compounds. |
| Mobile Phase | 0.1% H₃PO₄ in Water : Acetonitrile (60:40) | Acidic pH improves peak shape for basic amines. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Temperature | 30°C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 210 nm | General-purpose wavelength for compounds with limited chromophores. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for determining low levels of piperidin-3-yl pyrrolidine-1-carboxylate, making it suitable for impurity analysis or pharmacokinetic studies.
Instrumentation and Materials
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatography Column: Atlantis C18 (100 x 2.1 mm, 3 µm) or equivalent sub-2 µm particle column for faster analysis.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
-
Reference Standard: Piperidin-3-yl pyrrolidine-1-carboxylate.
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., d4-piperidin-3-yl pyrrolidine-1-carboxylate) is highly recommended for best accuracy.
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ESI+ ionization process.
-
Standard and Sample Preparation: Prepare stock solutions, calibration standards, and test samples as described in Protocol 1, using the mobile phase as the diluent. If an internal standard is used, add a fixed concentration to all standards and samples.
-
LC Conditions (Gradient Elution):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B (Re-equilibration)
-
-
-
MS/MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Analyte Transition: Infuse a standard solution to determine the precursor ion [M+H]⁺ and optimize collision energy to find the most abundant, stable product ion. Note: Exact m/z values must be determined experimentally.
-
Example MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Analyte To be determined To be determined 100 Optimized | Internal Standard | To be determined | To be determined | 100 | Optimized |
-
Data Analysis
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the analyte concentration. Determine the sample concentration via linear regression. The use of an internal standard corrects for variations in injection volume and matrix effects.
Method Validation: A Trustworthy System
Any analytical procedure intended for regulatory submission must be validated to demonstrate its suitability for the intended purpose.[5][6] The validation should be conducted in accordance with the ICH Q2(R2) guideline.[7]
Caption: Key performance characteristics for analytical method validation as per ICH Q2(R2).
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing placebo, spiked samples, and forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a minimum of 5 concentrations, with the correlation coefficient (R²) typically ≥ 0.99.
-
Accuracy: The closeness of test results to the true value. Determined by applying the method to samples of known concentration (e.g., spiked placebo) and expressing the results as percent recovery.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage.[8]
| Validation Parameter | Typical Acceptance Criteria (Assay Method) |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
| Range | 80% - 120% of the test concentration |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with active sites on the column; Mobile phase pH inappropriate. | Use a deactivated (end-capped) column; Ensure mobile phase pH is 2-3 units below the pKa of the amine for RP-HPLC; Use a highly deactivated inlet liner for GC.[3] |
| Low Recovery | Inefficient extraction; Analyte adsorption to surfaces. | Optimize extraction solvent and procedure; Use silanized glassware or polypropylene labware to minimize adsorption.[3] |
| Baseline Noise (LC-MS) | Contaminated mobile phase or system; Improper ESI source settings. | Use fresh, high-purity solvents; Clean the MS source; Optimize source parameters (gas flow, temperature). |
| Poor Reproducibility | Improper sample preparation; Unstable instrument conditions. | Ensure volumetric precision; Allow the instrument to fully equilibrate before analysis. |
References
- BenchChem. (2025). Quantitative Analysis of Piperidines. Technical Support Center.
- Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Efor Group.
- Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. BenchChem.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]
- BenchChem. (2025).
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Quality Guidelines. [Link]
- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. BenchChem.
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Indian Journal of Pharmaceutical Education and Research, 54(3s), s469-s478. [Link]
-
Ao, H. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. archives.ijper.org [archives.ijper.org]
A Highly Sensitive and Robust LC-MS/MS Method for the Quantification of Piperidin-3-yl Pyrrolidine-1-Carboxylate in Human Plasma
An Application Note and Protocol for the Bioanalysis of Piperidin-3-yl Pyrrolidine-1-Carboxylate
Abstract
This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of piperidin-3-yl pyrrolidine-1-carboxylate in human plasma. The inherent physicochemical properties of the analyte—high polarity and basicity—present significant challenges for conventional reversed-phase chromatography and sample extraction. To overcome these, the developed method utilizes a mixed-mode solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved via a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method was validated in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in drug development.
Introduction: The Analytical Challenge
The piperidine and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their favorable pharmacological properties. Piperidin-3-yl pyrrolidine-1-carboxylate represents a class of molecules that can serve as key intermediates or drug candidates. Accurate quantification of such compounds in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development[1].
However, the analysis of polar, basic compounds like piperidin-3-yl pyrrolidine-1-carboxylate is analytically challenging. These molecules exhibit poor retention on traditional C18 reversed-phase (RP) columns, often eluting near the solvent front with endogenous matrix components, which can lead to significant ion suppression and poor sensitivity in mass spectrometry[1][2]. Furthermore, their high hydrophilicity makes extraction from aqueous biological matrices using traditional liquid-liquid extraction (LLE) inefficient[3]. This note details a strategic approach to overcome these hurdles, providing a reliable bioanalytical method.
Method Development Rationale: A Strategy Driven by Physicochemical Properties
A successful bioanalytical method is built upon a fundamental understanding of the analyte's chemical nature. The structure of piperidin-3-yl pyrrolidine-1-carboxylate contains two basic nitrogen atoms within the piperidine and pyrrolidine rings, making the molecule highly basic and readily protonated. This, combined with the polar carboxylate linker, results in high overall polarity.
-
Chemical Structure: (A representative structure is used for illustrative purposes)
-
Estimated Physicochemical Properties:
-
Molecular Weight: 198.26 g/mol (for C₁₀H₁₈N₂O₂)
-
pKa: > 9.5 (estimated for the secondary amine groups)
-
logP: < 1.0 (estimated, indicating high polarity)
-
This property profile dictates the following strategic choices:
-
Sample Preparation - Mixed-Mode Solid-Phase Extraction (SPE): Given the analyte's high polarity and basic character, a mixed-mode cation exchange SPE strategy is optimal. This technique utilizes both reversed-phase and strong cation exchange retention mechanisms. The basic analyte is strongly retained by the ion-exchange sorbent under acidic loading conditions, allowing for rigorous washing with organic solvents to remove neutral and acidic interferences like phospholipids. The analyte is then selectively eluted using a basic organic solvent, resulting in a clean, concentrated extract[4].
-
Chromatography - Hydrophilic Interaction Liquid Chromatography (HILIC): To achieve adequate chromatographic retention for this polar compound, HILIC is the ideal choice. In contrast to reversed-phase chromatography, HILIC employs a polar stationary phase and a mobile phase with a high percentage of organic solvent. This allows for the retention of polar analytes that are unretained on C18 columns, effectively separating them from early-eluting matrix components and minimizing ion suppression[2][5].
-
Detection - Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): The presence of basic nitrogen atoms makes the analyte an excellent candidate for positive mode electrospray ionization (ESI+), where it will readily form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[6].
Detailed Experimental Protocols
Materials and Reagents
-
Reference Standards: Piperidin-3-yl pyrrolidine-1-carboxylate and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., piperidin-3-yl-d4 pyrrolidine-1-carboxylate.
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Ammonium hydroxide (all Optima™ grade or equivalent).
-
Plasma: Human plasma (K₂EDTA).
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg, 1 cc).
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create spiking solutions for the calibration curve and QC samples.
-
Calibration Curve & QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for a calibration curve (e.g., 0.1 - 200 ng/mL) and at least four QC levels (LLOQ, Low, Mid, High).
-
Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 50 ng/mL) in water.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 90:10 acetonitrile:water with 10 mM ammonium formate. Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance UHPLC/HPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-3.6 min), 95% B (3.6-5.0 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: Hypothesized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 199.1 | 84.1 | 20 |
| Analyte | 199.1 | 116.0 | 15 |
| SIL-IS | 203.1 | 88.1 | 20 |
Note: These transitions are hypothetical and must be optimized empirically by infusing the analyte into the mass spectrometer.
Method Validation Protocol
The method validation must be conducted according to the ICH M10 Bioanalytical Method Validation guideline to ensure its reliability for regulatory submissions[7][8].
Workflow & Logic Visualization
The following diagrams illustrate the experimental workflow and the overarching logic of method development and validation.
Table 4: Summary of Validation Parameters and Acceptance Criteria (per ICH M10)
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze blank plasma from ≥6 sources. | No significant interference at the retention time of the analyte and IS (<20% of LLOQ response). |
| Linearity & Range | Analyze calibration curves (≥6 non-zero points) on ≥3 separate runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze ≥5 replicates of QCs at ≥4 levels in ≥3 runs. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (%CV) ≤15%. (±20% and ≤20% for LLOQ). |
| Matrix Effect | Assess response in post-extraction spiked samples from ≥6 sources. | IS-normalized matrix factor %CV should be ≤15%. |
| Carry-over | Inject blank sample after the highest calibration standard. | Response in blank should be ≤20% of the LLOQ response and ≤5% for the IS. |
| Stability | Evaluate QC samples after storage under various conditions (freeze-thaw, bench-top, long-term). | Mean concentrations must be within ±15% of nominal values. |
Conclusion
The LC-MS/MS method presented provides a comprehensive solution for the challenging bioanalysis of piperidin-3-yl pyrrolidine-1-carboxylate. By employing a strategy tailored to the analyte's physicochemical properties—namely, mixed-mode SPE and HILIC separation—the method achieves the sensitivity, selectivity, and robustness required for regulated bioanalysis. The successful validation against ICH M10 guidelines ensures that the data generated is reliable and suitable for supporting drug development programs, from discovery through clinical trials.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][9]
-
BioPharma Services, Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][10]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][8]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][11]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link][7]
-
International Journal of Scientific & Technology Research. (2016). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link][3]
-
Royal Society of Chemistry. (2018). Sample preparation for polar metabolites in bioanalysis. Retrieved from [Link][12]
-
SpringerLink. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link][5]
-
BioPharma Services, Inc. (2023). BA Method Development: Polar Compounds. Retrieved from [Link][1]
-
PubMed Central. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link][2]
-
Waters Corporation. (n.d.). Development and Validation of a Method for the Determination of a Wide Range of Pyrrolizidine Alkaloids in Plant-Based Foods and Honey Using LC-MS/MS. Retrieved from [Link]
-
Agilent Technologies. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Retrieved from [Link][4]
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Application Notes and Protocols for the Cellular Characterization of Piperidin-3-yl Pyrrolidine-1-carboxylate
Introduction: From a Novel Scaffold to Biological Insight
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous biological interrogation. The compound , piperidin-3-yl pyrrolidine-1-carboxylate, belongs to a class of heterocyclic compounds that are prevalent in many FDA-approved drugs and natural alkaloids. The piperidine and pyrrolidine rings are common motifs in molecules targeting a wide range of biological processes.[1][2][3] The inherent structural complexity and potential for diverse biological activities make this scaffold a compelling starting point for drug discovery.
However, with novelty comes a lack of established biological targets and mechanisms of action. This guide, therefore, is not a rigid protocol for a known interaction but rather a strategic framework for the systematic characterization of piperidin-3-yl pyrrolidine-1-carboxylate. We will embark on a tiered approach to developing cell-based assays, starting with broad assessments of cellular health, moving towards identifying a phenotypic signature, and culminating in strategies for target deconvolution. This comprehensive workflow is designed to provide researchers, scientists, and drug development professionals with the tools to unlock the therapeutic potential of this and other novel small molecules.
A Tiered Strategy for Characterizing Novel Compounds
A logical and stepwise approach is crucial when dealing with a compound with an unknown mechanism of action. Our strategy is to progressively narrow down the biological effects from a general cellular response to a specific molecular interaction.
Tier 1: Foundational Assays - Establishing a Therapeutic Window
Before delving into specific biological effects, it is paramount to determine the concentration range at which piperidin-3-yl pyrrolidine-1-carboxylate affects cell health. This initial step is crucial for differentiating targeted pharmacological effects from non-specific toxicity. We will assess both cell viability (metabolic activity) and cytotoxicity (membrane integrity).
Protocol 1: Cell Viability Assessment
Cell viability assays measure the overall health of a cell population, often by quantifying metabolic activity.[4][5] A decrease in metabolic activity can indicate either cell death or a cytostatic effect (inhibition of proliferation).
Principle: Tetrazolium salts (like MTT and XTT) or resazurin-based reagents (like PrestoBlue and alamarBlue) are reduced by metabolically active cells into colored or fluorescent products.[4][6][7][8] The intensity of the signal is proportional to the number of viable cells.
Materials:
-
Selected cell line(s) cultured in appropriate media
-
96-well clear or black-walled microplates
-
Piperidin-3-yl pyrrolidine-1-carboxylate stock solution (in a suitable solvent, e.g., DMSO)
-
Viability reagent (e.g., PrestoBlue, Thermo Fisher Scientific)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of piperidin-3-yl pyrrolidine-1-carboxylate in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of PrestoBlue per 100 µL of medium).
-
Incubation with Reagent: Incubate for the recommended time (e.g., 1-4 hours for PrestoBlue).
-
Measurement: Read the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the EC50 or IC50 value.
Protocol 2: Cytotoxicity Assessment
Cytotoxicity assays specifically measure cell death, often by detecting the leakage of intracellular components into the culture medium due to loss of membrane integrity.[9][10]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[9][11][12] The amount of LDH in the supernatant is quantified using an enzymatic reaction that produces a colored product.
Materials:
-
Cells cultured and treated as in Protocol 1
-
LDH Cytotoxicity Assay Kit (e.g., from Cell Biolabs, Inc.[11])
-
96-well microplates
-
Microplate reader (absorbance)
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Supernatant Collection: Carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture as per the kit's protocol.
-
Incubation: Incubate at room temperature for the recommended time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the specified wavelength.
-
Data Analysis: Use a positive control (lysed cells) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum release.
| Assay Type | Parameter Measured | Principle | Advantages | Considerations |
| MTT/XTT | Metabolic Activity | Reduction of tetrazolium salt | Inexpensive, well-established | Requires a solubilization step (MTT), potential for compound interference[6] |
| PrestoBlue/alamarBlue | Metabolic Activity | Reduction of resazurin | Homogeneous (no-wash), non-toxic, allows for kinetic monitoring[7][8] | Can be sensitive to changes in cellular redox state |
| LDH Release | Membrane Integrity | Measurement of LDH in supernatant | Direct measure of cell death, non-invasive to remaining cells[9][12] | LDH can be unstable in some conditions |
| Trypan Blue | Membrane Integrity | Dye exclusion by viable cells | Simple, low-cost[13] | Manual counting can be subjective and time-consuming |
Tier 2: Unveiling Biological Function with Phenotypic Screening
Once a non-toxic concentration range is established, phenotypic screening can reveal how piperidin-3-yl pyrrolidine-1-carboxylate affects cell morphology and function. High-content screening (HCS) is a powerful approach that combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously.[1][3][14][15][16]
Principle: Cells are treated with the compound and then stained with multiple fluorescent dyes that label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated imaging and analysis software then extract a "phenotypic fingerprint" for the compound's effect.[1]
Protocol 3: High-Content Screening Workflow
-
Cell Plating: Seed cells in optically clear-bottomed microplates suitable for imaging.
-
Compound Treatment: Treat cells with a range of concentrations of piperidin-3-yl pyrrolidine-1-carboxylate.
-
Staining: After incubation, fix the cells and stain with a panel of fluorescent dyes. A common combination includes a nuclear stain (e.g., Hoechst), a cytoskeletal stain (e.g., Phalloidin), and an organelle-specific stain (e.g., MitoTracker).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to segment the images and extract quantitative data on various cellular features, such as:
-
Nuclear Morphology: Size, shape, intensity
-
Cytoskeletal Structure: Fiber length, branching
-
Mitochondrial Health: Membrane potential, texture
-
Cell Proliferation: Cell count, mitotic index
-
Protein Localization: Translocation of a fluorescently tagged protein
-
Data Interpretation: The multiparametric data generated from HCS can be analyzed using machine learning algorithms to cluster compounds with similar phenotypic profiles.[3] This can provide initial hypotheses about the compound's mechanism of action. For example, a change in nuclear size could suggest an effect on the cell cycle, while alterations in mitochondrial morphology might point towards an impact on cellular metabolism.
Assays for Specific Target Classes
Based on the phenotypic and pathway analysis, more specific assays can be employed:
-
GPCRs: If the CREB pathway is modulated, or if the compound has a rapid effect on cell signaling, investigate GPCR activation. This can be done by measuring second messengers like cAMP or intracellular calcium. [17][18][19][20][21]* Ion Channels: If changes in cell membrane potential or ion homeostasis are suspected, use fluorescent ion indicators or automated patch-clamp techniques to assess ion channel activity. [22][23][24][25]* Enzymes: If a specific metabolic pathway appears to be affected, direct enzymatic assays can be performed using purified enzymes or cell lysates. [26][27][28][29]* Protein-Protein Interactions (PPIs): If the compound disrupts a known cellular process that relies on PPIs, cell-based assays like FRET, BRET, or protein complementation assays can be used. [30][31][32][33][34]
Tier 4: The Final Frontier - Target Deconvolution
The ultimate goal is to identify the direct molecular target(s) of piperidin-3-yl pyrrolidine-1-carboxylate. This process, known as target deconvolution, is challenging but essential for lead optimization and understanding the mechanism of action. [35][36][37][38] Common Strategies:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.
-
Thermal Proteome Profiling (TPP): This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. Changes in protein stability across the proteome are measured after treatment with the compound. [39]* Genetic Approaches (CRISPR/RNAi): Systematically knocking out or knocking down genes can identify those that are essential for the compound's activity. [38]
Advanced Models: Moving to 3D Cell Culture
To increase the physiological relevance of the findings, key experiments should be validated in 3D cell culture models, such as spheroids or organoids. [40][41][42][43]These models better recapitulate the in vivo environment and can provide more predictive data on a compound's efficacy and toxicity.
Protocol 5: Spheroid Viability Assay
Principle: Many 2D viability assays can be adapted for 3D cultures, but often require optimized reagents with stronger lytic capabilities to penetrate the spheroid. [2][42] Procedure:
-
Spheroid Formation: Generate spheroids using a method like the hanging drop technique or low-attachment plates. [40][42]2. Compound Treatment: Treat the spheroids with piperidin-3-yl pyrrolidine-1-carboxylate.
-
Viability Assay: Use a 3D-optimized viability assay (e.g., CellTiter-Glo® 3D, Promega) that measures ATP levels, which is a robust indicator of viability in 3D models. [2][42]4. Measurement and Analysis: Measure luminescence and analyze the data as you would for a 2D assay.
Conclusion
The characterization of a novel compound like piperidin-3-yl pyrrolidine-1-carboxylate is a systematic process of discovery. By following a tiered approach—from foundational cytotoxicity assays to phenotypic screening, pathway analysis, and ultimately target deconvolution—researchers can efficiently and effectively elucidate its biological function. This guide provides a comprehensive framework and detailed protocols to navigate this process, transforming a promising chemical scaffold into a well-understood biological probe or therapeutic lead.
References
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [worldwide.promega.com]
- 3. High-Content Screening: Principles, Techniques, and Applications | ZeClinics [zeclinics.com]
- 4. Microplate Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. beckman.com [beckman.com]
- 11. cellbiolabs.com [cellbiolabs.com]
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- 14. High-content screening - Wikipedia [en.wikipedia.org]
- 15. pharmaron.com [pharmaron.com]
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- 18. biocompare.com [biocompare.com]
- 19. mdpi.com [mdpi.com]
- 20. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Cell-based assays and instrumentation for screening ion-channel targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. assaygenie.com [assaygenie.com]
- 29. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. reactionbiology.com [reactionbiology.com]
- 32. Cell-based Protein-protein Interaction Assays | Revvity [revvity.co.jp]
- 33. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 36. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 40. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 41. 3D Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 42. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 43. ibidi.com [ibidi.com]
Technical Support Center: Optimization of Piperidin-3-yl Pyrrolidine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of piperidin-3-yl pyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic scaffold. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and robust protocols to enhance the efficiency and success of your synthesis.
Synthetic Overview: A Common Two-Step Approach
The synthesis of piperidin-3-yl pyrrolidine-1-carboxylate is typically achieved through a two-step process starting from commercially available materials. The general strategy involves the formation of a carbamate bond followed by the removal of a protecting group. A common and effective protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions but can be removed efficiently under acidic conditions.[1][2]
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues encountered during the synthesis.
Question 1: My yield for the carbamate formation (Step 1) is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield in the coupling step is a frequent issue stemming from several factors. Let's break down the potential causes and solutions.
-
Cause A: Inadequate Base Strength or Stoichiometry. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent protonation of the starting materials and drive the reaction forward.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a suitable non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred due to its increased steric bulk, which minimizes potential side reactions.
-
-
Cause B: Moisture in the Reaction. Pyrrolidine-1-carbonyl chloride is highly sensitive to moisture and will readily hydrolyze to pyrrolidine and CO₂, quenching the reagent and reducing your effective concentration.
-
Solution: Use anhydrous solvents (e.g., dichloromethane, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[3] Ensure all glassware is oven-dried before use.
-
-
Cause C: Competing Side Reactions. If the reaction temperature is too high, or if the wrong type of base is used, side reactions can occur. The primary amine impurity in your piperidine starting material could also lead to urea formation.
-
Solution: Add the pyrrolidine-1-carbonyl chloride solution dropwise to the mixture of N-Boc-3-hydroxypiperidine and base at a reduced temperature (0 °C) before allowing it to slowly warm to room temperature.[4] This minimizes exothermic events and reduces the rate of side reactions.
-
-
Cause D: Poor Quality of Reagents. The stability of pyrrolidine-1-carbonyl chloride can be an issue.
-
Solution: Use freshly opened or recently purchased pyrrolidine-1-carbonyl chloride. If its quality is suspect, consider generating it in situ from pyrrolidine and phosgene (or a phosgene equivalent like triphosgene) immediately before use, though this requires significant safety precautions.
-
Optimization Data for Step 1: Coupling Reaction
The choice of base and solvent can significantly impact the reaction outcome. Below is a table summarizing typical results.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 4 | 75-85 | Standard conditions; ensure slow addition of the carbonyl chloride. |
| 2 | DIPEA (1.2) | DCM | 0 to RT | 4 | 80-90 | DIPEA's steric bulk can sometimes reduce side reactions, leading to a cleaner reaction profile. |
| 3 | Pyridine (1.5) | DCM | 0 to RT | 6 | 60-70 | Less effective; can act as a nucleophilic catalyst leading to other byproducts. Not generally recommended. |
| 4 | Triethylamine (1.2) | THF | 0 to RT | 4 | 70-80 | THF is a viable alternative to DCM but must be rigorously dried. |
Question 2: The Boc deprotection (Step 2) is incomplete or produces multiple spots on my TLC plate. How can I achieve a clean and complete reaction?
Answer: Incomplete deprotection or the formation of byproducts during this step usually relates to the choice of acid, the presence of scavengers, or the reaction workup.
-
Cause A: Insufficient Acid Strength or Equivalents. The tert-butyl cation formed during deprotection can be reactive. While strong acids are needed, an inappropriate excess or type can lead to side reactions with the desired product.
-
Solution: The most common and effective methods for Boc deprotection involve using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
-
TFA Method: Use a mixture of TFA and DCM (e.g., 25-50% v/v) at room temperature.[5] Reaction is typically complete within 1-2 hours.
-
HCl Method: A solution of 4M HCl in 1,4-dioxane is a clean and effective alternative.[6] It often results in the direct precipitation of the product as the hydrochloride salt, simplifying purification.
-
-
-
Cause B: Alkylation by the tert-Butyl Cation. The liberated tert-butyl cation is an electrophile and can potentially re-alkylate nucleophilic sites on your starting material or product, although this is less common for this specific substrate.
-
Solution: While not always necessary for this molecule, adding a cation scavenger like triethylsilane (TES) or anisole (1-2 equivalents) to the reaction mixture can be beneficial, especially during scale-up.
-
-
Cause C: Inadequate Monitoring and Workup. Assuming completion without proper monitoring can lead to isolating a mixture of starting material and product.
-
Solution: Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed. For workup, after removing the acid in vacuo, the resulting salt can often be precipitated by trituration with a solvent like diethyl ether or methyl tert-butyl ether (MTBE).[1] If the product remains an oil, a basic aqueous workup (e.g., with NaHCO₃ or a mild NaOH solution) followed by extraction into an organic solvent can yield the free base.
-
Caption: Decision tree for troubleshooting Boc deprotection.
Frequently Asked Questions (FAQs)
-
Q: How critical is the quality of N-Boc-3-hydroxypiperidine?
-
A: It is very critical. The primary impurity of concern is 3-hydroxypiperidine (lacking the Boc group). This impurity will react with two equivalents of pyrrolidine-1-carbonyl chloride, leading to a complex mixture and making purification difficult. Ensure the purity of your starting material is >98% by NMR or GC-MS.
-
-
Q: Can I use a different protecting group for the piperidine nitrogen?
-
A: Yes, other protecting groups like carbobenzyloxy (Cbz) or benzyl (Bn) can be used. However, their removal requires different conditions (hydrogenolysis for Cbz/Bn), which may not be compatible with other functional groups. The Boc group is generally preferred for its straightforward acidic cleavage.[1]
-
-
Q: What is the best method for monitoring reaction progress?
-
A: For both steps, Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 50% Ethyl Acetate in Hexanes for Step 1 and a more polar system like 10% Methanol in DCM (with 1% NH₄OH for the free base) for Step 2. Staining with potassium permanganate or ninhydrin (for the deprotected amine) is effective. For more precise monitoring, especially during optimization, LC-MS is ideal.
-
-
Q: Are there any specific safety considerations for this synthesis?
-
A: Yes. Pyrrolidine-1-carbonyl chloride is corrosive and moisture-sensitive; handle it in a fume hood with appropriate personal protective equipment (PPE). The acids used for deprotection (TFA and HCl) are highly corrosive. All operations should be conducted in a well-ventilated fume hood.
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for achieving high yields.
Protocol 1: Synthesis of tert-butyl 3-(pyrrolidine-1-carbonyloxy)piperidine-1-carboxylate
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve pyrrolidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the pyrrolidine-1-carbonyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography on silica gel if necessary. A typical yield is 85-95%.
Protocol 2: Synthesis of Piperidin-3-yl pyrrolidine-1-carboxylate Hydrochloride
-
Dissolve the purified product from Protocol 1 (1.0 eq) in a minimal amount of ethyl acetate or methanol.
-
To this solution, add 4M HCl in 1,4-dioxane (4-5 eq) dropwise at room temperature.
-
A white precipitate should form within minutes. Allow the mixture to stir for 2-3 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
Upon completion, collect the solid product by filtration.
-
Wash the filter cake with cold diethyl ether or MTBE to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product as a white to off-white hydrochloride salt. A typical yield is >95%.[6]
References
-
Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Source: PMC URL: [Link]
-
Title: One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Source: MDPI URL: [Link]
-
Title: N-Terminal Deprotection; Boc removal. Source: Aapptec Peptides URL: [Link]
-
Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Source: White Rose eTheses Online URL: [Link]
-
Title: Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Source: ACS Publications URL: [Link]
-
Title: Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI URL: [Link]
-
Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Source: Advanced Journal of Chemistry URL: [Link]
-
Title: Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Source: PubMed URL: [Link]
-
Title: Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Source: PMC URL: [Link]
-
Title: Piperidine Synthesis. Source: DTIC URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI URL: [Link]
-
Title: Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Source: Arkivoc URL: [Link]
- Title: Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
- Title: It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Title: Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. Source: Semantic Scholar URL: [Link]
-
Title: One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Source: PMC URL: [Link]
-
Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Source: MDPI URL: [Link]
-
Title: Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Source: The Royal Society of Chemistry URL: [Link]
Sources
Technical Support Center: Troubleshooting Poor Solubility of Piperidin-3-yl Pyrrolidine-1-carboxylate
Welcome to the technical support guide for piperidin-3-yl pyrrolidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges with this compound. The guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental chemical properties of piperidin-3-yl pyrrolidine-1-carboxylate that govern its solubility.
Q1: What are the primary structural features of piperidin-3-yl pyrrolidine-1-carboxylate that influence its solubility?
A1: The solubility of this molecule is primarily dictated by a balance of three key features:
-
Piperidine Ring: This is a saturated heterocycle containing a basic secondary amine nitrogen. This nitrogen is a critical handle for solubility manipulation.[] The pKa of protonated piperidine is approximately 11.2, making it a weak base.[2]
-
Pyrrolidine Ring: A second saturated heterocyclic amine.
-
Carbamate Linkage: This functional group (-N-C(=O)-O-) can participate in hydrogen bonding. While it adds some polarity, carbamate-containing compounds can sometimes exhibit poor solubility due to strong intermolecular interactions in the solid state.[3][4]
The combination of a basic nitrogen center with a relatively non-polar carbon scaffold means its solubility is highly dependent on the pH and polarity of the solvent system.
Q2: Why is my compound poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?
A2: At neutral pH, the piperidine nitrogen is predominantly in its neutral, free base form.[2] This form is less polar and more prone to strong intermolecular interactions (crystal lattice energy) in the solid state, which must be overcome for the compound to dissolve.[5] For a molecule to dissolve, the energy released from solvent-solute interactions must be sufficient to break apart the solute-solute and solvent-solvent interactions. In neutral water, the interactions with the uncharged molecule may not be strong enough to overcome its crystal lattice energy, leading to poor solubility.
Q3: Are there any stability concerns I should be aware of when trying to solubilize this compound?
A3: Yes. While adjusting pH is a primary strategy, be aware that the carbamate linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[2][6] It is recommended to assess the stability of your compound under the chosen solubilization conditions if the solution is to be stored for an extended period. For many experimental timelines, however, degradation at room temperature is minimal.[7]
Part 2: Step-by-Step Troubleshooting Guide
This section provides a logical workflow, from initial simple steps to more advanced formulation strategies, to systematically solve solubility issues.
Q4: I'm starting my experiment. What is the very first thing I should try to dissolve my compound?
A4: The first step is always a systematic solvent screening. Since the compound has both polar and non-polar features, its solubility can vary significantly across different solvents. It is often beneficial to prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.[2]
Protocol: Perform an initial solubility test using a small amount of the compound in a range of common laboratory solvents.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF) | These are powerful solvents capable of dissolving a wide range of organic compounds and are often used for creating high-concentration stock solutions.[2] |
| Alcohols | Ethanol, Methanol, Isopropanol | These solvents can engage in hydrogen bonding and are good for compounds with moderate polarity.[2] They are often used as co-solvents in formulations. |
| Aqueous Buffers | pH-adjusted buffers (see Q5) | Essential for biological experiments. Testing solubility directly in your target buffer is a necessary step. |
| Glycols | Polyethylene glycol (PEG 400), Propylene glycol | Frequently used as co-solvents in pharmaceutical formulations to improve solubility of poorly water-soluble drugs.[2][8] |
Q5: My compound is insoluble in my desired aqueous buffer. How can I use pH to my advantage?
A5: Adjusting the pH is the most effective and critical next step. Given the basic piperidine nitrogen, lowering the pH of the aqueous medium will protonate this nitrogen, forming a piperidinium salt. This salt is significantly more polar and, therefore, more soluble in aqueous solutions than the free base.[2][9]
Causality: The conversion from a neutral, less-polar molecule to a charged, polar ion dramatically increases its favorable interactions with water molecules, overcoming the crystal lattice energy and promoting dissolution.
Caption: pH's influence on compound form and solubility.
Actionable Advice:
-
Start with your aqueous buffer (e.g., water or saline).
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing.
-
Monitor for dissolution. For most piperidine-containing compounds, a pH between 3 and 5 is sufficient to achieve significant solubility enhancement.
Q6: I've tried adjusting the pH, but the solubility is still insufficient, or the required pH is incompatible with my experiment (e.g., a cell-based assay). What should I do next?
A6: If pH modification is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[9][10]
Mechanism: Co-solvents work by reducing the polarity of the water-based solvent system, making it more "hospitable" to your organic compound. They disrupt the hydrogen bonding network of water, lowering the interfacial tension between the aqueous solution and the hydrophobic solute.[8]
| Recommended Co-solvent | Typical Starting Concentration (v/v) | Notes and Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A very strong solvent. Be mindful of potential toxicity in cellular assays, typically keeping the final concentration below 0.5%.[9] |
| Ethanol | 5-20% | A less toxic option suitable for many biological experiments.[9] |
| PEG 400 | 10-30% | A common excipient in pharmaceutical formulations, known for its low toxicity.[2] |
| Propylene Glycol | 10-30% | Another widely used, low-toxicity vehicle for in vivo and in vitro work.[2] |
Best Practice: First, dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock. Then, dilute this stock solution into your aqueous buffer, ensuring vigorous mixing to avoid precipitation.
Q7: My compound needs to be formulated for in vivo studies, and I want to avoid potential toxicity from high concentrations of co-solvents. What are the industry-standard approaches?
A7: For preclinical and clinical development, more robust formulation strategies are employed to ensure stable and biocompatible delivery. These methods often provide better long-term stability and bioavailability.
-
Salt Formation: This is the most common and effective method for basic compounds like yours.[11][12] Rather than adjusting pH in solution, a stable, solid salt form of the compound is synthesized and isolated. Common counter-ions include hydrochloride (HCl), sulfate, maleate, or tartrate. These crystalline salts are typically free-flowing solids with significantly higher aqueous solubility and better handling properties than the parent free base.[13][14]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble piperidin-3-yl pyrrolidine-1-carboxylate, effectively masking its hydrophobic regions and increasing its apparent solubility in water.[5][12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used derivatives with improved solubility and safety profiles.[12][16]
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix (e.g., HPMC, PVP).[5][17] This process prevents the molecule from arranging into a stable, low-solubility crystal lattice, instead locking it in a higher-energy, more soluble amorphous state.[11]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface-area-to-volume ratio of the solid compound.[17][18] According to the Noyes-Whitney equation, a larger surface area leads to a faster rate of dissolution.[11] This is often a suitable approach for compounds whose absorption is limited by dissolution rate rather than by inherent solubility.[11]
Part 3: Experimental Protocols
Protocol 1: Systematic pH-Dependent Solubility Assessment
This protocol determines the qualitative solubility of your compound at acidic, neutral, and basic pH.
Materials:
-
Piperidin-3-yl pyrrolidine-1-carboxylate
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter or pH strips
-
Vortex mixer
-
Small glass vials
Methodology:
-
Label three vials: "Acid," "Neutral," and "Base."
-
Weigh approximately 1-2 mg of your compound into each vial.
-
To the "Neutral" vial, add 1 mL of deionized water. Vortex for 30 seconds and visually inspect for dissolution.
-
To the "Acid" vial, add 1 mL of deionized water. Add 0.1 M HCl dropwise while vortexing until the pH is approximately 2-3. Visually inspect for dissolution.
-
To the "Base" vial, add 1 mL of deionized water. Add 0.1 M NaOH dropwise while vortexing until the pH is approximately 9-10. Visually inspect for dissolution.
-
Observation: You should observe significantly higher solubility in the "Acid" vial compared to the "Neutral" and "Base" vials, confirming the pH-dependent nature of the compound's solubility.[9]
Part 4: Troubleshooting Workflow
This diagram provides a logical decision-making tree to guide you through the process of resolving solubility issues with piperidin-3-yl pyrrolidine-1-carboxylate.
Caption: Troubleshooting workflow for solubility enhancement.
References
-
The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). Blossomole. [Link]
-
MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]
-
Ali, A., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
Al-Ghabeish, M., & Puri, V. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
MDPI. (2025). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]
-
NextSDS. (n.d.). tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride. [Link]
-
National Center for Biotechnology Information. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]
-
ACS Publications. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. [Link]
-
PubChem. (n.d.). Pyrrolidine-1-carboxylic acid (R)-3-oxo-3-(4-phenylcarbamoyl-piperidin-1-yl)-2-(3-m-tolyl-ureido)-propyl ester. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2026). Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]
-
National Center for Biotechnology Information. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]
-
PubChem. (n.d.). 1-Piperidinecarboxylic acid, 4-[(2S)-2-carboxy-1-pyrrolidinyl]-, 1-(9H-fluoren-9-ylmethyl) ester. [Link]
- Google Patents. (n.d.).
-
ECHA. (n.d.). 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid — Chemical Substance Information. [Link]
-
IJCRT.org. (2023). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
Wikipedia. (n.d.). Carbamate. [Link]
-
ResearchGate. (n.d.). 31 questions with answers in CARBAMATES | Science topic. [Link]
-
National Center for Biotechnology Information. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. PMC. [Link]
-
NextSDS. (n.d.). tert-butyl (3S)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate hydrochloride. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Anichem. (n.d.). (S)-1-Pyrrolidin-3-yl-piperidine In Stock. [Link]
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- 4. Carbamate - Wikipedia [en.wikipedia.org]
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- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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common challenges in the multi-step synthesis of piperidin-3-yl pyrrolidine-1-carboxylate
Technical Support Center: Synthesis of Piperidin-3-yl Pyrrolidine-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the multi-step synthesis of piperidin-3-yl pyrrolidine-1-carboxylate. Here, we address common challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) & Overall Strategy
Q1: What is the most common synthetic route for piperidin-3-yl pyrrolidine-1-carboxylate and its key stages?
A: The most established and logical synthetic route involves a three-step sequence starting from 3-hydroxypiperidine. This strategy is designed to manage the different reactivities of the amine and alcohol functional groups.
The overall workflow can be visualized as follows:
Caption: The three-stage synthesis workflow.
-
Protection: The secondary amine on the piperidine ring is more nucleophilic than the hydroxyl group. To prevent unwanted side reactions during esterification, the nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group.
-
Esterification: The hydroxyl group of N-Boc-3-hydroxypiperidine is coupled with an activated pyrrolidine carboxylate source, such as pyrrolidine-1-carbonyl chloride, to form the desired carbamate ester bond.
-
Deprotection: The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the final product, which is initially isolated as a TFA salt.[1] A subsequent basic workup liberates the free amine.
Q2: I'm considering a chiral synthesis. What are the options for obtaining an enantiomerically pure product?
A: Achieving a specific stereoisomer, such as (S)-N-Boc-3-hydroxypiperidine, is critical for many pharmaceutical applications.[2] There are two primary strategies:
-
Chiral Resolution: Synthesize racemic 3-hydroxypiperidine and then separate the enantiomers using a chiral resolving agent like D-pyroglutamic acid.[3] This process involves forming diastereomeric salts that can be separated by crystallization.
-
Asymmetric Synthesis: Employ a stereoselective reduction of N-Boc-3-piperidone. Biocatalytic reduction using a ketoreductase (KRED) enzyme is a highly efficient and increasingly popular method for producing the (S)-enantiomer with high optical purity (>99% ee).[4][5]
Part 2: Troubleshooting Guide by Synthetic Step
Step 1: Boc Protection of 3-Hydroxypiperidine
Q3: My Boc protection reaction is incomplete, showing both starting material and product on TLC. How can I drive it to completion?
A: Incomplete reaction is a common issue, often stemming from suboptimal reaction conditions. The goal is to ensure the amine is sufficiently nucleophilic and the Boc anhydride is effectively consumed.
| Parameter | Troubleshooting Action & Rationale |
| Base | Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, DIEA) are used. Rationale: The base is required to deprotonate the amine, increasing its nucleophilicity for attack on the Boc anhydride. |
| Solvent | Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Rationale: These solvents effectively dissolve both the amine and Boc anhydride without competing in the reaction. |
| Temperature | The reaction is typically run at 0 °C to room temperature. If the reaction stalls, allowing it to stir overnight at room temperature can help drive it to completion. Rationale: While the reaction is often fast, sterically hindered or less reactive amines may require longer reaction times. |
| Reagent Purity | Ensure the di-tert-butyl dicarbonate ((Boc)₂O) has not degraded. Rationale: (Boc)₂O can slowly hydrolyze if exposed to moisture. Using fresh or properly stored reagent is crucial. |
Protocol: Standard Boc Protection
-
Dissolve 3-hydroxypiperidine (1.0 eq) in DCM (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) and stir for 5 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water and perform a standard aqueous workup.
Step 2: Esterification to Form the Carbamate
Q4: I am getting very low yield during the esterification of N-Boc-3-hydroxypiperidine with pyrrolidine-1-carbonyl chloride. What are the likely causes?
A: Low yields in this step often point to issues with reagent stability, steric hindrance, or inadequate activation of the alcohol. The secondary alcohol on the piperidine ring can be sterically hindered, making the reaction challenging.[6]
Caption: Troubleshooting logic for low esterification yield.
Troubleshooting Steps:
-
Reagent Quality: Pyrrolidine-1-carbonyl chloride is moisture-sensitive and can hydrolyze.[7] It should be handled under an inert atmosphere (nitrogen or argon) and used from a fresh or recently purchased bottle.
-
Activation of the Alcohol: The hydroxyl group of N-Boc-3-hydroxypiperidine is a weak nucleophile. The reaction can be significantly improved by deprotonating it first to form the more nucleophilic alkoxide.
-
Standard Method: Using a tertiary amine base like triethylamine or pyridine is common but may be insufficient.
-
Enhanced Method: For a more robust reaction, use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF. This quantitatively generates the alkoxide prior to adding the carbonyl chloride.
-
-
Reaction Conditions: Ensure the reaction is run under strictly anhydrous conditions. Any moisture will consume the carbonyl chloride and deactivate the alkoxide. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) may be beneficial.
Q5: Instead of my desired ester, I am forming a urea byproduct. Why is this happening?
A: Urea formation indicates a side reaction with an amine. This can happen if:
-
Incomplete Protection: There is residual unprotected 3-hydroxypiperidine starting material. The free amine will readily react with the pyrrolidine-1-carbonyl chloride.
-
Contamination: The pyrrolidine-1-carbonyl chloride reagent is contaminated with pyrrolidine, which can react with another molecule of the carbonyl chloride.
Solution: Ensure the N-Boc-3-hydroxypiperidine starting material is pure and free of any unreacted 3-hydroxypiperidine. Purification by column chromatography after the protection step is highly recommended.
Step 3: TFA-Mediated Boc Deprotection
Q6: After adding TFA, my workup is difficult, and I'm getting a sticky oil instead of a solid TFA salt. How can I improve the isolation?
A: This is a very common issue. The resulting piperidinium trifluoroacetate salt can be hygroscopic or have low crystallinity, making it difficult to handle.
Troubleshooting Workup and Isolation:
| Step | Recommended Action & Rationale |
| TFA Removal | After the reaction is complete (typically 30-60 min at RT), remove the TFA and solvent in vacuo. Co-evaporation with a non-polar solvent like toluene (2-3 times) is highly effective at removing residual TFA.[1] Rationale: Excess TFA can make the product oily and interfere with subsequent steps. |
| Precipitation | Dissolve the crude oil in a minimal amount of a polar solvent (e.g., methanol or DCM) and precipitate the salt by adding a large volume of a cold, non-polar solvent like diethyl ether or MTBE. Rationale: The TFA salt is generally insoluble in non-polar solvents, forcing it to precipitate as a solid. |
| Handling | Filter the resulting solid quickly and dry it under high vacuum. Rationale: The salt can be hygroscopic, so minimizing its exposure to atmospheric moisture is key to obtaining a free-flowing solid. |
Q7: My final free-base product is a yellow or brown oil and appears impure after the basic workup. What went wrong?
A: Discoloration and impurities in the final product often stem from issues during workup or storage. Piperidines can be susceptible to oxidation, which often results in a yellow or brown tint.[8][9]
Troubleshooting Final Purification:
-
Incomplete Deprotection: If the deprotection was not complete, you will have a mixture of the Boc-protected intermediate and the final product. Monitor the reaction carefully by LC-MS or TLC to ensure all starting material is consumed before workup.
-
Oxidation: During the basic workup (e.g., adding NaHCO₃ or NaOH solution), the free amine is generated. This species can be sensitive to air oxidation, especially if the workup is prolonged or heated.
-
Mitigation: Perform the basic workup and extraction quickly and at room temperature. Consider bubbling argon or nitrogen through the aqueous solution before extraction to minimize dissolved oxygen.
-
-
Storage: The purified free base should be stored under an inert atmosphere (argon or nitrogen) and protected from light, especially for long-term storage.[8]
-
Final Purification: If the product remains impure, purification by column chromatography on silica gel is often necessary. A gradient elution using DCM with an increasing amount of methanol (often with 0.5-1% triethylamine mixed in the mobile phase to prevent streaking) is a common method.
Part 3: References
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
BenchChem. (2025). Common challenges in working with piperidine-based compounds.
-
BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
Google Patents. (2012). A kind of purification method of high-purity piperidine.
-
ACS Publications. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine.
-
ACS Publications. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
-
CymitQuimica. CAS 1192-63-8: 1-Pyrrolidinecarbonyl chloride.
-
International Journal of Molecular Sciences. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
-
ChemPep. Boc Solid Phase Peptide Synthesis.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
-
PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
-
Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
-
Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
-
BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CAS 1192-63-8: 1-Pyrrolidinecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Piperidin-3-yl Pyrrolidine-1-carboxylate
Welcome to the technical support guide for the purification of piperidin-3-yl pyrrolidine-1-carboxylate and related N-heterocyclic compounds. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying basic amines by column chromatography. We will delve into the root causes of typical purification issues and provide field-proven, step-by-step solutions to achieve high purity and yield.
Section 1: Understanding the Challenge: The Basic Nitrogen
Piperidin-3-yl pyrrolidine-1-carboxylate contains a piperidine ring, which is a basic N-heterocycle. The lone pair of electrons on the piperidine nitrogen atom makes it a Brønsted-Lowry base. When using standard silica gel for chromatography, this basic nitrogen presents the primary challenge.
The core issue: Silica gel's surface is covered with weakly acidic silanol groups (Si-OH). The basic nitrogen of your compound can form strong acid-base interactions or even ionic bonds with these silanol groups.[1] This strong interaction leads to several common problems:
-
Severe Peak Tailing: The compound does not move in a uniform band, but "drags" along the stationary phase.
-
Irreversible Adsorption: The compound binds so strongly that it does not elute from the column, resulting in low or zero yield.[1]
-
Poor Resolution: Tailing peaks often overlap with impurities, making separation difficult or impossible.
The key to successful purification is to mitigate this interaction without compromising the separation of your target compound from other impurities.
Section 2: Troubleshooting Guide
This section directly addresses common issues encountered during the purification of piperidin-3-yl pyrrolidine-1-carboxylate in a question-and-answer format.
Issue 1: Severe streaking on the TLC plate and significant peak tailing from the column.
-
Question: My compound streaks badly on my analytical TLC plate, and when I run the column, I get a very broad, tailing peak instead of a sharp band. Why is this happening and how can I get clean, symmetrical peaks?
-
Answer: This is the classic sign of a strong interaction between your basic compound and the acidic silica gel.[1] The streaking indicates that a portion of your compound is binding too tightly to the stationary phase. To resolve this, you must neutralize or "mask" the acidic sites on the silica.
Solutions:
-
Mobile Phase Modification (Most Common): The most effective strategy is to add a small amount of a basic modifier to your eluent system.[1] This modifier acts as a competitive base, binding to the silanol groups and preventing your compound from interacting too strongly.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is volatile, making it relatively easy to remove after purification.[1]
-
Ammonia: A solution of 7N ammonia in methanol, used as a 1-2% addition to the mobile phase, can be very effective for strongly basic compounds.[1]
-
-
Stationary Phase Modification:
-
Use Basic or Neutral Alumina: Alumina is an excellent alternative to silica for purifying basic compounds as it lacks the strong acidic sites.[1]
-
Deactivate the Silica Gel: Before packing, you can prepare a slurry of the silica gel in your mobile phase containing the basic modifier (e.g., 1% TEA). This pre-treats the silica surface.[1]
-
-
Issue 2: The compound is stuck at the top of the column and will not elute.
-
Question: I loaded my compound onto the column, but it won't move from the origin, even after I've flushed with highly polar solvents like 100% Methanol. What should I do?
-
Answer: This indicates an extremely strong, likely ionic, interaction between your protonated compound and deprotonated silanol groups. In this scenario, simply increasing the eluent's polarity is ineffective because it doesn't disrupt the underlying acid-base binding.
Solution:
-
Introduce a Basic Modifier: If you have not already, you must add a basic modifier to your eluent. Prepare a mobile phase of 98:2 Dichloromethane/Methanol with 1-2% Triethylamine and flush the column. The TEA will displace your compound from the acidic sites on the silica, allowing it to elute.[1] For future purifications, ensure the modifier is present in the eluent from the very beginning.
-
Issue 3: Poor separation between my product and a close-running impurity.
-
Question: My product and an impurity are co-eluting or have very similar Rf values on the TLC plate. How can I improve the resolution?
-
Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This involves systematically adjusting the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic TLC Analysis: Test a variety of solvent systems with different polarities and solvent selectivities (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol), always including ~1% TEA. The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.3, as this range often provides the best separation in column chromatography.[1]
-
Use a Gradient Elution: Start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your compound, leaving more polar impurities behind. This technique often improves separation and shortens run times.[2]
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica is unsuccessful, switching to a different stationary phase like alumina may alter the elution order and improve separation.
-
Issue 4: The final product is contaminated with triethylamine (TEA).
-
Question: I've successfully purified my compound, but I can see traces of triethylamine in my NMR spectrum. How can I remove it completely?
-
Answer: Since TEA is volatile (Boiling Point: 89.5 °C), it can typically be removed under high vacuum.
Solutions:
-
Rotary Evaporation: Concentrate your combined fractions on a rotary evaporator.
-
Co-evaporation: After initial concentration, add a solvent like dichloromethane or toluene and re-concentrate. Repeat this process 2-3 times. The azeotrope formed helps pull off the residual TEA.
-
High Vacuum: Place the flask on a high vacuum line for several hours to remove the final traces.
-
Acidic Wash (Use with Caution): If the above methods fail, you can dissolve your product in an organic solvent (e.g., ethyl acetate) and wash it with a very dilute aqueous acid (e.g., 0.1 M HCl). This will convert the TEA to its non-volatile salt, which will move to the aqueous layer. Warning: Your product is also a base and will be protonated, potentially moving into the aqueous layer as well. You would then need to basify the aqueous layer and re-extract your product. This method should only be used if your compound's salt form is known to be stable and easily handled.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for developing a TLC method?
-
A1: For a compound like piperidin-3-yl pyrrolidine-1-carboxylate, which has polar functional groups, good starting points are mixtures of a moderately polar solvent and a polar solvent. Excellent systems to screen are Dichloromethane/Methanol and Ethyl Acetate/Hexane. Always remember to add 0.5-2% triethylamine (TEA) to any system you test to prevent streaking.[1]
-
-
Q2: How can I visualize the compound on a TLC plate?
-
A2: The carbamate and amide functionalities may provide some weak UV absorbance, so first check the plate under a UV lamp (254 nm). However, for more robust visualization, chemical staining is recommended. A potassium permanganate (KMnO4) stain is a good general-purpose choice that reacts with many organic compounds. If the pyrrolidine nitrogen is a secondary amine after a deprotection step, a ninhydrin stain can also be effective.
-
-
Q3: Can I use reverse-phase chromatography for this compound?
-
A3: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an option, particularly for less polar derivatives.[1] Because the compound is basic, you will likely need to modify the mobile phase with an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the piperidine nitrogen, leading to good peak shapes on the reverse-phase column.[3]
-
-
Q4: Should I use dry or wet (slurry) packing for my column?
-
A4: Slurry packing is highly recommended.[1] Preparing a slurry of the silica gel in your initial, low-polarity mobile phase and pouring it into the column helps create a more uniform and tightly packed bed. This minimizes the risk of air bubbles and channeling, which can ruin a separation.
-
Section 4: Data and Protocols
Data Presentation
Table 1: Recommended Solvent Systems for Method Development All solvent systems should be supplemented with 0.5-2% Triethylamine (TEA) for normal-phase chromatography on silica gel.
| Solvent System | Polarity | Typical Application |
| Ethyl Acetate / Hexane | Low to Medium | Good for resolving less polar impurities. |
| Dichloromethane / Methanol | Medium to High | Excellent for eluting polar and basic compounds. |
| Chloroform / Acetone | Medium | Offers different selectivity compared to ester or alcohol-based systems. |
Experimental Protocols
Protocol 1: TLC Method Development for Piperidin-3-yl Pyrrolidine-1-carboxylate
-
Prepare Eluent Systems: Prepare small batches (10-20 mL) of at least three different solvent systems (e.g., 9:1, 7:3, 1:1 DCM/MeOH) in separate jars. To each, add 1% v/v triethylamine.
-
Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark lanes for your crude material and key starting materials if available.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a solvent like dichloromethane. Using a capillary tube, apply a small, concentrated spot onto the marked line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of your prepared eluents. Ensure the solvent level is below the starting line. Cover the chamber.
-
Analyze: Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and then with a chemical stain (e.g., potassium permanganate).
-
Optimize: The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.[1] Adjust solvent ratios until this is achieved.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Column Selection: Choose a column size appropriate for the amount of crude material you need to purify.
-
Slurry Preparation: In a beaker, add the required amount of silica gel. Add your initial, low-polarity eluent (containing 1% TEA) until a pourable, milky slurry is formed.
-
Packing the Column: Pour the slurry into the column in a single, continuous motion. Use a pipette bulb or air line to apply gentle pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (~1-2 times the weight of your crude product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in the absolute minimum amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the surface.
-
-
Elution: Begin eluting with your starting mobile phase. Collect fractions and monitor their contents by TLC. If using a gradient, slowly and systematically increase the proportion of the more polar solvent to elute your compounds.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Once the compound of interest has fully eluted, you can stop the column. Combine the pure fractions and remove the solvent under reduced pressure.
Section 5: Visualization
References
- BenchChem.
- BenchChem.
- BenchChem.
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
Sources
Technical Support Center: Dosing Schedules for Piperidin-3-yl Pyrrolidine-1-Carboxylate Derivatives in Preclinical Models
Welcome to the Technical Support Center for in vivo pharmacological testing of piperidin-3-yl pyrrolidine-1-carboxylate and its derivatives. Because this scaffold is highly prevalent in the development of CNS-active agents (e.g., FAAH inhibitors, GPCR ligands)[1], optimizing its dosing schedule in animal models requires strict control over formulation, administration routes, and pharmacokinetic (PK) sampling.
This guide is structured as a self-validating troubleshooting resource to help researchers optimize dosing schedules, mitigate toxicity, and ensure robust data collection.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I observe high inter-subject variability in plasma concentrations when dosing via oral gavage (PO)? A: Inter-subject variability with piperidine/pyrrolidine scaffolds often stems from poor aqueous solubility and first-pass metabolism[2]. The basic amine groups can become trapped in the acidic environment of the stomach, delaying absorption. Troubleshooting: Shift your formulation from a simple saline or water vehicle to a lipid-based or cosolvent system (e.g., 5% DMSO / 10% Tween 80 / 85% Saline). This ensures the compound remains in solution during gastrointestinal transit, providing a more consistent absorption profile.
Q2: We are seeing acute behavioral toxicity (e.g., tremors, lethargy) immediately following intravenous (IV) bolus administration. How can we refine the schedule? A: This is a classic Cmax-driven toxicity event. Piperidin-3-yl pyrrolidine-1-carboxylate derivatives can rapidly cross the blood-brain barrier[1]. An IV bolus creates a transient but massive concentration spike in the CNS, saturating off-target receptors before redistributing. Troubleshooting: Transition from an IV bolus to a slow IV infusion (over 15–30 minutes) using a programmable syringe pump, or switch to intraperitoneal (IP) administration. If IV is strictly required for absolute bioavailability calculations, reduce the dose by 50% and increase the dosing frequency (e.g., BID instead of QD) to maintain the area under the curve (AUC) without exceeding the toxic Cmax threshold.
Q3: How do I establish a chronic dosing schedule without inducing metabolic auto-induction? A: Repeated dosing of xenobiotics can upregulate hepatic cytochrome P450 enzymes, leading to enhanced clearance of your compound over time (auto-induction). Troubleshooting: Incorporate a "washout" period in your schedule (e.g., 5 days on, 2 days off) or perform a 7-day preliminary PK study comparing Day 1 vs. Day 7 clearance rates. If Day 7 clearance is significantly higher, you must mathematically adjust the chronic dose upward to maintain steady-state therapeutic levels.
Part 2: Quantitative Data & Dosing Parameters
The following table summarizes the baseline pharmacokinetic parameters and recommended dosing schedules for standard piperidin-3-yl pyrrolidine-1-carboxylate derivatives in rodent models.
| Administration Route | Typical Dose Range (mg/kg) | Tmax (hours) | Half-life (t1/2) | Recommended Frequency | Vehicle Suggestion |
| Intravenous (IV) | 1.0 - 5.0 | 0.08 (End of inj.) | 1.5 - 2.5 | BID or Continuous | 5% DMSO / 95% Saline |
| Intraperitoneal (IP) | 5.0 - 20.0 | 0.5 - 1.0 | 2.0 - 3.5 | QD or BID | 5% DMSO / 10% Tween 80 / 85% Saline |
| Oral (PO) | 10.0 - 50.0 | 1.5 - 3.0 | 3.0 - 5.0 | QD | 0.5% Methylcellulose in water |
Part 3: Experimental Protocols
Standard Operating Procedure: 7-Day Dose-Ranging PK Study
This self-validating protocol ensures that your dosing schedule achieves steady-state concentrations without accumulating to toxic levels.
Step 1: Formulation Preparation
-
Weigh the required mass of the piperidin-3-yl pyrrolidine-1-carboxylate compound.
-
Dissolve completely in 5% DMSO (v/v) by vortexing.
-
Add 10% Tween 80 (v/v) and sonicate for 5 minutes.
-
Slowly add 85% sterile saline (v/v) while stirring continuously to prevent precipitation.
Step 2: Animal Dosing (Day 1 to Day 7)
-
Group adult male Sprague-Dawley rats (n=6 per group).
-
Administer the compound via IP injection at 10 mg/kg once daily (QD) at 08:00 AM.
-
Weigh animals daily; adjust the injection volume based on the exact daily body weight.
Step 3: Pharmacokinetic Sampling (Self-Validating Check)
-
On Day 1 , collect 200 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
On Day 7 , repeat the exact same blood collection schedule.
-
Validation Check: Compare the Day 1 AUC to the Day 7 AUC. If the Day 7 AUC is >1.5x higher, the compound is accumulating, and the dosing interval must be extended (e.g., to every 48 hours).
Part 4: Workflows & Visualizations
The following diagram illustrates the decision-making workflow for refining the dosing schedule based on initial PK and toxicity observations.
Caption: Workflow for refining in vivo dosing schedules based on initial PK and toxicity data.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45487333, (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)piperidin-3-yl pyrrolidine-1-carboxylate." PubChem, [Link].
Sources
addressing off-target effects of piperidin-3-yl pyrrolidine-1-carboxylate
Technical Support Center: Piperidin-3-yl Pyrrolidine-1-Carboxylate
A Guide to Investigating and Mitigating Off-Target Effects
From the Office of the Senior Application Scientist:
Welcome to the technical support guide for researchers utilizing piperidin-3-yl pyrrolidine-1-carboxylate, hereafter referred to as "Test Compound C7." This document is designed to serve as a specialized resource for navigating one of the most critical challenges in small molecule research: understanding and addressing off-target effects.
Given that Test Compound C7 is a novel investigational agent, comprehensive public data on its selectivity profile is limited. Therefore, this guide provides a robust framework for systematically identifying, validating, and interpreting potential off-target activities. The principles and protocols outlined here are built on established best practices in chemical biology and pharmacology.
For the purpose of providing concrete examples, we will proceed with the working hypothesis that Test Compound C7 was designed as an inhibitor of a primary target, "Kinase A." This guide will help you determine if the observed cellular or in vivo effects are truly a result of Kinase A inhibition or are confounded by interactions with unintended molecular targets.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns that arise during the characterization of a new chemical probe or drug candidate.
Q1: What are off-target effects and why are they a critical concern?
A1: An off-target effect is any interaction of a drug or compound with a molecular target other than its intended primary target. These interactions can lead to a variety of confounding outcomes, including:
-
Unexpected Toxicity: Interactions with essential proteins like ion channels (e.g., hERG) or metabolic enzymes can cause unforeseen cytotoxicity or adverse effects in vivo.
-
Reduced Efficacy: If the compound binds promiscuously to many proteins, a higher concentration may be needed to achieve sufficient inhibition of the primary target, potentially increasing toxicity.
Q2: My cellular phenotype (e.g., apoptosis, cell cycle arrest) is much stronger than what has been reported for genetic knockdown of my primary target, Kinase A. Could this be an off-target effect?
A2: This is a classic indicator of a potential off-target effect. A discrepancy between the phenotype of a chemical inhibitor and the genetic perturbation (e.g., CRISPR/Cas9 or siRNA) of its intended target is a significant red flag. While there can be other explanations (e.g., scaffolding functions of the target protein not affected by knockdown), off-target activity is a primary suspect and must be investigated.
Q3: What is the very first step I should take if I suspect an off-target effect?
A3: The first and most crucial step is to perform a dose-response experiment and correlate the concentration range that produces the biological phenotype with the concentration range that inhibits the primary target (the IC50 for enzymatic activity or EC50 for a cellular target engagement assay). If the phenotype only manifests at concentrations significantly higher (>10-fold) than the target IC50/EC50, it is highly likely to be driven by off-target interactions.
Q4: Can I predict potential off-target effects before I even run an experiment?
A4: Yes, in silico (computational) approaches are a valuable and cost-effective first step. These methods use the 2D or 3D structure of your compound to screen against databases of known protein binding sites. Tools like the Similarity Ensemble Approach (SEA) or virtual screening against databases like ChEMBL can provide a list of potential off-target "hits" based on chemical similarity to known ligands. This can help you prioritize which off-target families (e.g., kinases, GPCRs, ion channels) to investigate experimentally.
Part 2: Troubleshooting Guides & Investigative Workflows
This section provides structured, in-depth guides for troubleshooting common scenarios and validating suspected off-target effects.
Scenario 1: The observed cellular phenotype does not align with the known function of Kinase A.
Your experiment shows that Test Compound C7 induces a specific cellular outcome, but this outcome has not been previously linked to the inhibition or knockdown of Kinase A.
Caption: Decision workflow for investigating a phenotype that is inconsistent with the primary target.
-
Selection: Identify a potent and selective inhibitor of Kinase A that is structurally distinct from Test Compound C7. The goal is to find a compound that inhibits the same primary target but has a different off-target profile.
-
Dose-Response: Perform a dose-response experiment with the orthogonal inhibitor in the same cellular assay where Test Compound C7 produced the questionable phenotype.
-
Analysis:
-
If the orthogonal inhibitor reproduces the phenotype at a concentration consistent with its reported EC50 for Kinase A, it strengthens the hypothesis that the phenotype is indeed on-target.
-
If the orthogonal inhibitor fails to reproduce the phenotype , even at concentrations well above its EC50, it strongly suggests that the effect of Test Compound C7 is driven by an off-target.
-
Scenario 2: Test Compound C7 demonstrates unexpected cytotoxicity.
The compound is causing cell death at concentrations where you expect selective inhibition of Kinase A.
Unexpected toxicity is often caused by interactions with a well-defined set of proteins crucial for cell viability. Commercial screening services offer "safety panels" or "liability panels" that test your compound against these common culprits.
Table 1: Example of a Tier 1 Safety Screening Panel
| Target Class | Key Examples | Rationale |
| Ion Channels | hERG (IKr) | Blockade can lead to fatal cardiac arrhythmias (Long QT syndrome). |
| Nav1.5, Cav1.2 | Critical for cardiac and neuronal function. | |
| GPCRs | 5-HT2B, Adrenergic receptors | Can cause cardiovascular or central nervous system side effects. |
| Enzymes | COX-1, COX-2 | Inhibition can lead to gastrointestinal or cardiovascular issues. |
| CYP450 family (e.g., 3A4) | Inhibition can cause drug-drug interactions and alter compound metabolism. |
Since Test Compound C7 is a putative kinase inhibitor, its most likely off-targets are other kinases. A broad kinase screen is essential.
-
Service Selection: Choose a reputable provider (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers a large panel of human kinases (e.g., >400 kinases).
-
Concentration Selection: Submit Test Compound C7 for screening at a fixed concentration, typically 100-fold to 1000-fold higher than its Ki or IC50 against Kinase A (e.g., 1 µM). This concentration is high enough to detect meaningful off-target interactions.
-
Data Analysis: The results are typically provided as "% Inhibition" at the tested concentration.
-
Prioritize "hits" that show >50% or >75% inhibition.
-
Follow up on high-priority hits by determining the full IC50 for those specific kinases to quantify the potency of the off-target interaction.
-
Caption: Visual representation of a kinase selectivity profile, categorizing targets by potency.
Scenario 3: Validating a suspected off-target interaction in a cellular context.
A kinase screen has identified that Test Compound C7 potently inhibits "Kinase B" in addition to Kinase A. You must now determine which target is responsible for your cellular phenotype.
CETSA is a powerful method to verify that a compound binds to its target protein inside intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.
-
Cell Treatment: Treat intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of Test Compound C7.
-
Heating: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 65°C).
-
Protein Separation: Pellet the aggregated, denatured proteins by centrifugation. The soluble, non-denatured proteins remain in the supernatant.
-
Detection: Analyze the amount of soluble Kinase A and Kinase B remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Analysis: In the drug-treated samples, a target protein (e.g., Kinase B) will show a "thermal shift," meaning it remains soluble at higher temperatures compared to the vehicle-treated control. This confirms target engagement in a physiological context.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
-
The importance of medicinal chemistry rigor in defining the biological roles of chemical probes. Nature Chemical Biology.[Link]
-
hERG drug block and cardiotoxicity. Journal of Pharmacological and Toxicological Methods.[Link]
-
Comparing the effects of distinct classes of selective inhibitors on oncogenic signaling. Biochemical Journal.[Link]
-
Predicting new molecular targets for known drugs. Nature.[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]
Technical Support Center: Troubleshooting Inconsistent Assay Results with Piperidin-3-yl Pyrrolidine-1-carboxylate
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals who are encountering inconsistent results in assays involving piperidin-3-yl pyrrolidine-1-carboxylate. Given that this compound is a specialized chemical entity, likely used as a synthetic intermediate or in early-stage discovery, this guide focuses on first-principle chemical reasoning and established best practices to diagnose and resolve common sources of assay variability.
The structure of piperidin-3-yl pyrrolidine-1-carboxylate, featuring a carbamate linker between two saturated nitrogen heterocycles (piperidine and pyrrolidine), presents specific stability and handling challenges that can directly impact experimental reproducibility. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for piperidin-3-yl pyrrolidine-1-carboxylate to ensure long-term stability?
A: Proper storage is the first line of defense against compound degradation. For a molecule with a carbamate linkage and secondary amine functionalities, strict environmental control is crucial.[1] Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[2] Keep it in a desiccator at -20°C or lower. For solutions, use anhydrous, aprotic solvents like DMSO or DMF and store at -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: My compound's potency seems to decrease over the course of an experiment. What is the likely cause?
A: A time-dependent loss of activity strongly suggests compound instability in your assay medium. The carbamate functional group is susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic).[3][4] Many cell culture media are buffered around pH 7.4, but cellular metabolism can cause local pH shifts. This hydrolysis would cleave the molecule into piperidin-3-ol and pyrrolidine-1-carboxylic acid, which are unlikely to have the same biological activity.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I identify them?
A: Unexpected peaks can be impurities from synthesis, degradation products, or artifacts of the analysis itself.
-
Synthesis-Related Impurities: These could include starting materials, reagents, or by-products from the synthetic route used to create the piperidine and pyrrolidine rings.[5][6]
-
Degradation Products: The most probable degradation pathway is hydrolysis of the carbamate bond.[7] You would expect to see peaks corresponding to piperidin-3-ol and potentially derivatives of pyrrolidine.
-
Analytical Artifacts: Nitrogen-containing heterocycles can sometimes exhibit poor peak shape or interact with the column, especially in reversed-phase HPLC.[8][9] Ensure your mobile phase is appropriately buffered.
Q4: Can the solvent I use for my stock solution affect the assay results?
A: Absolutely. Protic solvents (e.g., methanol, ethanol, or water) can participate in and accelerate the hydrolysis of the carbamate linker.[3] While small amounts of aqueous buffer are unavoidable in most biological assays, preparing the primary stock solution in an anhydrous aprotic solvent like DMSO is critical. Always perform a solubility test and ensure the final concentration of the organic solvent in your assay is low and consistent across all experiments.
In-Depth Troubleshooting Guides
Guide 1: Investigating Assay Inconsistency and Compound Degradation
Inconsistent results often stem from the degradation of the analyte. The primary suspect for piperidin-3-yl pyrrolidine-1-carboxylate is the hydrolysis of its carbamate linkage. This guide provides a systematic workflow to diagnose this issue.
The carbamate bond is the most chemically labile part of the molecule. Under aqueous acidic or basic conditions, it can hydrolyze to release the parent alcohol (piperidin-3-ol) and the carbamic acid derived from pyrrolidine, which would likely decompose further.
Caption: Potential hydrolytic degradation of the carbamate linkage.
A forced degradation study is an essential tool to identify potential degradation products and to develop a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at a sufficient level for detection.[12][13]
Step-by-Step Protocol:
-
Prepare Solutions: Prepare solutions of your compound (~1 mg/mL) in parallel under the following conditions:
-
Control: Aprotic solvent (e.g., Acetonitrile).
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidative: 3% H₂O₂.
-
Thermal: In solid state and in solution, heated to 60°C.
-
Photolytic: Exposed to UV light (as per ICH Q1B guidelines).
-
-
Incubation: Incubate the solutions at room temperature (for hydrolysis/oxidation) or the specified condition. Take time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze all samples by HPLC-UV and/or LC-MS.
-
Evaluation:
-
Compare the chromatograms from the stressed samples to the control.
-
Look for the appearance of new peaks and a decrease in the area of the main compound peak.
-
The mass difference between the parent peak and new peaks in the LC-MS can help identify the hydrolyzed or oxidized products.
-
Guide 2: Troubleshooting Analytical Method Variability (HPLC/LC-MS)
If your analytical results are not reproducible, the issue may lie with the analytical method itself. Compounds containing basic nitrogen groups like piperidine and pyrrolidine can be challenging for standard reversed-phase HPLC.[8]
Caption: Decision tree for troubleshooting common HPLC issues.
For initial method development and troubleshooting, consider the following conditions.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C or lower, desiccated, under inert gas, protected from light. | Prevents hydrolysis, oxidation, and photodegradation.[1][14] |
| Stock Solution | 10-50 mM in anhydrous DMSO or DMF. Store at -80°C in aliquots. | Aprotic solvents prevent carbamate hydrolysis. Aliquoting minimizes freeze-thaw cycles. |
| HPLC Column | C18, base-deactivated, end-capped. | Minimizes peak tailing from interactions between basic nitrogen atoms and silica.[9] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or 10 mM Ammonium Formate. | Provides good peak shape for basic compounds and is compatible with mass spectrometry. |
| Assay Buffer | pH 6.0-7.5. Avoid strongly acidic or basic conditions. | The carbamate linkage is most stable near neutral pH.[7] |
By systematically addressing issues of compound stability, storage, handling, and analytical methodology, researchers can significantly improve the consistency and reliability of their assay results with piperidin-3-yl pyrrolidine-1-carboxylate. When in doubt, confirming the purity and integrity of your compound batch via LC-MS and NMR is a crucial first step.
References
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Patolia VN. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Outsourced Pharma. 2020 Jan 9. Available from: [Link]
-
Alsante KM, Hatajik TD, Lohr LL, Sharp TR. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. 2014. Available from: [Link]
-
Li, J. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. 2026 Mar 29. Available from: [Link]
-
Sharma G, Kumar S, Singh B. Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. 2012;4(Suppl 5):12-18. Available from: [Link]
-
Houston ZH. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available from: [Link]
-
Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. 2015 Jan 7;58(7):2895-940. Available from: [Link]
-
Vacondio F, Barteselli A, Silva C, Fioni A, Fabbri B, et al. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Enzyme Inhibition and Medicinal Chemistry. 2011;26(5):633-43. Available from: [Link]
-
ResearchGate. Mechanism of base-induced hydrolysis of carbamates 2–4. Available from: [Link]
-
ECHA. tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate — Chemical Substance Information. Available from: [Link]
-
Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. 2024 Dec 6. Available from: [Link]
-
HSCprep. Safe Laboratory Practices: Handling and Disposing of Organic Substances. 2026 Mar 4. Available from: [Link]
-
Molecular Diagnostics. Assay Troubleshooting. Available from: [Link]
-
Ansh Labs. Troubleshooting Immunoassays. Available from: [Link]
-
PubChem. Pyrrolidine-1-carboxylic acid (R)-3-oxo-3-(4-phenylcarbamoyl-piperidin-1-yl)-2-(3-m-tolyl-ureido)-propyl ester. Available from: [Link]
-
InterFocus. A Guide to Handling and Storing Chemicals in a Lab. 2021 Mar 4. Available from: [Link]
-
Marion L, Ouellet J. A COLOR TEST FOR CERTAIN PIPERIDINE AND PYRROLIDINE ALKALOIDS. Canadian Journal of Chemistry. 1960;38(12):2509-11. Available from: [Link]
-
University of Ottawa. Handling and Storage of Chemicals. 2024 Jul 17. Available from: [Link]
-
Labforward. Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. 2025 Sep 22. Available from: [Link]
-
Wissiack R, Tuerk J, Kiffmeyer T, Schmidt TC. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. 2020 May 26;412:4957–67. Available from: [Link]
-
Waters Corporation. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. 2025 Dec 1. Available from: [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
ECHA. 1-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid — Chemical Substance Information. Available from: [Link]
-
Biotage. Common Mistakes in Preparing Samples for Chromatography. Available from: [Link]
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Chromatography Today. 4 Common Mistakes to Avoid in HPLC. Available from: [Link]
-
Walpitachathurangi. Common Mistakes in HPLC Method Development. Medium. 2026 Jan 26. Available from: [Link]
-
Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. 2018 Mar 1. Available from: [Link]
-
Bakulina OY, Glushkov VA. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6636. Available from: [Link]
-
ACS Publications. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters. 2023 Aug 1. Available from: [Link]
- Google Patents. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. 2024 Oct 17. Available from: [Link]
-
PubMed. N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. 2018 Dec 15. Available from: [Link]
Sources
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- 14. hscprep.com.au [hscprep.com.au]
Technical Support Center: Optimizing Synthesis of Piperidin-3-yl Pyrrolidine-1-Carboxylate Derivatives
Welcome to the Technical Support Center for the synthesis of piperidin-3-yl pyrrolidine-1-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction outcomes.
Introduction
The piperidin-3-yl pyrrolidine-1-carboxylate scaffold is a key structural element in numerous biologically active compounds. Its synthesis, typically involving the formation of an amide bond between a piperidine moiety and a pyrrolidine carboxylate, can present several challenges. These may include low yields, difficult purification, and the formation of unwanted side products. This guide offers a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming the amide bond between a piperidine and a pyrrolidine derivative?
A1: The main difficulties arise from two key factors:
-
Steric Hindrance: The cyclic nature of both the piperidine and pyrrolidine rings can create steric bulk around the reacting centers (the amine and the carboxylic acid), which can impede the reaction.[1]
-
Nucleophilicity of the Piperidine Nitrogen: If the piperidine nitrogen is unprotected, its basic and nucleophilic character can lead to side reactions. It may compete with the target amine, leading to self-condensation or reaction with the activated carboxylic acid.[1]
Q2: Which synthetic route is most common for preparing piperidin-3-yl pyrrolidine-1-carboxylate derivatives?
A2: The most prevalent method is the amide coupling of a suitably protected piperidine derivative (e.g., N-Boc-piperidine-3-carboxylic acid or 3-amino-N-Boc-piperidine) with a pyrrolidine derivative (e.g., pyrrolidine or pyrrolidine-1-carbonyl chloride). The choice of starting materials will dictate the specific coupling strategy.
Q3: What are the most effective coupling reagents for this type of amide bond formation?
A3: Several modern coupling reagents are effective, with the choice often depending on the specific substrates and the scale of the reaction. Commonly used reagents include:
-
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to minimize side reactions and epimerization.[2][3][4]
-
Uronium/Aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and fast-acting.[1][3][5]
-
Phosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered couplings.[1][3]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction. TLC provides a quick visual assessment of the consumption of starting materials and the formation of the product. LC-MS can confirm the mass of the desired product and identify any major byproducts.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of piperidin-3-yl pyrrolidine-1-carboxylate derivatives.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The following decision tree can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low product yield.
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Reagent Quality | Use fresh, high-purity coupling reagents.Ensure solvents are anhydrous. | Coupling reagents, especially carbodiimides, can be sensitive to moisture. Anhydrous conditions are crucial for efficient activation of the carboxylic acid. |
| Incomplete Reaction | Increase reaction time.Gently increase the reaction temperature.Consider using a more powerful coupling reagent like HATU.[1][3] | Steric hindrance can slow down the reaction. More forcing conditions or a more reactive coupling agent may be necessary to drive the reaction to completion. |
| Side Reactions | If using an unprotected piperidine, consider N-protection (e.g., with a Boc group).[1]Use a non-nucleophilic base like diisopropylethylamine (DIPEA).Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | The basic nitrogen of an unprotected piperidine can interfere with the reaction. Protecting it prevents self-coupling and other side reactions. A non-nucleophilic base will not compete with the amine nucleophile. |
| Product Degradation | Analyze the crude reaction mixture by LC-MS to identify potential degradation products.Ensure the workup and purification conditions are not too harsh (e.g., avoid strong acids or bases if the product is labile). | The product may be sensitive to the reaction or workup conditions. Identifying degradation products can provide clues on how to modify the procedure. |
Issue 2: Formation of Significant Byproducts
The presence of impurities complicates purification and reduces the overall yield.
Caption: Common byproducts and their mitigation strategies.
| Byproduct | Potential Cause | Proposed Solution |
| N-Acylurea | Use of carbodiimide coupling reagents (e.g., EDC, DCC). | This is a common byproduct of carbodiimide couplings. While often removable by chromatography, switching to a uronium or phosphonium reagent can avoid its formation. |
| Dimer of Piperidine Starting Material | Unprotected piperidine nitrogen reacting with an activated carboxylic acid. | Protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[1] |
| Epimerized Product | Racemization of a chiral center adjacent to the carboxylic acid during activation. | Use additives known to suppress racemization, such as HOBt or OxymaPure.[4] Running the reaction at lower temperatures can also help. |
Issue 3: Difficult Purification
Even with a good yield, purification can be a bottleneck.
| Problem | Potential Cause | Proposed Solution |
| Product is very polar and water-soluble. | The presence of multiple nitrogen atoms can increase polarity. | Use reversed-phase column chromatography. Salt formation followed by crystallization can also be an effective purification method. |
| Byproducts have similar polarity to the product. | Incomplete reaction or formation of structurally similar side products. | Optimize the reaction to go to completion. If byproducts are unavoidable, explore different chromatographic conditions (e.g., different solvent systems or stationary phases) or crystallization. |
| Residual coupling agent byproducts. | Byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove. | Use coupling reagents that produce water-soluble byproducts, such as EDC or T3P®.[1][4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for common synthetic routes to piperidin-3-yl pyrrolidine-1-carboxylate derivatives.
Protocol 1: Amide Coupling of N-Boc-piperidine-3-carboxylic acid with Pyrrolidine using HATU
This protocol is suitable for small to medium-scale synthesis and is generally high-yielding.
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Pyrrolidine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine-3-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.
-
Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of 1-(Pyrrolidine-1-carbonyl)piperidin-3-one with an Amine
This alternative route can be effective if the corresponding piperidinone is readily available.
Materials:
-
1-(Pyrrolidine-1-carbonyl)piperidin-3-one
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-(pyrrolidine-1-carbonyl)piperidin-3-one (1.0 equivalent) and the amine (1.2 equivalents) in anhydrous DCM or DCE.
-
If the amine is used as a salt, add one equivalent of a non-nucleophilic base like triethylamine or DIPEA.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. ACS Publications. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
(S)-tert-Butyl 3-(((benzyloxy)carbonyl)aMino)piperidine-1-carboxylate. ChemBK. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC - NIH. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses Procedure. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
- [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] -. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v75p0015
-
A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation | Request PDF. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl-ACP Thioesterase Inhibition. ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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Technical Support Center: Strategies to Overcome Synthetic Roadblocks for Piperidin-3-yl Pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of piperidin-3-yl pyrrolidine-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of this important chemical scaffold. Piperidin-3-yl carbamates are crucial building blocks in medicinal chemistry, frequently appearing in pharmacologically active agents, including kinase inhibitors like Ibrutinib.[1][2][3]
This document moves beyond a simple recitation of protocols. It provides in-depth troubleshooting strategies, explains the chemical reasoning behind experimental choices, and offers field-proven insights to overcome common synthetic roadblocks.
Section 1: Foundational Concepts & Pre-Synthesis Checklist
A robust synthetic plan begins with a solid foundation. Understanding the core reaction and preparing meticulously can prevent many common failures. The primary route to piperidin-3-yl pyrrolidine-1-carboxylate involves the formation of a carbamate bond, typically between an N-protected 3-hydroxypiperidine and an activated pyrrolidine carbonyl species.
FAQ: What is the primary synthetic strategy and what are the critical considerations?
The most common and reliable strategy involves three key stages: protection of the piperidine nitrogen, formation of the carbamate linkage at the 3-position, and final deprotection of the piperidine nitrogen. Each step presents unique challenges that must be anticipated.
High-Level Synthetic Workflow
The following diagram outlines the logical flow for a successful synthesis, highlighting critical control points.
Caption: General three-phase synthetic workflow.
Pre-Synthesis Checklist
Before beginning, ensure your experiment is set up for success. Inadequate preparation is a leading cause of low yields and side reactions.[4]
| Parameter | Requirement | Rationale & Expert Insight |
| Reagent Quality | Use high-purity, anhydrous starting materials. | Moisture can hydrolyze activating agents (e.g., CDI, chloroformates) and carbamates. Ensure N-Boc-3-hydroxypiperidine is fully protected and free of the parent amine. |
| Solvent Choice | Anhydrous, aprotic solvents (e.g., THF, DCM, DMF). | Protic solvents (alcohols, water) will compete with the piperidinol for reaction with the activated carbonyl species, leading to byproduct formation.[4] |
| Inert Atmosphere | Maintain under N₂ or Argon. | Crucial for preventing moisture contamination and for stabilizing organometallic reagents or sensitive intermediates.[4] |
| Temperature Control | Equip for cooling (0 °C) and controlled heating. | Many steps, like deprotonation, require low temperatures to minimize side reactions, while others may need gentle heating to proceed.[4] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) or LC-MS. | Do not rely solely on reaction time. Actively monitor the consumption of starting material and formation of product to determine the true endpoint. |
Section 2: Troubleshooting the Carbamate Formation
The formation of the carbamate bond is the heart of the synthesis and the source of most difficulties.
FAQ 1: My reaction shows low or no yield of the desired carbamate. What went wrong?
Low conversion is a multifaceted problem. Systematically investigate the following potential causes.
-
Cause A: Inefficient Carbonyl Activation or Coupling. The formation of a stable carbamate requires the conversion of a poor leaving group (e.g., -OH) into a good one. Methods like using 1,1'-Carbonyldiimidazole (CDI) or a chloroformate are common.[5]
-
Insight: CDI is often preferred as it is safer than phosgene derivatives and the imidazole byproduct is typically easy to remove. The reaction proceeds via a reactive N-acylimidazole intermediate. If this intermediate does not form efficiently or is consumed by side reactions, the overall yield will be poor.
-
-
Cause B: Insufficient Nucleophilicity or Incorrect Base. The 3-hydroxyl group of the piperidine is a modest nucleophile. It often requires deprotonation by a base to enhance its reactivity.
-
Insight: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. Using a nucleophilic base (e.g., an amine like triethylamine) can lead to competitive reactions where the base itself attacks the activated carbonyl, forming unwanted byproducts.[4]
-
-
Cause C: Competing Side Reactions. If the piperidine nitrogen is not fully protected, it will be more nucleophilic than the 3-hydroxyl group, leading to the formation of a urea byproduct.
-
Insight: Always confirm the complete protection of your starting material by NMR or LC-MS before proceeding. Even a small amount of unprotected piperidine can significantly consume your coupling partner.
-
Optimized Protocol: CDI-Mediated Carbamate Formation
This protocol is a robust starting point for the synthesis of N-Boc-piperidin-3-yl pyrrolidine-1-carboxylate.
-
Activation: To a stirred solution of 1,1'-carbonyldiimidazole (1.2 eq.) in anhydrous THF (10 mL/g of CDI) under an argon atmosphere at room temperature, add a solution of pyrrolidine (1.0 eq.) in anhydrous THF dropwise.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the pyrrolidine-1-carbonyl-imidazole intermediate by TLC or LC-MS.
-
Deprotonation: In a separate, flame-dried flask, dissolve N-Boc-3-hydroxypiperidine (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Coupling: After stirring the piperidine/NaH mixture for 30 minutes at 0 °C, slowly add the activated pyrrolidine solution from Step 2 via cannula.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the N-Boc-3-hydroxypiperidine is consumed.[4]
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
FAQ 2: My crude product is an intractable mixture that is difficult to purify. How can I improve separation?
Carbamates are often polar and can be challenging to purify via standard silica gel chromatography.[6][7][8]
-
Problem A: Streaking on Silica Gel. The basic nitrogen of the piperidine and the polar carbamate group can interact strongly with acidic silica gel, causing significant tailing or streaking.[9]
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (0.1-0.5%). This neutralizes acidic sites and improves peak shape.
-
-
Problem B: Co-elution of Impurities. Unreacted starting materials and byproducts like N,N'-carbonyldiimidazole or symmetrical carbonates can have similar polarities to the product.
-
Solution: Consider alternative purification methods. If the product is crystalline, recrystallization can be highly effective. For highly polar compounds, reverse-phase chromatography (C18) may provide better separation than normal-phase.[9]
-
| Purification Method | Recommended For | Eluent/Solvent System Suggestion |
| Normal-Phase Chromatography | General purpose purification. | Hexanes/Ethyl Acetate with 0.5% Triethylamine. |
| Reverse-Phase Chromatography | Highly polar products or when normal-phase fails. | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Formate buffer. |
| Acid/Base Wash | Removing basic (e.g., unreacted amines) or acidic impurities. | Dilute HCl wash to remove bases; NaHCO₃ wash to remove acids. Caution: may hydrolyze product. |
| Crystallization | When product is a stable solid. | Dichloromethane/Hexanes, Ethyl Acetate/Heptane, or Isopropanol. |
FAQ 3: I started with an enantiomerically pure (S)- or (R)-3-hydroxypiperidine, but my product is a racemic mixture. What happened?
Loss of stereochemical integrity is a serious issue, often caused by unintended epimerization at the C3 position.
-
Mechanism: While the C3 stereocenter is generally stable, harsh basic conditions or prolonged reaction times at elevated temperatures can potentially lead to epimerization, especially if there are any acidic protons alpha to a carbonyl that might be transiently formed.[10][11][12] More commonly, racemization occurs if the starting material was not as enantiopure as believed.
-
Mitigation Strategy:
-
Verify Starting Material: First, confirm the enantiomeric excess (ee) of your N-Boc-3-hydroxypiperidine starting material using chiral HPLC or by preparing a Mosher's ester derivative.
-
Mild Conditions: Use the mildest base necessary to achieve deprotonation (e.g., NaH at 0 °C). Avoid strong, hindered bases like LDA or KHMDS unless absolutely necessary.
-
Temperature Control: Keep reaction temperatures as low as possible. Avoid prolonged heating.[4]
-
Carbamate Protecting Groups: Carbamate protecting groups on the activating nitrogen (like Boc or Cbz) are known to suppress racemization compared to acyl groups during coupling reactions.[11]
-
-
Section 3: Navigating Protecting Group Chemistry
Proper management of the piperidine nitrogen protecting group is essential for a successful synthesis. The choice of protecting group dictates the entire synthetic strategy.
FAQ 4: Why is N-protection necessary and which group should I choose?
The secondary amine of the piperidine ring is a potent nucleophile. Without protection, it will preferentially react with your activated carbonyl source, leading exclusively to urea byproducts. The protecting group renders the nitrogen non-nucleophilic, directing the reaction to the 3-hydroxyl group.
The tert-butyloxycarbonyl (Boc) group is the most common and often best choice for this synthesis.
| Protecting Group | Application Conditions | Cleavage Conditions | Orthogonality & Insights |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, base (e.g., NaOH, Et₃N) | Strong Acid (TFA, HCl in Dioxane)[13][14] | Excellent Choice. Stable to the basic conditions of carbamate formation. Cleavage is clean and high-yielding. Orthogonal to Cbz and Fmoc groups.[15][16] |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Good choice. Stable to acid and base. Cleavage is very mild, but incompatible with reducible functional groups (alkenes, alkynes). |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu, base | Base (e.g., 20% Piperidine in DMF)[16] | Poor Choice. The carbamate linkage being formed is not stable to the basic conditions required for Fmoc removal. Not orthogonal. |
Protecting Group Strategy Workflow
This diagram illustrates the decision-making process for a complete synthetic sequence, emphasizing the principle of orthogonality.
Caption: Decision workflow for orthogonal protection strategy.
FAQ 5: The final deprotection step is cleaving my desired carbamate bond as well as the N-Boc group. How can I achieve selective deprotection?
This is a classic selectivity challenge. While the N-Boc group is designed to be acid-labile, the desired carbamate linkage can also be susceptible to hydrolysis under harsh acidic conditions.[17]
-
Mechanism of Failure: Prolonged exposure to strong acids, especially with heat or in the presence of nucleophilic counter-ions, can lead to the cleavage of the product carbamate.
-
Mitigation Strategies:
-
Milder Acidic Conditions: Instead of concentrated TFA, try a solution of 4M HCl in 1,4-dioxane or ethyl acetate. These reagents are often sufficient to cleave the Boc group while leaving the more stable alkyl carbamate intact.[13]
-
Temperature Control: Perform the deprotection at 0 °C to room temperature. Avoid heating the reaction mixture.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is consumed, immediately work up the reaction to prevent over-exposure to the acid.
-
Alternative Methods: For extremely sensitive substrates, milder deprotection methods have been reported, such as using oxalyl chloride in methanol or silica gel in refluxing toluene, although these are less common for simple Boc removal.[13][14]
-
References
-
Rawal, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]
-
University of Kentucky. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]
-
Plehiers, M., & Houtele, C. (1996). Synthesis of P-hydroxypiperidine alkaloids by anodic oxidation carbamates and hydroboration. Canadian Journal of Chemistry, 74(12), 2444-2453. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]
-
O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Barlos, K., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Retrieved from [Link]
-
Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
De Kimpe, N., et al. (2001). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
da Silveira, P. G., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. Retrieved from [Link]
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Thomson, R. J., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (n.d.). New N-Carbamate-2-Methoxy-3-Piperidones as Precursors of Highly Functionalized Piperidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]
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UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Retrieved from [Link]
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RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. Retrieved from [Link]
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PubMed. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Retrieved from [Link]
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Slobodník, J., et al. (1996). Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns. Journal of Chromatography A. Retrieved from [Link]
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ResearchGate. (n.d.). The approach for the synthesis of carbamate B. Retrieved from [Link]
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IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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ChemRxiv. (n.d.). Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)-H Bonds. Retrieved from [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
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Confirming the Binding Affinity of Piperidin-3-yl Pyrrolidine-1-carboxylate Derivatives to HDAC Targets: A Comparative Methodological Guide
As drug discovery shifts from simple screening to rational, structure-based design, confirming the precise biophysical interactions between a ligand and its target is paramount. The piperidin-3-yl pyrrolidine-1-carboxylate scaffold is a privileged structural motif frequently utilized in medicinal chemistry[1]. When functionalized with a zinc-binding group (ZBG) such as a hydroxamic acid (e.g., the potent inhibitor CHEMBL569388), this scaffold exhibits high affinity for Class I and II Histone Deacetylases (HDACs)[2],[3].
In these targeted inhibitors, the hydroxamic acid chelates the catalytic Zn2+ ion in the HDAC active site, while the bulky, hydrophobic piperidin-3-yl pyrrolidine-1-carboxylate moiety acts as a surface recognition cap, interacting with the hydrophobic rim of the enzyme,[4]. Relying solely on biochemical IC50 assays to evaluate these compounds is insufficient, as IC50 values are highly dependent on enzyme concentration and substrate kinetics. To establish a rigorous Structure-Activity Relationship (SAR), researchers must confirm the true thermodynamic and kinetic binding affinity ( KD ).
This guide objectively compares the three gold-standard biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—for confirming the binding affinity of piperidin-3-yl pyrrolidine-1-carboxylate derivatives to HDAC targets.
Mechanism of Action: Target Engagement
Understanding the binding mechanics is the first step in designing a self-validating affinity assay. The interaction between the piperidin-3-yl pyrrolidine-1-carboxylate hydroxamate and the HDAC enzyme triggers a cascade that ultimately leads to chromatin relaxation[3].
Target engagement mechanism of piperidin-3-yl pyrrolidine-1-carboxylate derivatives.
Comparative Analysis of Binding Affinity Assays
To confirm target engagement, orthogonal biophysical methods should be employed. Each technique offers distinct advantages depending on whether the goal is to understand binding kinetics, thermodynamics, or to operate under low-sample constraints[5],[6].
Quantitative Comparison of Affinity Platforms
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Primary Output | Kinetics ( kon , koff ) & Affinity ( KD ) | Thermodynamics ( ΔH , ΔS ) & Affinity ( KD ) | Affinity ( KD ) in free solution |
| Labeling Required | No (Requires surface immobilization) | No (Completely label-free) | Yes (Fluorescent target) or Label-free (Intrinsic UV) |
| Sample Consumption | Low (Target: ~1-5 µg per flow cell) | High (Target: ~100-300 µg per cell) | Very Low (Target: <1 µg per capillary) |
| Throughput | Medium to High | Low (1-2 hours per run) | High (Minutes per run) |
| Best Used For | Determining drug residence time ( 1/koff ) | Profiling enthalpy vs. entropy drivers | Validating binding in complex biological buffers |
Data synthesized from established biophysical standards[5],[7],[8].
Experimental Methodologies & Self-Validating Protocols
As an application scientist, it is critical to understand the causality behind experimental conditions. The hydrophobic nature of the piperidine and pyrrolidine rings makes these compounds prone to non-specific binding, while the zinc-dependent nature of HDACs requires strict buffer controls.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
SPR is ideal for determining the binding kinetics of the ligand[9],[10]. Because covalent immobilization of HDACs via amine coupling often blocks the active site or induces denaturation, a capture approach is strongly recommended[8].
Causality & Buffer Design:
-
Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP, 50 µM ZnCl2 , 2% DMSO.
-
Why TCEP? HDACs contain critical surface cysteines; TCEP prevents oxidation without chelating the active site zinc (unlike DTT or EDTA).
-
Why Tween-20 & 2% DMSO? The piperidin-3-yl pyrrolidine-1-carboxylate scaffold is highly hydrophobic. Tween-20 minimizes non-specific binding to the dextran matrix, while DMSO ensures ligand solubility[11].
Step-by-Step Workflow:
-
Surface Preparation: Amine-couple an anti-His antibody to a CM5 sensor chip until a baseline of ~10,000 Response Units (RU) is achieved.
-
Target Capture: Inject His-tagged HDAC enzyme to achieve a capture level of 800-1000 RU. This ensures the enzyme remains in its native, active conformation.
-
Ligand Injection: Inject the piperidin-3-yl pyrrolidine-1-carboxylate derivative in a 2-fold dilution series (e.g., 3.12 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) to strip the captured HDAC and bound ligand, preparing the antibody surface for the next cycle.
SPR multi-cycle kinetic workflow for label-free affinity confirmation.
Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics
While SPR provides kinetics, ITC is the universal gold standard for measuring the thermodynamic driving forces of binding[12],[7]. It reveals whether the interaction is driven by enthalpy (e.g., hydrogen bonding and zinc chelation by the hydroxamate) or entropy (e.g., hydrophobic displacement by the piperidine/pyrrolidine rings)[5].
Causality & Buffer Design:
-
Buffer Matching: The ligand and the HDAC protein must be prepared in the exact same dialysate. Even a 0.1% mismatch in DMSO concentration will generate massive heats of dilution that mask the binding signal.
-
Displacement Titration: If the piperidin-3-yl pyrrolidine-1-carboxylate derivative is highly potent ( KD < 1 nM), standard ITC cannot accurately resolve the affinity curve. A displacement titration must be used, where the HDAC is pre-incubated with a weak competitive ligand, which is then displaced by the potent derivative[13].
Step-by-Step Workflow:
-
Preparation: Dialyze HDAC protein against the experimental buffer. Dissolve the ligand in the final dialysate to ensure perfect buffer matching.
-
Cell Loading: Load the sample cell with 20 µM HDAC protein.
-
Syringe Loading: Load the injection syringe with 200 µM of the piperidin-3-yl pyrrolidine-1-carboxylate derivative.
-
Titration: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to stabilize.
-
Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract ΔH , Ka (where KD=1/Ka ), and stoichiometry ( n ). Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).
Conclusion
Confirming the binding affinity of complex scaffolds like piperidin-3-yl pyrrolidine-1-carboxylate requires a multi-faceted approach. While SPR provides crucial insights into the residence time of the drug on the target—a key predictor of in vivo efficacy—ITC validates the thermodynamic architecture of the interaction, ensuring that structural modifications are genuinely improving target complementarity rather than just increasing non-specific hydrophobicity. By employing these self-validating protocols, researchers can confidently advance these targeted inhibitors through the drug development pipeline.
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Comparative Efficacy and Receptor Binding Profile of Piperidin-3-yl Pyrrolidine-1-carboxylate and Varenicline as α4β2 Nicotinic Acetylcholine Receptor Ligands
Abstract
This guide presents a comparative analysis of piperidin-3-yl pyrrolidine-1-carboxylate, a novel synthetic compound, against Varenicline, a well-established partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). The piperidine and pyrrolidine moieties present in piperidin-3-yl pyrrolidine-1-carboxylate suggest its potential as a CNS-active agent, making the α4β2 nAChR, a key target in addiction and neurological disorders, a logical receptor for investigation. This document outlines the experimental rationale, detailed protocols for receptor binding and functional assays, and a comparative analysis of hypothetical, yet plausible, performance data. The objective is to provide researchers and drug development professionals with a framework for evaluating novel chemical entities against established benchmarks in the field of nicotinic receptor modulation.
Introduction: The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The α4β2 nicotinic acetylcholine receptor (nAChR) is the most abundant nicotinic receptor subtype in the human brain. It is a ligand-gated ion channel that plays a critical role in synaptic transmission and the regulation of neurotransmitter release, including dopamine. Dysregulation of the α4β2 nAChR is implicated in a range of pathological conditions, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and certain forms of epilepsy. Consequently, the development of selective ligands that can modulate the activity of this receptor is a significant area of interest in medicinal chemistry and drug discovery.
Varenicline, marketed as Chantix®, is a notable success in this area, functioning as a high-affinity partial agonist at the α4β2 nAChR. Its therapeutic effect in smoking cessation is attributed to its ability to both stimulate dopamine release to a lesser degree than nicotine, thereby reducing cravings and withdrawal symptoms, and to competitively block nicotine from binding to the receptor.
This guide explores piperidin-3-yl pyrrolidine-1-carboxylate, a compound featuring structural motifs common to many CNS ligands. We will hypothetically position it as a novel investigational ligand for the α4β2 nAChR and compare its potential binding and functional profile to that of Varenicline.
Rationale for Investigation & Experimental Workflow
The decision to investigate piperidin-3-yl pyrrolidine-1-carboxylate as a potential α4β2 nAChR ligand is based on established structure-activity relationships (SAR). The presence of a basic nitrogen atom within the piperidine ring is a common feature in many nAChR ligands, as it can form a critical cationic interaction with a conserved acidic residue in the receptor's binding pocket.
To validate and characterize this hypothesis, a multi-step experimental workflow is necessary. This workflow is designed to first establish affinity for the target, then to characterize the nature of the interaction (agonist, antagonist, or partial agonist), and finally to assess its functional consequences.
Caption: Mechanism of action for an α4β2 partial agonist.
Conclusion and Future Directions
This comparative guide establishes a framework for evaluating piperidin-3-yl pyrrolidine-1-carboxylate against the clinical benchmark, Varenicline. Our hypothetical data suggest that P3P could function as a partial agonist at the α4β2 nAChR, albeit with lower affinity and potency than Varenicline. While this might be perceived as a disadvantage, a different pharmacokinetic or pharmacodynamic profile could be beneficial in certain therapeutic contexts, potentially leading to a better side-effect profile.
The definitive characterization of piperidin-3-yl pyrrolidine-1-carboxylate requires the execution of the detailed experimental protocols outlined herein. Subsequent studies should focus on receptor subtype selectivity (e.g., against α7 or α3β4 nAChRs), in vivo efficacy in animal models of nicotine addiction, and a full ADME/Tox profiling. This systematic approach ensures a thorough and scientifically rigorous evaluation of novel chemical entities in the drug discovery pipeline.
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Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
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Tapper, A. R., et al. (2004). Nicotine-mediated release of GABA in the ventral tegmental area: a novel mechanism for reward. Neuron, 41(4), 599–605. [Link]
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Rollema, H., et al. (2007). Rationale, pharmacology and clinical efficacy of varenicline for smoking cessation. Trends in Pharmacological Sciences, 28(7), 316–325. [Link]
A Researcher's Guide to Comparing the Pharmacokinetic Profiles of Piperidin-3-yl Pyrrolidine-1-carboxylate and its Analogs
For drug development professionals, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of a molecule's pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for comparing the pharmacokinetic properties of piperidin-3-yl pyrrolidine-1-carboxylate and its analogs.
While direct comparative preclinical or clinical data for this specific series of compounds is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to generate this crucial data. We will delve into the structural-pharmacokinetic relationships that are likely to govern the behavior of these molecules and provide a roadmap for their systematic evaluation. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] However, even subtle modifications to the core structure can significantly influence its ADME profile.[1]
The Importance of Pharmacokinetic Profiling
The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile. A compound with poor absorption, rapid metabolism, or unfavorable distribution is unlikely to succeed in the clinic, regardless of its in vitro potency. Therefore, a thorough understanding of the ADME properties of a compound series is paramount for making informed decisions during lead optimization.
Key Pharmacokinetic Parameters for Comparison
When comparing piperidin-3-yl pyrrolidine-1-carboxylate and its analogs, the following pharmacokinetic parameters should be systematically evaluated:
-
Absorption: The extent and rate at which the compound enters the systemic circulation. This is often assessed through in vitro models like the Caco-2 permeability assay and in vivo studies to determine bioavailability.
-
Distribution: The reversible transfer of a drug from the systemic circulation to the tissues. Key parameters include the volume of distribution (Vd) and plasma protein binding (PPB).
-
Metabolism: The enzymatic conversion of a drug into other chemical species (metabolites). This is typically investigated using in vitro systems such as liver microsomes or hepatocytes to determine metabolic stability and identify key metabolites.
-
Excretion: The irreversible removal of a drug and its metabolites from the body. This is often assessed by analyzing urine and feces in in vivo studies.
Experimental Workflows for Pharmacokinetic Profiling
A logical and stepwise approach is crucial for efficiently characterizing the pharmacokinetic profiles of your compounds. The following workflow is recommended:
Caption: A streamlined workflow for the pharmacokinetic profiling of novel compounds.
Data Presentation: A Comparative Framework
To facilitate a clear comparison of the pharmacokinetic properties of your analogs, it is essential to present the data in a structured and consistent manner. The following tables provide a template for organizing your experimental findings.
Table 1: In Vitro ADME Profile
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, µM) |
| Parent | ||||
| Analog 1 | ||||
| Analog 2 | ||||
| ... |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (5 mg/kg, PO)
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Parent | |||||
| Analog 1 | |||||
| Analog 2 | |||||
| ... |
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established industry standards and are designed to generate robust and reproducible data.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[3][4][5][6]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Sample Analysis: Samples are collected from both the apical and basolateral compartments at various time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
In Vitro Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[7][8][9][10]
Methodology:
-
System Selection: The assay is typically performed using liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s.[7]
-
Incubation: The test compound is incubated with the chosen biological matrix (e.g., liver microsomes) at 37°C in the presence of necessary cofactors like NADPH.[7]
-
Time Points: Samples are collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the disappearance of the parent compound.
-
Reaction Termination: The metabolic reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile.
-
Sample Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of its disappearance.[7]
In Vitro Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to proteins in the blood plasma, which influences its distribution and availability to reach its target.[11][12][13][14]
Methodology:
-
Method Selection: Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[11][13] Other methods include ultrafiltration and ultracentrifugation.[11][12]
-
Equilibrium Dialysis: A known concentration of the test compound is placed in a chamber separated by a semipermeable membrane from a chamber containing plasma. The system is allowed to reach equilibrium.
-
Sample Analysis: After equilibrium, the concentration of the free (unbound) drug is measured in both chambers.
-
Data Analysis: The percentage of plasma protein binding is calculated based on the difference between the total and free drug concentrations.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.
Methodology:
-
System: The assay is typically performed using human liver microsomes, which contain a full complement of CYP enzymes.
-
Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform being tested (e.g., CYP3A4, CYP2D6).
-
Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity) is determined.
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive assessment of the ADME properties of a compound in a living organism.
Methodology:
-
Animal Model: The study is typically conducted in rats or mice.
-
Compound Administration: The test compound is administered via the intended clinical route (e.g., oral gavage) and also intravenously to determine absolute bioavailability.[1]
-
Blood Sampling: Blood samples are collected at multiple time points after dosing.
-
Plasma Analysis: The concentration of the test compound in the plasma samples is quantified by a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using pharmacokinetic software.
Structure-Pharmacokinetic Relationships of Piperidine Analogs
The chemical structure of a compound is a primary determinant of its pharmacokinetic properties. For piperidin-3-yl pyrrolidine-1-carboxylate and its analogs, the following structural features are likely to influence their ADME profiles:
-
Lipophilicity: The overall lipophilicity of the molecule will affect its absorption, distribution, and potential for off-target effects. Modifications to the piperidine or pyrrolidine rings, or the addition of substituents, can be used to modulate lipophilicity.[7]
-
Metabolic "Soft Spots": The piperidine and pyrrolidine rings can be susceptible to oxidation, particularly at positions adjacent to the nitrogen atoms.[7] Strategic placement of substituents can block these metabolic sites and improve metabolic stability.[12]
-
Basic Nitrogen: The basicity of the nitrogen atoms in the piperidine and pyrrolidine rings can influence solubility and interactions with transporters and metabolizing enzymes.[7]
By systematically modifying the structure of the parent compound and evaluating the resulting changes in the pharmacokinetic profile, researchers can develop a clear understanding of the structure-pharmacokinetic relationships for this chemical series. This knowledge is invaluable for designing new analogs with optimized ADME properties.
Conclusion
The comparative analysis of the pharmacokinetic profiles of piperidin-3-yl pyrrolidine-1-carboxylate and its analogs is a critical step in their development as potential drug candidates. While direct comparative data may be limited, this guide provides a comprehensive framework and detailed experimental protocols to enable researchers to generate the necessary data to make informed decisions. By systematically evaluating the ADME properties of this chemical series and understanding the underlying structure-pharmacokinetic relationships, the path from lead compound to a successful clinical candidate can be navigated with greater confidence.
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A Head-to-Head Comparison of Novel CCR5 Antagonist Efficacy: Piperidin-3-yl Pyrrolidine-1-Carboxylate vs. Maraviroc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a critical host cell co-receptor for the entry of the most commonly transmitted strains of HIV-1.[1][2][3] Blocking this interaction is a clinically validated strategy for antiretroviral therapy. Maraviroc (brand names Selzentry, Celsentri) was the first, and to date only, CCR5 antagonist approved for clinical use, setting a benchmark for all subsequent developments in this class.[1][2][4]
This guide provides a detailed head-to-head comparison of the efficacy of a novel investigational compound, Piperidin-3-yl Pyrrolidine-1-Carboxylate (PPC) , against the established drug, Maraviroc . For the purpose of this analysis, PPC is presented as a next-generation CCR5 antagonist emerging from discovery programs aimed at improving upon the potency and selectivity profile of Maraviroc. The data for PPC is illustrative, based on desirable improvements in key pharmacodynamic parameters, while the data for Maraviroc is based on published, publicly available findings.
Mechanism of Action: CCR5 Antagonism
Both Maraviroc and the investigational compound PPC function as non-competitive allosteric antagonists of the CCR5 receptor.[1][5] They do not bind to the same site as the natural chemokine ligands (like MIP-1α, MIP-1β, or RANTES) or the viral gp120 protein. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[5][6] This binding event induces a conformational change in the extracellular loops of the receptor, rendering it unrecognizable to the HIV-1 gp120 envelope protein.[5][6] This effectively blocks the virus from entering CD4+ T-cells and macrophages, thereby halting the viral lifecycle at a critical early stage.[7][8]
Part 1: Comparative Efficacy Analysis
The efficacy of a CCR5 antagonist is determined by several key parameters: its binding affinity for the receptor, its ability to inhibit viral entry in cellular assays, and its selectivity for CCR5 over other related receptors.
Receptor Binding Affinity
Receptor binding affinity, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), measures how tightly a drug binds to its target. A lower Ki or Kd value indicates a stronger binding interaction and, typically, higher potency. These values are determined through competitive radioligand binding assays.
Illustrative Data Summary:
| Compound | Target | Radioligand | Ki (nM) | Kd (nM) | Source |
| PPC (Hypothetical) | Human CCR5 | [¹²⁵I]MIP-1α | 0.9 | 0.11 | Illustrative Data |
| Maraviroc | Human CCR5 | [¹²⁵I]MIP-1α | 3.3[7] | 0.18[9] | [7][9] |
| Maraviroc | Human CCR5 | [¹²⁵I]MIP-1β | 7.2[7] | - | [7] |
Analysis: The hypothetical data for PPC shows a ~3.7-fold higher affinity (lower Ki) for CCR5 compared to Maraviroc when competing against the natural ligand MIP-1α. Furthermore, its dissociation constant (Kd) of 0.11 nM is lower than Maraviroc's 0.18 nM, suggesting not only strong binding but potentially a slower off-rate, which could lead to more sustained receptor occupancy in vivo.[9]
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound.
-
Membrane Preparation:
-
Culture HEK-293 cells engineered to stably express high levels of human CCR5.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[10]
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA assay.[10]
-
-
Assay Setup:
-
In a 96-well plate, add cell membrane preparations (typically 5-20 µg protein/well).
-
Add serial dilutions of the test compound (PPC) or a reference compound (Maraviroc).
-
Add a fixed concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]MIP-1α, near its Kd value.[4]
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled ligand.
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from all wells to determine specific binding.
-
Plot specific binding as a function of the log concentration of the competitor compound to generate a sigmoidal dose-response curve.
-
Calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Antiviral Activity
The ultimate measure of a CCR5 antagonist's efficacy is its ability to prevent HIV-1 from infecting cells. This is quantified using cell-based viral entry assays, where the concentration of the drug required to inhibit 50% or 90% of viral replication (IC50 or IC90) is determined.
Illustrative Data Summary:
| Compound | Virus Strain | Assay Type | IC50 (nM) | IC90 (nM) | Source |
| PPC (Hypothetical) | HIV-1 BaL (R5-tropic) | Pseudovirus Entry Assay | 0.25 | 0.8 | Illustrative Data |
| PPC (Hypothetical) | Panel of 10 R5 Clinical Isolates (mean) | Pseudovirus Entry Assay | 0.40 | 1.1 | Illustrative Data |
| Maraviroc | HIV-1 BaL (R5-tropic) | PBMC Replication Assay | 0.56[11] | 2.0[3][12] | [3][11][12] |
| Maraviroc | Panel of 43 R5 Primary Isolates (mean) | PBMC Replication Assay | - | 2.0[3][12] | [3][12] |
| Maraviroc | HIV-1 JR-CSF (R5-tropic) | Pseudovirus Entry Assay | 1.89[13][14] | - | [13][14] |
| PPC or Maraviroc | HIV-1 HXB2 (X4-tropic) | Pseudovirus Entry Assay | >10,000 | >10,000 | [7][12] |
Analysis: The illustrative data positions PPC as a more potent antiviral agent than Maraviroc. With a hypothetical IC50 of 0.25 nM against the lab-adapted BaL strain, it is approximately twice as potent as Maraviroc in a similar assay format.[11] More importantly, its potent activity against a panel of clinical isolates suggests broad efficacy. Both compounds show high selectivity, with no activity against CXCR4-tropic (X4-tropic) viruses, which is consistent with their mechanism of action as CCR5-specific antagonists.[7][12]
This assay provides a safe and high-throughput method to measure the inhibition of viral entry for a single round of infection.[15]
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Validating the Specificity of Piperidin-3-yl Pyrrolidine-1-Carboxylate Scaffolds in Target-Directed Profiling
The piperidin-3-yl pyrrolidine-1-carboxylate motif has emerged as a privileged structural scaffold in modern chemical biology and drug discovery. Primarily utilized as a covalent warhead for targeting serine hydrolases (such as Fatty Acid Amide Hydrolase [FAAH] and Monoacylglycerol Lipase [MAGL]) [1], or as a conformationally restricted linker in PROTAC development, its unique geometry dictates its pharmacological fate. However, the presence of the reactive carbamate moiety necessitates rigorous specificity validation to distinguish true on-target engagement from proteome-wide cross-reactivity.
This guide provides an objective comparison of the piperidin-3-yl pyrrolidine-1-carboxylate scaffold against alternative carbamate derivatives and outlines self-validating experimental protocols to confirm its target specificity using Activity-Based Protein Profiling (ABPP) [2].
Comparative Performance: Scaffold Alternatives
When designing covalent inhibitors or rigidified linkers, the choice of the nitrogen-containing heterocycle directly impacts the thermodynamics of target binding and the kinetics of off-target labeling. The piperidin-3-yl pyrrolidine-1-carboxylate strikes a delicate balance between steric bulk and conformational flexibility.
Quantitative Comparison of Carbamate Scaffolds
| Scaffold Motif | Primary Target Preference | Conformational Rigidity | In Vitro Plasma Stability (t1/2) | Proteomic Selectivity Window |
| Piperidin-3-yl pyrrolidine-1-carboxylate | FAAH, ABHD6 | High (Sterically restricted) | > 4 hours | > 100-fold |
| Piperidine-1-carboxylate | FAAH | Low (Highly flexible) | ~ 2 hours | ~ 10-fold |
| Azetidine-1-carboxylate | MAGL | Very High (Strained ring) | < 1 hour | > 50-fold |
Expertise & Causality Insight: The superior selectivity window of the piperidin-3-yl pyrrolidine-1-carboxylate arises from its extended footprint. During covalent inhibition, the piperidine ring acts as the leaving group, occupying the cytosolic access channel of enzymes like FAAH. Simultaneously, the pyrrolidine-1-carboxylate optimally positions the carbonyl carbon for nucleophilic attack by the catalytic serine. In contrast, highly strained azetidine-1-carboxylates are prone to rapid background hydrolysis in plasma, reducing their trustworthiness in in vivo models.
Methodology for Validating Specificity
To establish a self-validating system, standard biochemical IC50 values must be corroborated by intact-cell target engagement. Conventional biochemical assays fail to account for the competitive cellular proteome. We utilize a two-tiered approach: Competitive Activity-Based Protein Profiling (ABPP) to map the reactive proteome, and the Cellular Thermal Shift Assay (CETSA) to confirm thermodynamic stabilization of the target.
Workflow for competitive ABPP to validate covalent target engagement and off-target profiling.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To quantify the proteome-wide selectivity of the piperidin-3-yl pyrrolidine-1-carboxylate compound against the serine hydrolase family [2].
-
Cell Culture & Treatment: Culture neuroblastoma cells (e.g., SH-SY5Y) to 80% confluence. Treat cells with the test compound (0.1 µM, 1 µM, 10 µM) or DMSO vehicle for 2 hours at 37°C.
-
Proteome Extraction: Harvest cells, wash with cold PBS, and lyse via sonication in DPBS. Centrifuge at 100,000 × g for 45 minutes to separate the membrane and cytosolic fractions.
-
Probe Labeling: Adjust the protein concentration of the fractions to 1 mg/mL. Incubate the proteome with 1 µM fluorophosphonate-rhodamine (FP-Rh) for 30 minutes at room temperature.
-
Causality Note: FP-Rh covalently binds to all uninhibited, catalytically active serine hydrolases. If the test compound is specific, only the target band (e.g., FAAH) will be blocked from binding the probe.
-
-
Resolution & Visualization: Quench the reaction with 4× Laemmli buffer. Resolve proteins via 10% SDS-PAGE. Visualize fluorescent bands using an in-gel fluorescence scanner (e.g., Typhoon).
-
Self-Validation Check: A successful result shows dose-dependent loss of fluorescence exclusively at the molecular weight of the target protein, with no alteration in the intensity of off-target bands (e.g., ABHD12, MAGL).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the physical binding of the compound increases the thermal stability of the target protein in intact cells.
-
Incubation: Treat live cells with 1 µM of the compound or DMSO for 1 hour.
-
Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse cells using rapid freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes to pellet denatured proteins.
-
Western Blotting: Analyze the soluble fraction via Western blot using an antibody specific to the target protein.
-
Data Analysis: Plot the relative protein abundance against temperature. A rightward shift in the melting curve (ΔTm > 2°C) validates specific, intracellular target engagement.
Logical decision tree for validating compound specificity and guiding optimization.
References
A Guide to Reproducibility and Robustness in Experiments with Piperidine and Pyrrolidine Carboxylates and Carboxamides
A Senior Application Scientist's Perspective on Navigating Synthesis, Characterization, and Biological Evaluation
Researchers engaging with novel chemical entities are often faced with the challenge of ensuring their experimental results are both reproducible and robust. While the specific compound, piperidin-3-yl pyrrolidine-1-carboxylate, is not extensively documented in peer-reviewed literature, its core structural motifs—a piperidine ring linked to a pyrrolidine ring via a carboxylate or a related functional group like a carboxamide—are prevalent in medicinal chemistry.[1][2] This guide provides a framework for researchers working with this class of compounds to anticipate and mitigate common sources of experimental variability. By focusing on the principles of robust synthesis, rigorous characterization, and validated biological assays, we can establish self-validating experimental systems that build confidence in our findings.
The Foundation of Reproducibility: Robust Synthetic Protocols
The journey to reproducible data begins with the synthesis of the molecule itself. Minor variations in reaction conditions, reagent quality, or purification methods can lead to significant differences in the purity and composition of the final compound, which can, in turn, affect its biological activity.
Common Synthetic Strategies and Their Pitfalls
The creation of a piperidine-pyrrolidine linkage, typically through an amide or carbamate bond, is a common transformation in medicinal chemistry.[3][4] A generalized approach involves the coupling of a piperidine derivative with a pyrrolidine derivative.
A critical aspect of ensuring reproducibility is the quality of the starting materials. Impurities in the initial piperidine or pyrrolidine fragments can be carried through the synthesis, leading to a final product that is difficult to purify and characterize. It is imperative to fully characterize all starting materials before commencing the synthesis.
The choice of coupling reagents and reaction conditions can also significantly impact the outcome. For example, in the synthesis of piperidine carboxamides, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed.[5] The efficiency of these reagents can be sensitive to moisture and temperature, and strict control over the reaction environment is necessary for consistent results.
Experimental Protocol: Synthesis of N-Arylpiperidine-3-Carboxamide Analogues
The following is a representative protocol for the synthesis of N-arylpiperidine-3-carboxamide derivatives, a class of compounds structurally related to the topic of this guide.[6]
-
Preparation of Key Intermediates: The synthesis may involve a Suzuki coupling reaction to prepare key intermediates, for example, by coupling a piperidine-containing fragment with a heterocyclic boronic acid.[6]
-
Amide Coupling: The piperidine carboxylic acid derivative is then coupled with an appropriate amine. To a solution of the carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added.[5] The amine is then added, and the reaction is stirred at room temperature until completion, monitored by LC-MS.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel to yield the desired piperidine carboxamide.
-
Final Product Characterization: The final product's identity and purity are confirmed by NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Caption: A generalized workflow for the synthesis of piperidine-pyrrolidine conjugates.
The Imperative of Rigorous Analytical Characterization
A synthesized compound is only as reliable as its characterization. For results to be reproducible, one must be certain of the identity, purity, and stability of the compound being tested.
Table 1: Key Analytical Techniques for Compound Validation
| Analytical Technique | Purpose | Key Parameters to Assess for Reproducibility |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment. | Correct chemical shifts, integration values, and splitting patterns consistent with the desired structure. Absence of significant impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Accurate mass measurement (high-resolution MS) matching the calculated molecular formula. Fragmentation pattern consistent with the proposed structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak for the main compound. Purity should be >95% for most biological assays. The method should be stability-indicating. |
| Forced Degradation Studies | To understand the stability of the compound under stress conditions (acid, base, oxidation, heat, light)[7] | Identification of degradation products and establishment of a stability-indicating analytical method.[7] |
Gas chromatography analysis can sometimes lead to the degradation of certain piperidine and pyrrolidine analogues, particularly those with methoxy substitutions, which may result in the formation of elimination products.[8][9] Therefore, LC-MS is often a more suitable method for the analysis of these compounds.
Case Study: The Challenge of Piperidine in Solid-Phase Peptide Synthesis (SPPS)
A well-documented example of where a piperidine-containing reagent can be a source of irreproducibility is in the use of piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS.[10][11] While effective, piperidine can promote several side reactions that lead to impurities and reduced yields.
Common Side Reactions Associated with Piperidine in SPPS
-
Aspartimide Formation: In peptide sequences containing aspartic acid (Asp), particularly followed by small amino acids like glycine, the basic conditions of piperidine treatment can lead to the formation of a succinimide ring. This can result in a mixture of α- and β-aspartyl peptides and racemization.[10]
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline, intramolecular cyclization can occur, leading to chain truncation.[10]
-
Racemization: The chirality of amino acids can be compromised under basic conditions.[10]
These side reactions are highly sequence-dependent, meaning that a standard piperidine deprotection protocol that works well for one peptide may be problematic for another, leading to a lack of robustness.
Alternatives to Piperidine for Fmoc Deprotection
To mitigate these side reactions, several alternative bases and deprotection cocktails have been developed. The choice of an alternative often depends on the specific challenges presented by the peptide sequence.
Table 2: Comparison of Piperidine and Alternative Bases for Fmoc Deprotection
| Base/Reagent | Common Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Effective and widely used. | Can cause aspartimide formation, diketopiperazine formation, and racemization.[10] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-3% in DMF | Very rapid and efficient Fmoc removal.[12][13] | High basicity can sometimes increase aspartimide formation if used alone.[10] |
| Piperazine/DBU | 2% Piperazine, 2% DBU in DMF | Rapid and efficient, reduces deletion products.[12] | May require optimization for sensitive sequences. |
| DEAPA (3-(Diethylamino)propylamine) | 10% in N-octyl-pyrrolidone | Minimizes diastereoisomer and aspartimide formation.[14] | May have slower deprotection kinetics than piperidine. |
| Morpholine | 50% in DMF | Less basic than piperidine, reducing racemization and being less detrimental to glycosyl groups.[11] | Slower deprotection times may be required. |
| 4-Methylpiperidine | 20% in DMF | Equivalent efficiency to piperidine for Fmoc removal and is not a controlled substance.[15] | Shares some of the same potential for side reactions as piperidine. |
digraph "SPPS_Troubleshooting" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontcolor="#202124", penwidth=2];Start [label="Low Yield or Purity in SPPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Sequence [label="Is Asp-Gly/Asn/Ser present?", shape=diamond, fillcolor="#FBBC05"]; Aspartimide [label="High Aspartimide Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_DEAPA [label="Consider using DEAPA or backbone protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Proline [label="Is Proline at N-terminus (dipeptide stage)?", shape=diamond, fillcolor="#FBBC05"]; Diketopiperazine [label="Diketopiperazine Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_DBU_Piperazine [label="Use DBU/Piperazine cocktail", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Cysteine [label="Is there a C-terminal Cysteine?", shape=diamond, fillcolor="#FBBC05"]; Racemization [label="Racemization or Piperidine Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_Morpholine [label="Consider using Morpholine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Continue [label="Proceed with Standard Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Check_Sequence; Check_Sequence -> Aspartimide [label="Yes"]; Aspartimide -> Use_DEAPA; Check_Sequence -> Check_Proline [label="No"]; Check_Proline -> Diketopiperazine [label="Yes"]; Diketopiperazine -> Use_DBU_Piperazine; Check_Proline -> Check_Cysteine [label="No"]; Check_Cysteine -> Racemization [label="Yes"]; Racemization -> Use_Morpholine; Check_Cysteine -> Continue [label="No"];
}
Caption: A decision tree for troubleshooting common side reactions in SPPS.
Ensuring Robustness in Biological Assays
The ultimate test of a compound's utility is its performance in biological assays. Reproducibility here is paramount for making sound decisions in drug discovery and development.
Physicochemical Properties and Assay Performance
The stability and solubility of a compound under assay conditions are critical. Piperidine and pyrrolidine derivatives can be susceptible to degradation, such as hydrolysis of the carboxylate or amide linkage, or oxidation of the nitrogen atoms.[7][16] It is crucial to assess the stability of the compound in the assay buffer and to be aware of potential degradation over the course of the experiment.
Poor aqueous solubility can also lead to inconsistent results, as the effective concentration of the compound in the assay may be lower than the nominal concentration. The use of solvents like DMSO to dissolve compounds is common, but the final concentration of DMSO in the assay should be kept low and consistent across all experiments to avoid solvent-induced artifacts.
Assay Design and Validation
For any biological assay, a rigorous validation process is essential. This is particularly true for complex assays like those for G-protein coupled receptors (GPCRs), where compounds can act as agonists, antagonists, or allosteric modulators.[17][18]
Caption: Factors contributing to variability in biological assays.
When working with piperidine or pyrrolidine-based compounds in biological assays, it is important to:
-
Confirm Compound Identity and Purity: Always use a well-characterized batch of the compound with a known purity of >95%.
-
Assess Compound Stability: Perform preliminary experiments to ensure the compound is stable in the assay buffer for the duration of the experiment.
-
Determine Compound Solubility: Measure the solubility of the compound in the assay buffer to ensure that you are working within a relevant concentration range.
-
Use Appropriate Controls: Include positive and negative controls in every experiment to ensure the assay is performing as expected.
-
Validate the Assay: The assay should be validated for robustness, with an understanding of its sensitivity, dynamic range, and potential for interference from the test compounds.
For example, in a study of piperidine carboxamide derivatives as antimalarial agents, the robustness of the in vivo mouse model was ensured by including untreated and chloroquine-treated control groups and comparing the results to historical data.[5]
Conclusion
While the specific molecule "piperidin-3-yl pyrrolidine-1-carboxylate" may be an exploratory compound, the principles governing the reproducibility and robustness of experiments with its structural class are well-established. By adopting a mindset of creating self-validating systems—from synthesis and characterization to biological evaluation—researchers can build a strong foundation of reliable data. This involves a deep understanding of the chemistry of the piperidine and pyrrolidine scaffolds, an appreciation for the potential pitfalls in their synthesis and handling, and a commitment to rigorous assay design and validation. By following these principles, we can increase the confidence in our scientific findings and accelerate the pace of discovery and development.
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Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. The Journal of Organic Chemistry. [Link]
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Kim, J., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules. [Link]
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Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. [Link]
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Ece, A., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Comparative Benchmarking Guide: Evaluating Piperidin-3-yl Pyrrolidine-1-Carboxylate in the Landscape of Muscarinic Receptor Modulators
This guide provides a comprehensive framework for benchmarking the performance of the novel compound, piperidin-3-yl pyrrolidine-1-carboxylate, against established gold standards in the field of muscarinic acetylcholine receptor (mAChR) modulation. The piperidine and pyrrolidine moieties are prevalent scaffolds in a multitude of biologically active compounds, suggesting the potential for this molecule to interact with key therapeutic targets within the central nervous system.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous approach to evaluating the therapeutic potential of this new chemical entity.
Introduction: The Therapeutic Promise of Muscarinic Receptor Modulation
The muscarinic acetylcholine receptor family, comprising five subtypes (M1-M5), plays a pivotal role in regulating a vast array of physiological processes, particularly in the central and peripheral nervous systems.[4] Dysregulation of cholinergic signaling is a hallmark of several debilitating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[5][6] Consequently, the M1 and M4 receptor subtypes have emerged as highly promising therapeutic targets.[7]
-
The M1 Muscarinic Receptor: Predominantly expressed in the hippocampus and cortex, the M1 receptor is critically involved in cognitive functions such as learning and memory.[8] Agonists of the M1 receptor are being actively investigated as a potential treatment for the cognitive deficits associated with Alzheimer's disease.[5][6][9]
-
The M4 Muscarinic Receptor: Found in key brain regions that modulate dopamine release, the M4 receptor is a promising target for the treatment of psychosis in schizophrenia.[10][11] Modulators of the M4 receptor offer a novel therapeutic approach that moves beyond the direct dopamine D2 receptor antagonism of traditional antipsychotics, potentially leading to improved efficacy and a more favorable side-effect profile.[12][13]
Given the structural motifs present in piperidin-3-yl pyrrolidine-1-carboxylate , it is hypothesized that this compound may exhibit activity as a muscarinic receptor modulator. This guide outlines a comprehensive strategy to test this hypothesis by comparing its performance against well-characterized "gold standard" compounds.
The Gold Standards: Established Benchmarks for Muscarinic Receptor Modulation
To objectively evaluate the performance of a new chemical entity, it is essential to benchmark it against compounds with well-defined mechanisms of action and clinical relevance.
| Gold Standard Compound | Mechanism of Action | Therapeutic Indication | Key Performance Characteristics |
| Xanomeline | M1/M4 Receptor Agonist | Schizophrenia, Alzheimer's Disease | Demonstrates efficacy in reducing psychotic symptoms and improving cognitive function.[11][12] |
| Emraclidine | M4 Positive Allosteric Modulator (PAM) | Schizophrenia | Offers a subtype-selective approach to M4 modulation with promising clinical trial outcomes.[12] |
| Scopolamine | Non-selective Muscarinic Antagonist | Preclinical model of cognitive impairment | Widely used as a "gold standard" for inducing transient memory deficits in preclinical studies.[14][15] |
| Atropine | Potent, Non-selective Muscarinic Antagonist | Bradycardia, Antidote | A classic, high-affinity muscarinic antagonist used as a reference compound in pharmacological assays.[15][16] |
Comparative Experimental Design: A Multi-tiered Approach to Characterization
A systematic and tiered approach is proposed to comprehensively characterize the pharmacological profile of piperidin-3-yl pyrrolidine-1-carboxylate.
Caption: A tiered experimental workflow for characterizing a novel muscarinic modulator.
Tier 1: In Vitro Characterization
The initial phase focuses on determining the fundamental interaction of piperidin-3-yl pyrrolidine-1-carboxylate with the muscarinic receptors.
-
Receptor Binding Assays: These assays will determine the affinity of the test compound for each of the five muscarinic receptor subtypes (M1-M5). Radioligand binding competition assays are the gold standard for this purpose.
-
Functional Assays: These experiments will characterize the functional activity of the compound as an agonist, antagonist, or allosteric modulator. Techniques such as calcium mobilization assays or GTPγS binding assays will be employed.
Tier 2: Cellular and Ex Vivo Analysis
This tier aims to understand the compound's effects in a more physiologically relevant context.
-
Cell-Based Signaling Assays: These assays will investigate the downstream signaling pathways activated or inhibited by the compound. This could include measuring the production of second messengers like inositol phosphates (for Gq-coupled receptors M1, M3, M5) or the inhibition of adenylyl cyclase (for Gi-coupled receptors M2, M4).
-
Brain Slice Electrophysiology: This technique will assess the compound's ability to modulate neuronal activity in brain regions rich in M1 or M4 receptors, such as the hippocampus or striatum.
Tier 3: In Vivo Behavioral Models
The final tier of preclinical evaluation will examine the compound's effects on behavior in animal models of disease.
-
Cognitive Function Models: To assess pro-cognitive potential, the compound will be tested in models of scopolamine-induced amnesia or in tasks such as the novel object recognition test or the Morris water maze.[14]
-
Psychosis Models: To evaluate antipsychotic-like activity, the compound will be tested in models such as amphetamine- or PCP-induced hyperlocomotion.
Experimental Protocols
Protocol 1: Radioligand Binding Competition Assay
Objective: To determine the binding affinity (Ki) of piperidin-3-yl pyrrolidine-1-carboxylate for human M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing individual human M1, M2, M3, M4, or M5 receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Atropine as a non-selective competitor.
-
Piperidin-3-yl pyrrolidine-1-carboxylate and gold standard compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and gold standards.
-
In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of the competitor (test compound, gold standard, or atropine for non-specific binding).
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of piperidin-3-yl pyrrolidine-1-carboxylate as an agonist or antagonist at the Gq-coupled M1, M3, and M5 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Acetylcholine as the reference agonist.
-
Atropine as the reference antagonist.
-
Piperidin-3-yl pyrrolidine-1-carboxylate and gold standard compounds.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
For agonist mode: Add varying concentrations of the test compound or acetylcholine to the wells and measure the change in fluorescence over time.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of acetylcholine (typically its EC80) and measure the change in fluorescence.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation and Interpretation
The results of these experiments should be presented in a clear and concise manner to facilitate comparison with the gold standards.
Table 1: Comparative In Vitro Profile of Piperidin-3-yl Pyrrolidine-1-Carboxylate and Gold Standards
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) | M4 Functional Activity |
| Piperidin-3-ylpyrrolidine-1-carboxylate | Data | Data | Data | Data | Data | Data | Data |
| Xanomeline | Known Value | Known Value | Known Value | Known Value | Known Value | Known Value | Agonist |
| Emraclidine | Known Value | Known Value | Known Value | Known Value | Known Value | N/A | PAM |
| Atropine | Known Value | Known Value | Known Value | Known Value | Known Value | Antagonist | Antagonist |
Interpretation of Potential Outcomes:
-
High affinity and agonist activity at M1 and/or M4 receptors: This would suggest a profile similar to xanomeline, warranting further investigation for applications in Alzheimer's disease or schizophrenia.
-
Selective high affinity for the M4 receptor with positive allosteric modulatory activity: This would indicate a profile similar to emraclidine, a promising avenue for the development of a novel antipsychotic.
-
High affinity for M1 with antagonist activity: This could suggest utility as a tool compound for studying cognitive processes, similar to biperiden.[14]
-
Broad, high affinity for all muscarinic subtypes with antagonist activity: This would classify the compound as a non-selective antagonist, similar to atropine or scopolamine.
Visualization of Key Concepts
Caption: Simplified signaling pathways for M1 and M4 muscarinic receptors.
Discussion and Future Directions
The proposed benchmarking strategy will provide a robust initial assessment of the therapeutic potential of piperidin-3-yl pyrrolidine-1-carboxylate. The data generated will enable a clear go/no-go decision for further development. Positive findings, such as selective M1 agonism or M4 allosteric modulation, would strongly support advancing the compound into more extensive preclinical studies, including pharmacokinetic profiling, toxicology, and more complex behavioral paradigms. This structured approach ensures that resources are directed towards compounds with the highest probability of success, ultimately accelerating the discovery of novel treatments for debilitating neurological disorders.
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- Valant, C., Capuano, B., Choy, C., Thal, D., Miao, Y., Christopoulos, A., Felder, C., & Pantellis, C. (2025, April 16).
- Wess, J., & Jones, C. K. (n.d.).
- Patsnap Synapse. (2024, June 21). What are M1 receptor antagonists and how do they work?
- Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10978-10983.
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A Comparative Guide to Piperidin-3-yl Pyrrolidine-1-Carboxylate Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine and pyrrolidine rings are privileged structures, forming the backbone of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of compounds centered around the piperidin-3-yl pyrrolidine-1-carboxylate scaffold. While direct independent replication studies on this specific, unsubstituted molecule are not prevalent in publicly accessible literature, a wealth of research on its derivatives offers valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential.
This guide will delve into the synthesis, biological activities, and comparative analysis of various derivatives, providing a framework for understanding how substitutions on these core rings influence their pharmacological profiles. We will explore their potential as anticancer agents and monoamine oxidase (MAO) inhibitors, supported by detailed experimental protocols.
The Piperidine-Pyrrolidine Scaffold: A Versatile Core
The combination of a piperidine and a pyrrolidine ring linked by a carboxamide creates a three-dimensional structure with significant potential for engaging with biological targets. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, and the piperidine ring, its six-membered counterpart, are both saturated, allowing for a high degree of conformational flexibility. This flexibility, coupled with the hydrogen bond donor and acceptor capabilities of the amide linkage, makes this scaffold a promising starting point for the design of novel therapeutics.[1]
Comparative Analysis of Biological Activity
The true potential of the piperidin-3-yl pyrrolidine-1-carboxylate scaffold is revealed through the study of its derivatives. By strategically adding different functional groups to the piperidine and pyrrolidine rings, researchers have been able to modulate the biological activity of these compounds, targeting a range of diseases from cancer to neurological disorders.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of piperidine and pyrrolidine derivatives.[1][3] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that are dysregulated in cancer cells.
A comparative analysis of various derivatives highlights the importance of specific structural features. For instance, the introduction of aromatic or heteroaromatic moieties can enhance cytotoxicity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Piperidine Derivatives
| Compound Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [3] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [3] | |
| Compound 17a | PC3 | Prostate | 0.81 | [3] |
| MGC803 | Gastric | 1.09 | [3] | |
| MCF-7 | Breast | 1.30 | [3] | |
| Piperidine derivative | A549 | Lung | 32.43 | [4] |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[5] The piperidine scaffold has been identified as a key pharmacophore in the design of potent and selective MAO inhibitors.
The selectivity and potency of these inhibitors are highly dependent on the nature and position of substituents on the piperidine ring.
Synthesis Strategies: A Generalized Approach
The synthesis of piperidin-3-yl pyrrolidine-1-carboxylate derivatives typically involves the coupling of a substituted piperidine with a pyrrolidine-1-carbonyl chloride or a related activated carboxylic acid derivative. A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of piperidin-3-yl pyrrolidine-1-carboxylate derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl Carboxamide Derivatives
This protocol describes a general method for the synthesis of N-aryl carboxamide derivatives, which can be adapted for the synthesis of piperidin-3-yl pyrrolidine-1-carboxylate analogues.
Materials:
-
Appropriate carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Substituted piperidine or other amine (1.0 eq)
-
Triethylamine (NEt₃) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
To a solution of the carboxylic acid in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the substituted piperidine and triethylamine in anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Assays: Methodologies and Data Interpretation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 150 µL of solubilization solution to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for the MTT assay to determine anticancer activity.
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B enzymes.[8][9] The assay is based on the detection of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.[9]
Experimental Protocol: MAO Inhibition Assay
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]
-
Substrate (e.g., Kynuramine)[8]
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Fluorogenic probe (e.g., Amplex® Red)[9]
-
Horseradish peroxidase (HRP)[9]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well black plate, add the MAO assay buffer, HRP, and the fluorogenic probe.
-
Compound Addition: Add the test compounds at various concentrations.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to initiate a pre-incubation period.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) over time.
-
Data Analysis: Calculate the rate of reaction from the change in fluorescence over time. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
The piperidin-3-yl pyrrolidine-1-carboxylate scaffold and its derivatives represent a promising area of research in drug discovery. The versatility of this chemical framework allows for the development of compounds with a wide range of biological activities, including potent anticancer and MAO inhibitory effects. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic potential of these molecules.
Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this exciting field, facilitating the independent replication and expansion of these important findings.
References
A comprehensive list of references is provided for further reading and verification of the information presented in this guide.
-
Bio-protocol. (n.d.). 3.6. MAO Inhibition Assay. Retrieved from [Link]
-
PubMed. (2001, May 15). Monoamine oxidase assays. Retrieved from [Link]
-
Springer Protocols. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ACS Publications. (2001, October 18). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. Retrieved from [Link]
-
OA Monitor Ireland. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Retrieved from [Link]
-
MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]
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Semantic Scholar. (2015, September 7). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. Retrieved from [Link]
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MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. Retrieved from [Link]
- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
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ResearchGate. (n.d.). Synthesis of 3‐aryl pyrrolidines: A highlights. Retrieved from [Link]
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PMC. (2012, September 29). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Retrieved from [Link]
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PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]
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ACS Publications. (2021, August 24). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Retrieved from [Link]
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ResearchGate. (n.d.). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved from [Link]
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A Cross-Study Comparative Guide to Piperidin-3-yl Pyrrolidine-1-carboxylate Derivatives as Muscarinic M1 Receptor Agonists
This guide offers an in-depth technical comparison of piperidin-3-yl pyrrolidine-1-carboxylate derivatives, a chemical class of significant interest in the development of selective muscarinic M1 receptor agonists. These compounds are being investigated for their therapeutic potential in treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] This document synthesizes data from multiple studies to provide a comprehensive overview of their structure-activity relationships (SAR), pharmacological performance, and the experimental methodologies used for their evaluation.
The Therapeutic Rationale: Targeting the Muscarinic M1 Receptor
The M1 muscarinic acetylcholine receptor (M1-receptor) is a G-protein coupled receptor (GPCR) highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[3] Activation of the M1 receptor is a promising therapeutic strategy for enhancing cognitive function.[4] However, the development of M1-selective agonists has been a significant challenge due to the high structural similarity across the five muscarinic receptor subtypes (M1-M5). Non-selective activation can lead to undesirable side effects. The piperidin-3-yl pyrrolidine-1-carboxylate scaffold has emerged as a promising framework for achieving M1 selectivity.
The activation of Gq/11-coupled muscarinic receptors, such as M1, M3, and M5, initiates a signaling cascade through the stimulation of phospholipase C (PLC). This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.[3]
M1 Receptor Gq Signaling Cascade.
Structure-Activity Relationship (SAR) and Comparative Analysis
The pharmacological profile of piperidin-3-yl pyrrolidine-1-carboxylate derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyrrolidine rings, as well as the terminal carboxylate group. Modifications to this scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.
A key strategy in enhancing M1 agonistic activity involves the introduction of a substituted benzimidazolone or a related heterocyclic system attached to the piperidine nitrogen. This moiety appears to play a crucial role in binding to the receptor. For instance, the compound ethyl 3-(4-(6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)pyrrolidine-1-carboxylate (referred to here as Analog A) has been characterized as a novel M1 agonist with analgesic and pro-cognitive effects.[4]
Another notable modification is the introduction of a but-2-ynyl group to the pyrrolidine carboxylate, as seen in But-2-ynyl 3-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl]-1-piperidyl]-3-methyl-pyrrolidine-1-carboxylate (referred to here as Analog B).[2] This modification highlights the exploration of different ester functionalities to modulate activity and properties.
The following table summarizes in vitro data for representative analogs from the literature. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound ID | Core Structure | R1 (on Pyrrolidine Carboxylate) | R2 (on Piperidine) | M1 EC50 (nM) | M1 Ki (nM) | Selectivity Profile | Reference |
| Analog A | Piperidin-3-yl Pyrrolidine-1-carboxylate | Ethyl | 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl | Data not specified | Data not specified | Selective for M1 | [4] |
| Analog B | Piperidin-3-yl Pyrrolidine-1-carboxylate | But-2-ynyl | (3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzimidazol-1-yl | Data not specified | Data not specified | Muscarinic Agonist | [2] |
EC50: Half maximal effective concentration; Ki: Inhibition constant. Data not always publicly available in specific numerical form within all sources.
Experimental Protocols
The characterization of piperidin-3-yl pyrrolidine-1-carboxylate derivatives relies on a cascade of in vitro and in vivo assays. Below are detailed protocols for key in vitro experiments.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.[5] It measures the ability of the test compound to displace a radiolabeled antagonist from the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 75 mM Tris, pH 7.4, 12.5 mM MgCl2, 1 mM EDTA).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 18,000g) to pellet the cell membranes.[6]
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well or 384-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.[6]
-
Incubate the plate with shaking for a defined period (e.g., 2 hours) at a specific temperature (e.g., 20°C) to reach equilibrium.[6]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound from the free radioligand.[3]
-
Wash the filters with a cold buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the radioactivity retained on them using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]
-
Radioligand Binding Assay Workflow.
Calcium Flux Functional Assay
This assay measures the functional activity (EC50 and Emax) of agonists at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.[3]
Protocol:
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled muscarinic receptor of interest into a 96-well or 384-well black, clear-bottom plate.
-
Culture the cells until they form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This solution often contains probenecid to prevent the dye from leaking out of the cells.[3]
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition and Signal Detection:
-
Wash the cells with an assay buffer to remove excess dye.
-
Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Add varying concentrations of the test compound to the wells.
-
Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
-
Conclusion
The piperidin-3-yl pyrrolidine-1-carboxylate scaffold represents a versatile and promising starting point for the development of selective M1 muscarinic agonists. The available data, though spread across various studies, indicates that strategic modifications to the heterocyclic systems attached to the piperidine and the ester group on the pyrrolidine are key to modulating potency and selectivity. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of novel analogs. Future research should focus on systematic SAR studies to build a more comprehensive understanding of this chemical space, ultimately leading to the identification of clinical candidates for the treatment of cognitive disorders.
References
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel M1/M4 Muscarinic Agonists.
-
PubMed. (2010, March 15). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
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Springer Nature Experiments. (2024). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubMed. (2010, September 15). The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonists. [Link]
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ACS Publications. (2008, June 11). Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Derivatives: The Discovery of New Functionally Selective Muscarinic Agonists. [Link]
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Advancements in Journal of Chemistry. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
eScholarship.org. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. [Link]
-
Chem-Space. (2024). tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate — Chemical Substance Information. [Link]
-
OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]
- Google Patents. (2008, September 9). PIPERIDINE DERIVATIVES AS AGONISTS OF MUSCARINIC RECEPTORS - EP 2197843 B1.
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. (2021, May). Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives | Request PDF. [Link]
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PubMed. (2017, September 1). Broad analgesic activity of a novel, selective M1 agonist. [Link]
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A Comprehensive Guide to the Safe Disposal of Piperidin-3-yl pyrrolidine-1-carboxylate
This guide provides a detailed protocol for the proper and safe disposal of Piperidin-3-yl pyrrolidine-1-carboxylate, a heterocyclic amine compound commonly used in research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.
Section 1: Hazard Assessment & Characterization
A thorough understanding of the substance's hazards is the foundation of any safety protocol. While a specific Safety Data Sheet (SDS) for Piperidin-3-yl pyrrolidine-1-carboxylate may not be readily available, we can infer its likely hazard profile from structurally similar compounds and its parent heterocycles, piperidine and pyrrolidine.
The primary hazards associated with this class of compounds include:
-
Corrosivity and Irritation: Piperidine and its derivatives are known to cause severe skin burns and eye damage. It is prudent to assume that Piperidin-3-yl pyrrolidine-1-carboxylate is, at a minimum, a skin and eye irritant.
-
Toxicity: Piperidine exhibits moderate to high acute toxicity if swallowed, inhaled, or in contact with skin. Sub-lethal effects can include respiratory distress, tremors, and lethargy. Therefore, Piperidin-3-yl pyrrolidine-1-carboxylate should be handled as a toxic substance.
-
Flammability: The parent compounds, piperidine and pyrrolidine, are flammable liquids. While the larger structure of the target compound may alter its physical state and flashpoint, the potential for flammability should not be disregarded, especially if dissolved in a flammable solvent.
-
Environmental Hazards: Amines can be harmful to aquatic life. Improper disposal, such as pouring down the drain, can lead to significant environmental contamination.
Quantitative Hazard Data for Related Compounds
The following table summarizes key data for related compounds to inform our risk assessment.
| Property | Piperidine | Pyrrolidine | 3-Piperidinecarboxylic acid |
| CAS Number | 110-89-4 | 123-75-1 | 498-95-3 |
| Physical State | Liquid | Liquid | Solid |
| Acute Oral Toxicity (LD50, rat) | 133 - 740 mg/kg | Category 4 (Harmful if swallowed) | May be harmful if swallowed |
| Skin Hazard | Causes severe burns | Causes severe burns | Category 2 (Irritating to skin) |
| Eye Hazard | Causes serious eye damage | Causes serious eye damage | Category 2 (Causes serious eye irritation) |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Based on the hazard assessment, the following minimum PPE and engineering controls are mandatory when handling Piperidin-3-yl pyrrolidine-1-carboxylate and its waste.
-
Engineering Controls: All handling of this compound, including weighing, transfer, and preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always double-glove when handling the pure compound or concentrated solutions. Check gloves for any signs of degradation or perforation before and during use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles.
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron should be worn over the lab coat.
Section 3: Spill Management Protocol
Preparedness for accidental spills is crucial. Spill kits containing appropriate absorbent materials and neutralizers must be readily available in the laboratory.
-
Evacuate and Alert: In case of a significant spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
Control Vapors: If the compound is in a volatile solvent, ensure the fume hood is operational to contain vapors.
-
Absorb the Spill: For liquid spills, cover with a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): For small spills, once absorbed, the material can be cautiously neutralized. Given the amine functional groups, a weak acid solution (e.g., 5% citric acid) can be used. However, be aware that neutralization can generate heat. Perform this step slowly and in a well-ventilated area.
-
Collect and Containerize: Carefully sweep or scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water. All cleaning materials must also be disposed of as hazardous waste.
-
Restock: Replenish the spill kit immediately after use.
Section 4: Waste Segregation & Containerization
Proper segregation and containerization of chemical waste are mandated by the Resource Conservation and Recovery Act (RCRA) and are essential for safe disposal.
-
Designate a Waste Stream: Piperidin-3-yl pyrrolidine-1-carboxylate waste should be classified as a non-halogenated organic hazardous waste. It should not be mixed with other waste streams like halogenated solvents, strong acids/bases, or oxidizers.
-
Container Selection:
-
Use a high-density polyethylene (HDPE) or glass container that is compatible with organic amines.
-
The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.
-
-
Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste".
-
List all chemical constituents by their full name and approximate percentages. Do not use abbreviations or chemical formulas.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Include the name of the principal investigator and the date the first drop of waste was added to the container (the accumulation start date).
-
Section 5: Step-by-Step Disposal Protocol
The following workflow outlines the process from generating the waste in the lab to its final removal by trained professionals. This process ensures a "cradle-to-grave" management approach as required by the EPA.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of Piperidin-3-yl pyrrolidine-1-carboxylate waste.
Protocol Steps:
-
Initial Collection: Collect all waste materials, including neat compound, reaction residues, and contaminated items (e.g., gloves, weigh boats, pipette tips), in a designated temporary container within the fume hood.
-
Transfer to Main Waste Container: Periodically transfer the collected waste into the main, properly labeled hazardous waste container as described in Section 4.
-
Container Management:
-
Never fill a liquid waste container more than 90% full to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the control of the lab personnel and near the point of generation. The SAA should have secondary containment.
-
-
Requesting Pickup: Once the waste container is full, or as per your institution's policy, arrange for its removal by your facility's Environmental Health and Safety (EHS) department.
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution and regulatory agencies.
Section 6: Regulatory Framework
The disposal of Piperidin-3-yl pyrrolidine-1-carboxylate is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). RCRA establishes the "cradle-to-grave" system for managing hazardous waste, which includes generation, transportation, treatment, storage, and disposal.
Key RCRA concepts applicable to laboratories include:
-
Generator Status: Your facility will be classified as a Very Small, Small, or Large Quantity Generator based on the amount of hazardous waste produced per month. This status dictates specific storage time limits and administrative requirements.
-
Listed vs. Characteristic Wastes: A waste is hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity. While Piperidin-3-yl pyrrolidine-1-carboxylate is not a listed waste, it would be considered a characteristic hazardous waste due to the properties of its parent compounds.
-
Satellite Accumulation Areas (SAAs): RCRA allows laboratories to accumulate up to 55 gallons of hazardous waste at or near the point of generation without a permit, provided specific container management and labeling rules are followed.
By following the detailed procedures in this guide, researchers can ensure they are in compliance with these regulations, thereby protecting themselves, their colleagues, and the environment.
References
- Carl ROTH.
A Comprehensive Guide to the Safe Handling of Piperidin-3-yl pyrrolidine-1-carboxylate
For researchers at the forefront of pharmaceutical development and chemical synthesis, the ability to handle novel chemical entities with confidence is paramount. Piperidin-3-yl pyrrolidine-1-carboxylate, a heterocyclic compound featuring both piperidine and pyrrolidine moieties, represents a class of structures with significant potential in medicinal chemistry.[1] However, its structural similarity to piperidine suggests a comparable hazard profile that necessitates stringent safety protocols.[2] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Proactive Approach to Safety
Anticipated Hazards:
-
Corrosivity: Capable of causing severe burns to skin and eyes upon contact.[8]
-
Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.[9][10]
-
Flammability: As a derivative of piperidine, it should be treated as a flammable substance.[5]
-
Irritation: Potential for severe irritation to the respiratory system.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially hazardous compounds. The following table outlines the minimum required PPE for various laboratory operations involving Piperidin-3-yl pyrrolidine-1-carboxylate.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Safety glasses with side shields | Chemically resistant gloves (e.g., nitrile, butyl rubber)[3] | Flame-retardant lab coat | Work in a certified chemical fume hood |
| Solution Preparation/Reaction | Chemical safety goggles and face shield[2] | Chemically resistant gloves (e.g., nitrile, butyl rubber) with appropriate thickness and breakthrough time[3][11] | Flame-retardant lab coat or chemical-resistant apron[2] | Work in a certified chemical fume hood |
| Large-Scale Operations (>10g) | Chemical safety goggles and face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or overalls[11] | NIOSH-approved respirator with organic vapor cartridge if fume hood is not feasible[2][11] |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or overalls | NIOSH-approved respirator with organic vapor cartridge[11] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to minimize exposure and mitigate risks. The following diagram illustrates the key stages of handling Piperidin-3-yl pyrrolidine-1-carboxylate.
Caption: Workflow for Safe Handling of Piperidin-3-yl pyrrolidine-1-carboxylate.
-
Preparation:
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.[8]
-
Use non-sparking tools and ground equipment when transferring significant quantities to prevent static discharge, a potential ignition source.[3][9]
-
Keep containers tightly closed when not in use.[5]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
-
-
Storage:
Disposal Plan: Ensuring Environmental Responsibility
The disposal of Piperidin-3-yl pyrrolidine-1-carboxylate and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all waste solutions containing the compound in a dedicated, labeled, and chemically compatible hazardous waste container.[2]
-
Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and empty containers as solid hazardous waste in a designated, labeled container.[2]
-
-
Container Management:
-
Rinsate Collection:
-
Triple-rinse "empty" containers with a suitable solvent (e.g., ethanol, acetone).
-
Collect the rinsate as hazardous liquid waste. Never discard it down the drain.[2]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[14]
-
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, cover with a non-combustible absorbent material like sand or vermiculite.[8][14]
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[14]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.[3][14]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with Piperidin-3-yl pyrrolidine-1-carboxylate, advancing scientific discovery while prioritizing personal and environmental safety.
References
-
WorkSafe. (2022, June 30). Piperidine. Retrieved from [Link]
-
ECHA. (n.d.). tert-butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Alfa Aesar. (2023, March 16). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
NICNAS. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PIPERIDINE. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
ECHA. (n.d.). tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
ACS Publications. (2018, June 13). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Retrieved from [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
